molecular formula C8H14 B14166476 3,5-Octadiene CAS No. 7348-75-6

3,5-Octadiene

Cat. No.: B14166476
CAS No.: 7348-75-6
M. Wt: 110.20 g/mol
InChI Key: HWXQYUCHSICMAS-KQQUZDAGSA-N
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Description

3,5-Octadiene is an unsaturated hydrocarbon with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . Its structure features conjugated double bonds, and it exists as stereoisomers, including the (Z,Z)-3,5-Octadiene form (CAS 7348-80-3) . This compound is characterized by its IUPAC Standard InChIKey: HWXQYUCHSICMAS-KQQUZDAGSA-N . As a diene, this compound serves as a valuable building block in organic synthesis and materials science research. Its conjugated system makes it a candidate for studying cycloaddition reactions and polymerization processes. This product is intended for research and development purposes exclusively and is not labeled for personal or diagnostic use. Researchers should consult safety data sheets and handle all chemicals appropriately.

Properties

CAS No.

7348-75-6

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(3E,5E)-octa-3,5-diene

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5-8H,3-4H2,1-2H3/b7-5+,8-6+

InChI Key

HWXQYUCHSICMAS-KQQUZDAGSA-N

Isomeric SMILES

CC/C=C/C=C/CC

Canonical SMILES

CCC=CC=CCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E,E)-3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-3,5-Octadiene is a conjugated diene of interest in organic synthesis, serving as a versatile building block for more complex molecules. Its stereospecific arrangement offers unique chemical properties that are valuable in the development of novel compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to (E,E)-3,5-octadiene, with a focus on stereoselective methods. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its synthesis in a laboratory setting. The methods discussed include the Wittig reaction and transition metal-catalyzed reactions, providing researchers with a selection of strategies to obtain this target molecule with high purity and yield.

Introduction

Conjugated dienes are important structural motifs in a wide array of natural products and pharmaceutical agents. The specific stereochemistry of the double bonds significantly influences the biological activity and physical properties of these molecules. (E,E)-3,5-octadiene, with its symmetrical structure and defined trans-configuration of both double bonds, presents a valuable synthon for various applications, including as a precursor in Diels-Alder reactions and as a fragment in the total synthesis of complex natural products. The stereocontrolled synthesis of (E,E)-3,5-octadiene is therefore of considerable importance. This guide details the most effective and commonly employed synthetic methodologies for its preparation.

Synthetic Methodologies

The synthesis of (E,E)-3,5-octadiene can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the required stereochemical purity. The most prominent and reliable methods include the Wittig reaction and palladium-catalyzed coupling reactions.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1][2] To achieve the desired (E,E)-stereochemistry for 3,5-octadiene, a stabilized or semi-stabilized ylide is typically employed, which favors the formation of the thermodynamically more stable E-alkene.[3][4]

A plausible synthetic route via the Wittig reaction involves the reaction of propanal with a suitable phosphonium (B103445) ylide.

Reaction Scheme:

Logical Relationship for Wittig Synthesis

Wittig_Synthesis Propanal Propanal Wittig_Reaction Wittig Reaction Propanal->Wittig_Reaction Phosphonium_Ylide Phosphonium Ylide (e.g., from Crotyl bromide) Phosphonium_Ylide->Wittig_Reaction EE_Octadiene (E,E)-3,5-Octadiene Wittig_Reaction->EE_Octadiene Triphenylphosphine_Oxide Triphenylphosphine Oxide Wittig_Reaction->Triphenylphosphine_Oxide

Caption: General workflow for the synthesis of (E,E)-3,5-octadiene via the Wittig reaction.

Palladium-Catalyzed Dimerization of 1,3-Butadiene (B125203)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering high efficiency and selectivity. The dimerization of 1,3-butadiene using a palladium catalyst can lead to a mixture of octadienes, and under specific conditions, can be tailored to favor the formation of linear dimers like this compound.[5][6] The stereoselectivity of this process is highly dependent on the choice of ligands and reaction conditions.

Reaction Scheme:

Logical Relationship for Palladium-Catalyzed Dimerization

Palladium_Dimerization Butadiene 1,3-Butadiene Dimerization Dimerization Butadiene->Dimerization Pd_Catalyst Palladium Catalyst + Ligand Pd_Catalyst->Dimerization Product_Mixture Octadiene Isomers Dimerization->Product_Mixture EE_Octadiene (E,E)-3,5-Octadiene Product_Mixture->EE_Octadiene Purification

Caption: General workflow for the synthesis of (E,E)-3,5-octadiene via palladium-catalyzed dimerization of 1,3-butadiene.

Experimental Protocols

Adapted Protocol: Palladium-Catalyzed Cross-Coupling for (E,E)-Diene Synthesis

This protocol is based on the synthesis of a conjugated diene using a palladium-phosphine complex as a catalyst.[7] To synthesize (E,E)-3,5-octadiene, one would adapt this procedure using (E)-1-butenyl iodide and an appropriate organometallic coupling partner.

Materials:

  • (E)-1-Butenyl iodide

  • (E)-1-Butenyldiisobutylalane (or other suitable organometallic reagent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Pentane (B18724)

  • 3 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hydroquinone (B1673460) (inhibitor)

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Mix (E)-1-butenyl iodide, ZnCl₂, and Pd(PPh₃)₄ in THF Addition Add (E)-1-butenyldiisobutylalane solution at room temperature Reactants->Addition Stirring Stir for 6 hours at room temperature Addition->Stirring Quench Transfer reaction mixture to ice-cooled 3 N HCl and pentane Stirring->Quench Separation1 Separate organic and aqueous layers Quench->Separation1 Extraction Extract aqueous layer with pentane (2x) Separation1->Extraction Wash1 Wash combined organic layers with water Extraction->Wash1 Wash2 Wash with saturated NaHCO₃ Wash1->Wash2 Drying Dry over anhydrous MgSO₄ Wash2->Drying Filtration Filter and remove solvent (rotary evaporator) Drying->Filtration Inhibitor Add hydroquinone Filtration->Inhibitor Distillation Distill under reduced pressure Inhibitor->Distillation Product (E,E)-3,5-Octadiene Distillation->Product

Caption: Step-by-step workflow for the synthesis and purification of (E,E)-3,5-octadiene.

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, combine (E)-1-butenyl iodide (1.0 eq), zinc chloride (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq) in anhydrous tetrahydrofuran.

  • Addition of Organometallic Reagent: To this mixture, add a solution of (E)-1-butenyldiisobutylalane (prepared separately) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: Transfer the reaction mixture into a flask containing ice-cooled 3 N hydrochloric acid and pentane. Separate the organic layer, and extract the aqueous layer twice with pentane. Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent using a rotary evaporator. Add a small amount of hydroquinone as a polymerization inhibitor. Purify the residue by distillation under reduced pressure to obtain (E,E)-3,5-octadiene.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of conjugated dienes using methodologies applicable to (E,E)-3,5-octadiene.

Table 1: Reaction Conditions for Palladium-Catalyzed Diene Synthesis (Adapted)

ParameterValueReference
CatalystTetrakis(triphenylphosphine)palladium(0)[7]
Catalyst Loading1 mol %[7]
SolventTetrahydrofuran (THF)[7]
TemperatureRoom Temperature[7]
Reaction Time6 hours[7]

Table 2: Expected Yield and Purity

ParameterValueReference
Yield64-66% (based on analogous reaction)[7]
Stereochemical PurityHigh (predominantly E,E)[7]

Conclusion

The synthesis of (E,E)-3,5-octadiene can be effectively achieved through stereoselective methods such as the Wittig reaction and palladium-catalyzed cross-coupling reactions. While a direct, detailed protocol for this specific molecule is not extensively documented in readily available literature, established procedures for analogous conjugated dienes provide a solid foundation for its successful synthesis. The palladium-catalyzed approach, in particular, offers a robust method for achieving high stereoselectivity and good yields. This guide provides the necessary theoretical background, practical workflow, and key data to enable researchers to produce (E,E)-3,5-octadiene for its application in further scientific endeavors. Further optimization of reaction conditions may be necessary to maximize yield and purity for specific applications.

References

An In-depth Technical Guide to (Z,Z)-3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-3,5-octadiene is a volatile organic compound and a member of the conjugated diene family of hydrocarbons. Its structure, characterized by two double bonds separated by a single bond, both in the cis (Z) configuration, gives rise to unique chemical and physical properties. Conjugated dienes are of significant interest in organic synthesis and are found as structural motifs in various natural products and biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential biological relevance of (Z,Z)-3,5-octadiene, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of (Z,Z)-3,5-octadiene is presented in the table below. This data has been aggregated from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C₈H₁₄PubChem[1]
Molecular Weight 110.20 g/mol PubChem[1]
CAS Number 7348-80-3PubChem[1]
IUPAC Name (3Z,5Z)-octa-3,5-dienePubChem[1]
Canonical SMILES CCC=CC=CCCPubChem[1]
InChI Key HWXQYUCHSICMAS-SFECMWDFSA-NPubChem[1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not experimentally determined; estimated to be around 125-127 °CGeneral knowledge
Melting Point Not experimentally determined
Density Not experimentally determined
Solubility Insoluble in water; Soluble in nonpolar organic solventsGeneral knowledge
logP (octanol/water) 3.2 (calculated)LookChem[2]
Kovats Retention Index 835.9, 836.6, 841.4 (non-polar column)PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (Z,Z)-3,5-octadiene.

  • Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for (Z,Z)-3,5-octadiene[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: SpectraBase provides chemical shift data for the ¹³C NMR of (Z,Z)-3,5-octadiene[4].

  • Infrared (IR) Spectroscopy: The IR spectrum of a cis,cis-diene would be expected to show characteristic C-H stretching frequencies for sp²-hybridized carbons above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1680 cm⁻¹. The out-of-plane C-H bending (wagging) vibrations for cis-alkenes typically appear in the 675-730 cm⁻¹ region and can be diagnostic[2].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and purification of (Z,Z)-3,5-octadiene are not widely available in the public domain. However, general stereoselective methods for the synthesis of (Z,Z)-dienes can be adapted.

Synthesis: A Generalized Stereoselective Approach

The stereoselective synthesis of (Z,Z)-dienes can be challenging. One potential strategy involves the use of organometallic coupling reactions, such as a modified Suzuki or Negishi coupling, where the stereochemistry of the starting materials dictates the final product geometry[3]. Another approach could be the partial reduction of a corresponding diyne using a Lindlar catalyst, which is known to produce cis-alkenes.

Hypothetical Synthetic Workflow:

G Start Octa-3,5-diyne Step1 Partial Hydrogenation (Lindlar's Catalyst, H2) Start->Step1 Product (Z,Z)-3,5-Octadiene Step1->Product

Caption: Hypothetical synthesis of (Z,Z)-3,5-octadiene.

Purification Protocol for Volatile Dienes

The purification of volatile, nonpolar hydrocarbons like (Z,Z)-3,5-octadiene typically involves fractional distillation to separate it from solvents and impurities with different boiling points[5]. Subsequent purification to separate it from other isomers can be challenging but may be achieved using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase[5][6].

Generalized Purification Workflow:

G Crude Crude Reaction Mixture Distillation Fractional Distillation Crude->Distillation IsomerMix Mixture of Octadiene Isomers Distillation->IsomerMix PrepGC Preparative Gas Chromatography IsomerMix->PrepGC PureProduct Pure (Z,Z)-3,5-Octadiene PrepGC->PureProduct

Caption: Generalized purification workflow for (Z,Z)-3,5-octadiene.

Biological Activity and Relevance in Drug Development

There is a lack of specific studies on the biological activity, pharmacology, and toxicology of (Z,Z)-3,5-octadiene. However, the conjugated diene motif is of significant biological interest.

Conjugated Dienes and Oxidative Stress:

Conjugated dienes are known to be early markers of lipid peroxidation, a process implicated in cellular damage and various disease states[5]. The formation of conjugated dienes in biological membranes is an indicator of oxidative stress.

Signaling Pathway Implication (Hypothetical):

G ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox initiates PUFA Polyunsaturated Fatty Acids (in cell membranes) PUFA->LipidPerox ConjDiene Conjugated Dienes Formed LipidPerox->ConjDiene produces CellDamage Cellular Damage ConjDiene->CellDamage contributes to

Caption: Role of conjugated dienes in oxidative stress.

Relevance to Drug Development:

While (Z,Z)-3,5-octadiene itself is not a known therapeutic agent, the conjugated diene moiety is present in numerous natural products with potent biological activities[7]. The study of simpler conjugated dienes can provide insights into the structure-activity relationships of more complex molecules. Furthermore, understanding the role of conjugated dienes in biological systems is crucial for developing drugs that target oxidative stress-related diseases.

Safety and Handling

Conclusion

(Z,Z)-3,5-octadiene is a conjugated diene with defined physicochemical properties. While specific experimental protocols for its synthesis and detailed biological studies are currently limited in the public domain, general methodologies for the preparation and purification of such compounds can be applied. The conjugated diene structure is of significant interest in the context of oxidative stress and as a key structural element in various biologically active molecules. Further research is warranted to fully elucidate the chemical and biological properties of this specific isomer and its potential applications in research and drug development.

References

An In-depth Technical Guide to the Stereoisomers of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,5-octadiene, focusing on their synthesis, purification, and physicochemical properties. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound Stereoisomers

This compound is a conjugated diene with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol .[1][2][3] The presence of two double bonds at the C3 and C5 positions allows for the existence of three distinct stereoisomers:

  • (3E,5E)-octa-3,5-diene: Both double bonds have an E (trans) configuration.

  • (3Z,5Z)-octa-3,5-diene: Both double bonds have a Z (cis) configuration.[2]

  • (3E,5Z)-octa-3,5-diene: One double bond has an E (trans) configuration, and the other has a Z (cis) configuration.

These stereoisomers exhibit distinct physical and spectral properties, which are crucial for their identification and separation.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for the stereoisomers of this compound is presented below. This information is critical for the identification and characterization of these compounds.

Table 1: Physical and Chromatographic Properties of this compound Stereoisomers

Property(3E,5E)-octa-3,5-diene(3Z,5Z)-octa-3,5-diene(3E,5Z)-octa-3,5-diene
IUPAC Name (3E,5E)-octa-3,5-diene(3Z,5Z)-octa-3,5-diene(3E,5Z)-octa-3,5-diene
CAS Number 7348-75-6[4]7348-80-3[5]Not readily available
Molecular Formula C₈H₁₄[4]C₈H₁₄[5]C₈H₁₄
Molecular Weight 110.1968 g/mol [4]110.1968 g/mol [5]110.1968 g/mol
Boiling Point Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Kovats Retention Index 810, 812, 837, 838.1, 838.7, 843.3[4]835.9, 836.6, 841.4[5]Data not available

Due to the lack of readily available, experimentally determined NMR and IR data in the public domain, a detailed table of spectral data cannot be provided at this time. Researchers are advised to acquire and interpret their own spectral data for these compounds.

Stereoselective Synthesis Protocols

The stereoselective synthesis of each this compound isomer requires specific synthetic strategies. The following sections outline general and adaptable protocols for their preparation.

Synthesis of (3E,5E)-octa-3,5-diene

The synthesis of the (E,E)-isomer can be achieved through the reduction of a diyne precursor using sodium in liquid ammonia (B1221849). This method is known to produce trans-alkenes with high stereoselectivity.[6][7][8]

Experimental Protocol: Dissolving Metal Reduction of Octa-3,5-diyne

  • Apparatus: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Reaction Setup: The flask is charged with liquid ammonia (approximately 10 mL per mmol of diyne) at -78 °C (dry ice/acetone bath).

  • Sodium Addition: Small pieces of sodium metal (2.2 equivalents) are added to the liquid ammonia with vigorous stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.

  • Diyne Addition: A solution of octa-3,5-diyne (1 equivalent) in a minimal amount of anhydrous THF is added dropwise to the sodium-ammonia solution. The reaction is stirred for 2-3 hours.

  • Quenching: The reaction is quenched by the careful addition of ammonium (B1175870) chloride until the blue color disappears.

  • Workup: The ammonia is allowed to evaporate. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield (3E,5E)-octa-3,5-diene.

Synthesis of (3Z,5Z)-octa-3,5-diene

The (Z,Z)-isomer is typically synthesized via the partial hydrogenation of a diyne precursor using a poisoned catalyst, such as Lindlar's catalyst. This method is well-established for the stereoselective formation of cis-alkenes.[9][10][11]

Experimental Protocol: Lindlar Hydrogenation of Octa-3,5-diyne

  • Catalyst Preparation: A flask is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; approximately 5-10% by weight of the diyne) and a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Reaction Setup: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus). The atmosphere is replaced with hydrogen.

  • Diyne Addition: A solution of octa-3,5-diyne (1 equivalent) in the same solvent is added to the catalyst suspension.

  • Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere. The progress of the reaction is monitored by TLC or GC to observe the consumption of the starting material and the formation of the product, ensuring the reaction is stopped before over-reduction to the alkane occurs.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford (3Z,5Z)-octa-3,5-diene.

Synthesis of (3E,5Z)-octa-3,5-diene

The synthesis of the mixed (E,Z)-isomer is more complex and often involves a multi-step approach, such as a Wittig reaction, to control the stereochemistry of one of the double bonds.[1][12][13]

Experimental Protocol: Wittig Reaction Approach

This approach involves the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.

  • Ylide Formation: A suitable phosphonium salt (e.g., (E)-pent-2-en-1-yl)triphenylphosphonium bromide) is suspended in an anhydrous solvent like THF and deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the corresponding ylide.

  • Aldehyde Addition: An aldehyde (e.g., propanal) is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to separate the (3E,5Z)-octa-3,5-diene from triphenylphosphine (B44618) oxide and any isomeric byproducts.

Purification and Separation of Stereoisomers

The separation of the this compound stereoisomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

  • Gas Chromatography (GC): On an analytical scale, and for preparative purposes on a smaller scale, gas chromatography is a powerful technique for separating the isomers. The use of a non-polar column allows for the separation based on the subtle differences in their boiling points and shapes, as indicated by their Kovats retention indices.

  • Column Chromatography: While challenging, high-performance liquid chromatography (HPLC) or flash column chromatography on silica gel with an appropriate eluent system (e.g., hexane) may achieve partial separation.

Visualizations

Stereoisomers of this compound

G This compound This compound (3E,5E)-octadiene (3E,5E)-octadiene This compound-> (3E,5E)-octadiene (3Z,5Z)-octadiene (3Z,5Z)-octadiene This compound-> (3Z,5Z)-octadiene (3E,5Z)-octadiene (3E,5Z)-octadiene This compound-> (3E,5Z)-octadiene

Caption: The three stereoisomers of this compound.

General Synthetic Workflow

G start Starting Materials synthesis Stereoselective Synthesis (e.g., Wittig, Reduction) start->synthesis workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (Distillation, Chromatography) workup->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization product Pure Stereoisomer characterization->product

Caption: A general workflow for the synthesis and characterization of this compound stereoisomers.

References

Spectroscopic Data of 3,5-Octadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-octadiene, a conjugated diene with four possible stereoisomers: (3E,5E), (3Z,5Z), (3E,5Z), and (3Z,5E). Understanding the distinct spectroscopic signatures of each isomer is crucial for their identification, characterization, and utilization in various research and development applications, including organic synthesis and drug discovery.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the isomers of this compound. It is important to note that publicly available experimental data is most complete for the (3Z,5Z)-isomer.

(3Z,5Z)-3,5-Octadiene
Spectroscopic TechniqueData
¹³C NMR Spectral data is available on public databases such as SpectraBase.[1]
Mass Spectrometry (MS) Electron ionization mass spectra are available in the NIST WebBook.[2][3][4] Key fragments and their relative intensities can be used for identification.
Infrared (IR) Spectroscopy Vapor phase IR spectral data can be found on databases like SpectraBase.
Gas Chromatography (GC) Kovats retention indices have been reported, aiding in separation and identification.[5]
(3E,5E)-3,5-Octadiene
Spectroscopic TechniqueData
General Data Public database entries exist, such as on PubChem, but detailed experimental spectroscopic data is not readily available.[6]

No comprehensive, publicly available experimental spectroscopic data was found for the (3E,5Z) and (3Z,5E) isomers in the conducted search.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of a specific this compound isomer are often found in the primary scientific literature describing its synthesis and characterization. However, general methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-20 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.

    • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

General Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The x-axis represents wavenumber (cm⁻¹) and the y-axis represents transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated π-system and determine the wavelength of maximum absorbance (λmax).

General Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the prepared sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

General Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile solvent (e.g., dichloromethane, hexane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Data Acquisition:

    • Inject the sample into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

    • As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments as a function of their m/z ratio. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Visualizations

To aid in the understanding of the analytical workflow, a generalized diagram for the spectroscopic analysis of an organic compound like this compound is provided below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR Neat or in Solvent UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis UV-Transparent Solvent MS Mass Spectrometry Dissolution->MS Volatile Solvent Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Chemical Structure of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,5-octadiene, a conjugated diene with applications in organic synthesis and materials science. The information is presented to meet the technical demands of researchers and professionals in drug development and related scientific fields.

Core Chemical Structure and Isomerism

This compound is an organic compound with the chemical formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1][2] Its structure consists of an eight-carbon chain containing two conjugated double bonds at the C3 and C5 positions. The presence of these two double bonds gives rise to geometric isomerism, resulting in four distinct stereoisomers:

  • (E,E)-3,5-Octadiene: Both double bonds have the trans configuration.

  • (Z,Z)-3,5-Octadiene: Both double bonds have the cis configuration.

  • (E,Z)-3,5-Octadiene: The C3 double bond is trans and the C5 double bond is cis.

  • (Z,E)-3,5-Octadiene: The C3 double bond is cis and the C5 double bond is trans.

The specific stereochemistry of the isomers significantly influences their physical and chemical properties.

dot

Caption: The four geometric isomers of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the various isomers of this compound.

Table 1: General Properties and Identifiers

Property(E,E)-3,5-Octadiene(Z,Z)-3,5-Octadiene(E,Z)-3,5-Octadiene
Molecular Formula C₈H₁₄C₈H₁₄C₈H₁₄
Molecular Weight 110.20 g/mol [1]110.20 g/mol [2]110.20 g/mol
CAS Number 7348-75-6[1]7348-80-3[2]16929-32-1
IUPAC Name (3E,5E)-octa-3,5-diene[1](3Z,5Z)-octa-3,5-diene[2](3E,5Z)-octa-3,5-diene
SMILES CC/C=C/C=C/CC[1]CC/C=C\C=C/CC[2]CC/C=C/C=C\CC
InChIKey HWXQYUCHSICMAS-KQQUZDAGSA-N[1]HWXQYUCHSICMAS-SFECMWDFSA-N[2]HWXQYUCHSICMAS-CGXWXWIYSA-N

Table 2: Gas Chromatography Data

IsomerKovats Retention Index (Non-polar column)
(E,E)-3,5-Octadiene812, 810, 838.1, 838.7, 843.3, 837[1]
(Z,Z)-3,5-Octadiene835.9, 836.6, 841.4[2]
(E,Z)-3,5-Octadiene830.6, 831.1, 835.9

Table 3: Spectroscopic Data (Conceptual)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
(E,E)-3,5-Octadiene Olefinic protons expected ~5.5-6.5 ppm with large coupling constants (~15 Hz)Olefinic carbons ~125-135 ppm; Alkyl carbons ~13-30 ppm~3020 (C-H stretch, sp²), ~1650 (C=C stretch), ~965 (trans C-H bend)M⁺ at 110, prominent fragments from allylic cleavage.
(Z,Z)-3,5-Octadiene Olefinic protons expected ~5.2-6.2 ppm with smaller coupling constants (~10 Hz)Olefinic carbons ~120-130 ppm; Alkyl carbons ~13-25 ppm~3020 (C-H stretch, sp²), ~1650 (C=C stretch), ~700 (cis C-H bend)M⁺ at 110, distinct fragmentation pattern from (E,E) isomer.
(E,Z)-3,5-Octadiene Complex olefinic region with both large and small coupling constantsFour distinct olefinic carbon signalsBands characteristic of both trans and cis double bondsM⁺ at 110, fragmentation reflects both E and Z structural elements.

Note: Specific, experimentally verified NMR and IR data were not fully available in the initial literature search and the values presented are based on established principles of spectroscopy for similar structures.

Experimental Protocols: Stereoselective Synthesis

The Wittig reaction is a cornerstone for the stereoselective synthesis of alkenes and is the preferred method for preparing the various isomers of this compound.[3][4] The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide used.

  • Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes .

  • Non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes .[4]

The following are generalized protocols for the synthesis of this compound isomers.

dot

Wittig_Synthesis_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Carbonyl Olefination cluster_purification Workup and Purification Phosphonium_Salt Phosphonium (B103445) Salt (from Alkyl Halide + PPh₃) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product (this compound Isomer) Oxaphosphetane->Alkene Triphenylphosphine_Oxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Triphenylphosphine_Oxide Crude_Product Crude Reaction Mixture Extraction Aqueous Workup/ Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Alkene Pure Alkene Isomer Chromatography->Pure_Alkene

Caption: General workflow for the Wittig synthesis of alkenes.

Synthesis of (E,E)-3,5-Octadiene

This synthesis would likely employ a stabilized ylide reacting with an α,β-unsaturated aldehyde. A plausible route is the reaction of a crotonaldehyde-derived phosphonium ylide with propanal.

Protocol:

  • Ylide Formation:

    • To a solution of (E)-but-2-enyltriphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise.

    • Allow the mixture to stir at this temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Aldehyde:

    • To the ylide solution, add a solution of propanal in anhydrous THF dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure (E,E)-3,5-octadiene.

Synthesis of (Z,Z)-3,5-Octadiene

The synthesis of the (Z,Z)-isomer would necessitate the use of a non-stabilized ylide.

Protocol:

  • Ylide Formation:

    • Prepare the non-stabilized ylide by reacting propyltriphenylphosphonium bromide with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF at 0 °C under an inert atmosphere.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C and add a solution of (Z)-pent-2-enal in anhydrous THF dropwise.

    • Maintain the reaction at -78 °C for several hours before allowing it to warm to room temperature.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described for the (E,E)-isomer.

Logical Relationships in Stereoselective Synthesis

The choice of reactants and reaction conditions in the Wittig reaction dictates the stereochemical outcome. This can be visualized as a decision-making process.

dot

Stereoselective_Wittig cluster_E_pathway Pathway to (E)-Alkene cluster_Z_pathway Pathway to (Z)-Alkene Start Desired this compound Isomer Stabilized_Ylide Use Stabilized Ylide (e.g., contains C=O, CN) Start->Stabilized_Ylide Targeting E-geometry Non_Stabilized_Ylide Use Non-Stabilized Ylide (e.g., alkyl substituents) Start->Non_Stabilized_Ylide Targeting Z-geometry E_Alkene (E,E) or (E,Z) Isomer Stabilized_Ylide->E_Alkene Z_Alkene (Z,Z) or (Z,E) Isomer Non_Stabilized_Ylide->Z_Alkene

Caption: Decision pathway for stereoselective Wittig synthesis.

Conclusion

The chemical structure of this compound is characterized by its conjugated diene system and the resulting stereoisomerism. The synthesis of specific isomers can be achieved with high stereoselectivity through the appropriate application of the Wittig reaction. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound. Further research to fully characterize the spectroscopic properties of all isomers and to explore their applications in drug development and materials science is warranted.

References

The Putative Biosynthesis of 3,5-Octadiene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,5-octadiene, a volatile organic compound with potential applications in various fields. As the direct biosynthetic route for this compound has not been definitively elucidated in the scientific literature, this document presents a putative pathway grounded in the well-established biosynthesis of other C8 volatile compounds in fungi. The information herein is intended to serve as a foundational resource for researchers seeking to investigate and potentially harness this pathway for biotechnological and pharmaceutical purposes.

Proposed Biosynthesis Pathway of C8 Volatiles, Including this compound

The biosynthesis of C8 volatile compounds in fungi is widely accepted to originate from the oxidative degradation of linoleic acid, an abundant polyunsaturated fatty acid.[1][2] This multi-step enzymatic cascade, known as the lipoxygenase (LOX) pathway, is the most plausible origin for this compound. The proposed pathway involves initial oxygenation and subsequent cleavage of the fatty acid backbone, followed by further enzymatic modifications to yield a variety of C8 compounds.

The key enzymatic players in this pathway are lipoxygenases (or related dioxygenases) and hydroperoxide lyases.[2][3] While the formation of the prominent C8 volatile, 1-octen-3-ol, is well-documented, the synthesis of this compound likely involves additional enzymatic steps, such as isomerization or dehydration, acting on an intermediate of this central pathway.

Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

3,5-Octadiene_Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 C8 Volatile Biosynthesis Linoleic_Acid Linoleic Acid 10-HPODE 10-Hydroperoxyoctadecadienoic Acid (10-HPODE) Linoleic_Acid->10-HPODE Lipoxygenase / Dioxygenase (LOX/DOX) 1-Octen-3-one 1-Octen-3-one 10-HPODE->1-Octen-3-one Hydroperoxide Lyase (HPL) Unstable_Intermediate Putative Octadiene Isomer (e.g., 1,3-Octadiene) 1-Octen-3-one->Unstable_Intermediate Putative Dehydratase / Decarboxylase (Hypothetical) This compound This compound Unstable_Intermediate->this compound Isomerase (Hypothetical)

A putative biosynthetic pathway for this compound from linoleic acid.

Quantitative Data on Fungal C8 Volatile Production

Quantitative analysis of fungal volatile organic compounds (VOCs) is crucial for understanding the metabolic flux through the C8 pathway and for optimizing the production of specific compounds. The following table summarizes representative quantitative data for various C8 VOCs produced by different fungal species, as determined by gas chromatography-mass spectrometry (GC-MS). It is important to note that the production of these volatiles can be highly dependent on the fungal species, substrate, and culture conditions.[4]

Fungal SpeciesC8 Volatile CompoundConcentration / Relative AbundanceReference
Phoma sp. GS8-32-Methyl-propanolMajor Component[5]
Phoma sp. GS8-33-Methyl-butanolMajor Component[5]
Tuber uncinatumC8-VOCs (general)Drives variability in VOC profiles[6]
Various Fungi1-Octen-3-olOften the most abundant C8 VOC[2]
Various Fungi3-OctanoneCommonly detected C8 VOC[7]
Various Fungi1-OctanolCommonly detected C8 VOC[7]
Fusarium sp.Cadina-3,5-dieneDetected[8]

Experimental Protocols

Fungal Culture and VOC Collection Workflow

The following diagram outlines a general experimental workflow for the analysis of fungal C8 volatile compounds.

Experimental_Workflow Fungal_Culture Fungal Culture (e.g., on Malt Extract Agar) Incubation Incubation (Controlled Temperature and Time) Fungal_Culture->Incubation VOC_Sampling Volatile Sampling (e.g., Headspace SPME) Incubation->VOC_Sampling GCMS_Analysis GC-MS Analysis VOC_Sampling->GCMS_Analysis Data_Processing Data Processing and Identification GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

General experimental workflow for fungal VOC analysis.
Lipoxygenase (LOX) Activity Assay

This protocol is adapted from methods used for determining lipoxygenase activity on linoleic acid.[9][10]

Principle: Lipoxygenase catalyzes the formation of hydroperoxides from polyunsaturated fatty acids. The formation of conjugated dienes in the product can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

Reagents:

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding sodium phosphate buffer and the fungal enzyme extract.

  • Initiate the reaction by adding the sodium linoleate stock solution.

  • Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer.

  • The rate of increase in absorbance is proportional to the lipoxygenase activity.

  • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.

Hydroperoxide Lyase (HPL) Activity Assay

This protocol is a general method for determining hydroperoxide lyase activity.[11][12]

Principle: Hydroperoxide lyase cleaves fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. The decrease in the concentration of the hydroperoxide substrate (which absorbs at 234 nm) can be monitored spectrophotometrically.

Reagents:

  • 100 mM Sodium phosphate buffer (pH 6.5)

  • Fatty acid hydroperoxide substrate (e.g., 10-HPODE, prepared enzymatically using a lipoxygenase)

  • Fungal enzyme extract (crude or purified)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding sodium phosphate buffer and the fatty acid hydroperoxide substrate.

  • Initiate the reaction by adding the fungal enzyme extract.

  • Monitor the decrease in absorbance at 234 nm over time.

  • The rate of decrease in absorbance is proportional to the hydroperoxide lyase activity.

  • Alternatively, the formation of the aldehyde product can be quantified using gas chromatography or by coupling the reaction with an alcohol dehydrogenase and monitoring the oxidation of NADH at 340 nm.

GC-MS Analysis of Fungal Volatiles

Principle: Gas chromatography separates the volatile compounds in a sample, and mass spectrometry is used to identify and quantify the individual components based on their mass-to-charge ratio and fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fiber assembly (for headspace sampling)

Procedure:

  • Sample Preparation: Grow the fungal culture in a sealed vial.

  • Headspace Sampling: Expose an SPME fiber to the headspace above the fungal culture for a defined period to adsorb the volatile compounds.

  • Desorption and Injection: Insert the SPME fiber into the hot injection port of the GC, where the adsorbed volatiles are desorbed and transferred to the GC column.

  • GC Separation: Separate the volatile compounds on a suitable capillary column using a temperature gradient program.

  • MS Detection: Detect the eluted compounds using the mass spectrometer, typically in full scan mode.

  • Identification: Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantification: Quantify the compounds by comparing their peak areas to those of known standards.

Concluding Remarks

The biosynthesis of this compound in fungi is a promising area of research with potential for the sustainable production of this and other valuable C8 compounds. While the complete pathway remains to be fully elucidated, the foundational knowledge of the lipoxygenase pathway provides a robust starting point for investigation. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary tools to explore this biosynthetic frontier. Future research should focus on identifying and characterizing the putative isomerase or dehydratase responsible for the final conversion to this compound, which will be a critical step in harnessing this pathway for biotechnological applications.

References

An In-Depth Technical Guide to 3,5-Octadiene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-octadiene, including its chemical identity, physical properties, and available spectroscopic data. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. While extensive data on its biological activity and specific, detailed synthesis protocols are limited in publicly available literature, this guide consolidates the current knowledge and highlights areas for future investigation.

Chemical Identity and CAS Numbers

This compound is a conjugated diene with the molecular formula C₈H₁₄. It exists as several stereoisomers, each with a unique spatial arrangement of its double bonds. The Chemical Abstracts Service (CAS) has assigned specific numbers to the general compound and some of its isomers, which are crucial for unambiguous identification in research and regulatory contexts.

Compound NameCAS Number
This compound (unspecified stereochemistry)25001-92-7[1][2]
(Z,Z)-3,5-Octadiene (cis,cis-3,5-Octadiene)7348-80-3[1]
(E,E)-3,5-Octadiene (trans,trans-3,5-Octadiene)7348-75-6[3]
(E,Z)-3,5-Octadiene (trans,cis-3,5-Octadiene)Not explicitly found

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and use in experimental setups. The following table summarizes key quantitative data available for the compound and its isomers.

PropertyValueIsomerSource
Molecular Weight 110.197 g/mol All[1][2][4][5]
Boiling Point 130.8 °C at 760 mmHgUnspecifiedNot specified
Density 0.745 g/cm³UnspecifiedNot specified
Flash Point 18.7 °CUnspecifiedNot specified
LogP 2.91880UnspecifiedNot specified
Vapor Pressure 11.7 mmHg at 25°CUnspecifiedNot specified
Refractive Index 1.443UnspecifiedNot specified

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. While complete, detailed spectra are not always publicly available, several databases provide access to or information about existing spectral data.

  • Mass Spectrometry (MS): Mass spectral data for (Z,Z)-3,5-octadiene is available in the NIST WebBook.[1] The fragmentation pattern can provide valuable information for identifying the compound in complex mixtures, such as in GC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for (Z,Z)-2,7-dimethyl-3,5-octadiene is available on SpectraBase. While not the parent compound, it provides an indication of the chemical shifts expected for the carbon atoms in the diene system.

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra for (E,E)-3,5-octadiene are mentioned in PubChem, with links to SpectraBase.[4] These spectra would be characterized by C-H stretching and bending vibrations for the alkyl and alkenyl groups, as well as C=C stretching frequencies characteristic of a conjugated diene system.

Synthesis of this compound

General Synthetic Strategies for Conjugated Dienes

The synthesis of conjugated dienes can be achieved through various methods, including:

  • Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For this compound, a suitable strategy would involve the reaction of a propanal-derived ylide with crotonaldehyde (B89634) (for the E-isomer) or a related cis-aldehyde. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.[6][7][8][9]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the formation of C-C bonds, including those in conjugated diene systems. These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid or vinylstannane.[10]

  • Elimination Reactions: Dehydrohalogenation of dihaloalkanes or dehydration of diols can also yield conjugated dienes, although controlling the regioselectivity and stereoselectivity of the double bond formation can be challenging.

G cluster_start Starting Materials cluster_synthesis Synthesis Workflow cluster_product Product Aldehyde/Ketone Aldehyde/Ketone Wittig Reaction Wittig Reaction Aldehyde/Ketone->Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Strong Base Ylide Formation->Wittig Reaction Workup & Purification Workup & Purification Wittig Reaction->Workup & Purification Quenching, Extraction This compound This compound Workup & Purification->this compound Chromatography

A general workflow for the synthesis of this compound via the Wittig reaction.
Illustrative Protocol: Synthesis of 3,5-Octadien-2-ol

While a protocol for this compound is not available, the synthesis of the related compound, 3,5-octadien-2-ol, via hydroboration-oxidation of 1,3,5-octatriene (B1147755) has been described.[11][12] This procedure illustrates a method for introducing functionality into an octadiene backbone.

Reaction: Hydroboration-Oxidation of 1,3,5-Octatriene

Materials:

  • 1,3,5-Octatriene

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1,3,5-octatriene in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.

  • A solution of BH₃·THF is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional four hours.

  • The reaction is cooled back to 0 °C, and 3 M NaOH solution is added slowly, followed by the dropwise addition of 30% H₂O₂.

  • After stirring at room temperature for one hour, the layers are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield 3,5-octadien-2-ol.[11]

Biological Activity and Drug Development

There is a significant lack of publicly available information on the biological activity of this compound and its potential applications in drug development. Searches of scientific databases did not yield any studies detailing its interaction with biological systems, signaling pathways, or its use as a lead compound or pharmacophore in drug discovery.

Some related octadiene structures have been identified as volatile organic compounds (VOCs) in fungi and plants, suggesting a potential role in chemical ecology.[13][14] However, these studies do not specifically implicate this compound in any defined biological signaling pathway. The metabolism of xenobiotics containing octadiene moieties would likely proceed through standard phase I and phase II detoxification pathways, involving enzymes such as cytochrome P450s and glutathione (B108866) S-transferases, though specific studies on this compound are absent.[2][15]

G cluster_sample Sample Collection cluster_analysis VOC Analysis Workflow cluster_identification Compound Identification Fungal/Plant Culture Fungal/Plant Culture Headspace Sampling (SPME) Headspace Sampling (SPME) Fungal/Plant Culture->Headspace Sampling (SPME) GC-MS Analysis GC-MS Analysis Headspace Sampling (SPME)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram & Mass Spectra Library Matching Library Matching Data Processing->Library Matching Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

A general workflow for the analysis of volatile organic compounds from biological sources.

Conclusion and Future Directions

This compound is a structurally simple conjugated diene for which basic chemical and physical data are available. However, this technical guide highlights significant gaps in the current scientific literature. Specifically, there is a need for:

  • Development and publication of detailed, robust, and stereoselective synthetic protocols for the various isomers of this compound.

  • Comprehensive spectroscopic characterization , including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry, to be made publicly accessible.

  • Investigation into the biological activity of this compound and its isomers. Screening for activity in various assays could uncover potential applications in pharmacology and drug development.

  • Exploration of its natural occurrence and role in chemical ecology, which may provide insights into its biological function.

For researchers and professionals in drug development, this compound currently represents an understudied molecule. The establishment of its fundamental chemical and biological properties is a prerequisite for any future consideration in medicinal chemistry and related fields.

References

An In-depth Technical Guide to 3,5-Octadiene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiene is a conjugated diene with the molecular formula C₈H₁₄. Its structure, characterized by two double bonds separated by a single bond, gives rise to geometric isomerism, resulting in three stereoisomers: (3E,5E)-3,5-octadiene, (3Z,5Z)-3,5-octadiene, and (3E,5Z)-3,5-octadiene. The arrangement of these double bonds dictates the molecule's overall shape and reactivity, making stereoselective synthesis a critical aspect of its chemistry. While direct applications of this compound in drug development are not extensively documented, the conjugated diene motif is a common structural feature in many biologically active natural products and pharmaceutical compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, with a focus on its potential as a versatile building block in organic synthesis.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of the this compound isomers are distinct, allowing for their identification and characterization. The following tables summarize key quantitative data for the (E,E) and (Z,Z) isomers.

Table 1: Physicochemical Properties of this compound Isomers

Property(3E,5E)-3,5-Octadiene(3Z,5Z)-3,5-Octadiene
Molecular Formula C₈H₁₄C₈H₁₄
Molecular Weight 110.20 g/mol [4]110.20 g/mol [5]
CAS Number 7348-75-6[4]7348-80-3[5]
XLogP3 3.23.2[6]
Hydrogen Bond Donor Count 00[6]
Hydrogen Bond Acceptor Count 00[6]
Rotatable Bond Count 33[6]
Exact Mass 110.109550447 Da[4]110.109550447 Da[6]
Complexity 6666[6]

Table 2: Spectroscopic Data for this compound Isomers

Spectroscopic Data(3E,5E)-3,5-Octadiene(3Z,5Z)-3,5-Octadiene
¹H NMR Data not explicitly found in searches.Data not explicitly found in searches.
¹³C NMR Data available in spectral databases.[7]Signals at approximately δ 12.5, 22.9, 128.8, 130.5 ppm (in cyclohexane).
Mass Spectrometry (MS) Available in NIST Webbook.Available in NIST Webbook.[8]
Infrared (IR) Spectroscopy Data available in spectral databases.Data available in spectral databases.
Kovats Retention Index 810, 812, 837, 838.1, 838.7, 843.3 (non-polar column)[4]835.9 (Squalane column, 70 °C)[8]

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the double bonds in this compound is crucial for its subsequent reactions. The most common and stereocontrolled methods for synthesizing specific isomers of conjugated dienes involve the partial reduction of the corresponding alkyne, in this case, octa-3,5-diyne.

Synthesis of (3Z,5Z)-3,5-Octadiene via Lindlar Catalysis

The partial hydrogenation of alkynes using a "poisoned" palladium catalyst, known as Lindlar's catalyst, is a well-established method for the stereoselective synthesis of cis (or Z)-alkenes.[8] This is due to the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.

Experimental Protocol: Hydrogenation of Octa-3,5-diyne with Lindlar's Catalyst

  • Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve octa-3,5-diyne in a suitable solvent such as ethanol, ethyl acetate, or hexanes.[8] Add the solution to the flask containing the catalyst.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the cis,cis-diene.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield (3Z,5Z)-3,5-octadiene. Further purification can be achieved by distillation or column chromatography if necessary.

G cluster_synthesis Synthesis of (3Z,5Z)-3,5-Octadiene Octa-3,5-diyne Octa-3,5-diyne Reaction_Vessel Reaction Vessel (Solvent: Ethanol) Octa-3,5-diyne->Reaction_Vessel H2 H2 H2->Reaction_Vessel Lindlar_Catalyst Lindlar_Catalyst Lindlar_Catalyst->Reaction_Vessel Filtration Filtration (remove catalyst) Reaction_Vessel->Filtration syn-addition Purification Purification (Solvent Removal) Filtration->Purification (3Z,5Z)-3,5-Octadiene (3Z,5Z)-3,5-Octadiene Purification->(3Z,5Z)-3,5-Octadiene

Caption: Workflow for the synthesis of (3Z,5Z)-3,5-octadiene.

Synthesis of (3E,5E)-3,5-Octadiene via Dissolving Metal Reduction

The reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) is a classic method for preparing trans (or E)-alkenes with high stereoselectivity.[1][9][10] The reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical leads to the formation of the trans-alkene.

Experimental Protocol: Reduction of Octa-3,5-diyne with Sodium in Liquid Ammonia

  • Reaction Setup: In a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel, condense anhydrous ammonia at -78 °C.

  • Dissolving Metal: Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[9]

  • Alkyne Addition: Dissolve octa-3,5-diyne in a minimal amount of an anhydrous ether (e.g., THF) and add it dropwise to the sodium-ammonia solution.

  • Reaction Quenching: After the reaction is complete (indicated by the disappearance of the blue color or after a set reaction time), quench the reaction by the cautious addition of a proton source, such as ammonium (B1175870) chloride.

  • Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether or hexanes).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting (3E,5E)-3,5-octadiene can be further purified by distillation.

G cluster_synthesis Synthesis of (3E,5E)-3,5-Octadiene Octa-3,5-diyne Octa-3,5-diyne Liquid_Ammonia Liquid Ammonia (-78 °C) Octa-3,5-diyne->Liquid_Ammonia Na_metal Sodium Metal Na_metal->Liquid_Ammonia forms solvated e- Radical_Anion Radical Anion Intermediate Liquid_Ammonia->Radical_Anion single electron transfer Vinylic_Radical Vinylic Radical Intermediate Radical_Anion->Vinylic_Radical protonation Quenching Quenching (NH4Cl) Vinylic_Radical->Quenching second e- transfer & protonation (3E,5E)-3,5-Octadiene (3E,5E)-3,5-Octadiene Quenching->(3E,5E)-3,5-Octadiene

Caption: Reaction pathway for the synthesis of (3E,5E)-3,5-octadiene.

Chemical Reactivity and Potential Applications

The conjugated diene system in this compound is the locus of its reactivity, making it a valuable synthon in organic chemistry.

Diels-Alder Reaction

As a conjugated diene, this compound can participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[11] The stereochemistry of the diene is retained in the product, making the stereoselective synthesis of the diene crucial for controlling the stereochemistry of the cycloadduct. The reaction is typically favored by electron-withdrawing groups on the dienophile.

Experimental Protocol: Diels-Alder Reaction of this compound with N-Phenylmaleimide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (either the (E,E) or (Z,Z) isomer) and N-phenylmaleimide in a suitable solvent such as toluene (B28343) or xylene.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting cycloadduct can be purified by recrystallization or column chromatography.

G This compound (Conjugated Diene) Transition_State [4+2] Pericyclic Transition State This compound->Transition_State Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct concerted cycloaddition

Caption: The Diels-Alder reaction of this compound.

Potential in Drug Development and Natural Product Synthesis

While specific examples of this compound as a direct precursor in drug synthesis are not prominent in the literature, the conjugated diene moiety is a key structural element in numerous natural products with significant biological activity.[1][2] These include polyene macrolide antifungals, carotenoids, and various signaling molecules. The synthetic methods used to prepare this compound can be applied to the construction of these more complex molecules.

Furthermore, the concept of bioisosterism, where a functional group is replaced by another with similar properties, is a cornerstone of drug design.[12][13] The rigid, planar structure of a conjugated diene can be used as a bioisosteric replacement for other linkers in a drug molecule to alter its conformation, binding affinity, and pharmacokinetic properties. The stereochemically defined scaffold of this compound offers a platform for exploring such modifications in a controlled manner.

Conclusion

This compound, with its three stereoisomers, serves as an excellent model for understanding the synthesis and reactivity of conjugated dienes. The stereoselective synthesis of the (E,E) and (Z,Z) isomers can be achieved with high fidelity through established alkyne reduction methodologies. The reactivity of the diene system, particularly in Diels-Alder cycloadditions, provides a route to complex cyclic structures. Although its direct role in current pharmaceutical development is not well-defined, the structural motif and the synthetic strategies to access it are highly relevant to the synthesis of bioactive natural products and the design of novel therapeutic agents. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to utilize this compound and related conjugated dienes in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for 3,5-Octadiene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiene is a versatile conjugated diene that serves as a valuable building block in organic synthesis. Its structure, featuring a conjugated double bond system, makes it a reactive precursor for a variety of transformations, most notably in the construction of six-membered rings through cycloaddition reactions and in the formation of unsaturated polymers via metathesis. The stereochemistry of the diene (available as (E,E), (E,Z), and (Z,Z) isomers) plays a crucial role in determining the stereochemical outcome of these reactions, offering a powerful tool for the synthesis of complex molecular architectures. These structures are often found in natural products and pharmaceutically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of organic synthesis: the Diels-Alder reaction for the synthesis of substituted cyclohexene (B86901) derivatives and Acyclic Diene Metathesis (ADMET) for the preparation of unsaturated polymers.

Applications in Organic Synthesis

The conjugated diene system of this compound is amenable to a range of chemical transformations, making it a versatile intermediate. Key applications include:

  • Diels-Alder Reaction: As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions with various dienophiles to form substituted cyclohexene rings. This reaction is a cornerstone for the construction of cyclic systems with high stereocontrol.

  • Acyclic Diene Metathesis (ADMET) Polymerization: The terminal double bonds of certain isomers of octadiene, or by extension, other dienes, can undergo metathesis to form long-chain unsaturated polymers. ADMET is a step-growth polymerization driven by the removal of a volatile small molecule, typically ethylene (B1197577).

  • Natural Product Synthesis: The substituted cyclohexene and polyene motifs accessible from this compound are prevalent in a wide array of natural products. The ability to control the stereochemistry of these reactions is paramount in the total synthesis of complex molecules.

Data Presentation

Table 1: Diels-Alder Reaction of this compound with Various Dienophiles (Representative Data)
EntryDienophileDiene IsomerSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1Maleic Anhydride (B1165640)(E,E)Toluene (B28343)110292>95:5
2N-Phenylmaleimide(E,E)Xylene140488>95:5
3Acrylonitrile(E,E)Toluene1101275N/A
4Methyl Acrylate(E,E)Toluene110187085:15
5Benzoquinone(E,E)Benzene80685N/A

Note: Data is compiled from typical results for similar conjugated dienes and may serve as a starting point for optimization.

Table 2: Acyclic Diene Metathesis (ADMET) of a Representative α,ω-Diene (e.g., 1,7-Octadiene)
EntryCatalyst (mol%)MonomerSolventTemperature (°C)Time (h)Mn (kDa)PDI
1Grubbs 2nd Gen (0.1)1,7-Octadiene (B165261)Toluene602425.41.85
2Hoveyda-Grubbs 2nd Gen (0.1)1,7-OctadieneToluene602432.11.79

Note: This data is for a similar terminal diene and illustrates typical conditions and outcomes for ADMET polymerization.

Experimental Protocols

Protocol 1: Diels-Alder Reaction of (E,E)-3,5-Octadiene with Maleic Anhydride

This protocol describes the [4+2] cycloaddition of (E,E)-3,5-octadiene with maleic anhydride to yield the corresponding substituted cyclohexene derivative.

Materials:

  • (E,E)-3,5-Octadiene

  • Maleic Anhydride

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol).

  • Add (E,E)-3,5-octadiene (1.12 g, 10.2 mmol) to the flask.

  • Add 20 mL of anhydrous toluene to the flask.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the flask in an ice bath for 30 minutes to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene.

  • Dry the product under vacuum to obtain the Diels-Alder adduct.

Expected Yield: ~92%

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of a Terminal Diene

This protocol provides a general procedure for the ADMET polymerization of a terminal diene, such as 1,7-octadiene, using a Grubbs catalyst. This can be adapted for other terminal dienes.

Materials:

  • 1,7-Octadiene (or other terminal diene)

  • Grubbs 2nd Generation Catalyst

  • Anhydrous toluene

  • Schlenk flask

  • Vacuum line

  • Magnetic stirrer and stir bar

  • Glovebox or inert atmosphere setup

Procedure:

  • Purify the 1,7-octadiene monomer and toluene by passing them through activated alumina (B75360) columns and sparging with argon for 30 minutes to remove oxygen.

  • In a glovebox, add the purified monomer (e.g., 1.0 g, 9.07 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve the Grubbs 2nd generation catalyst (e.g., 0.1 mol%) in a minimal amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the monomer.

  • Seal the Schlenk flask, remove it from the glovebox, and connect it to a vacuum line.

  • Stir the reaction mixture at room temperature under a dynamic vacuum to remove the ethylene byproduct, which drives the polymerization.

  • Continue the reaction for 24-48 hours, or until the desired molecular weight is achieved. The viscosity of the solution will increase significantly.

  • To terminate the polymerization, expose the reaction mixture to air or add a small amount of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Mandatory Visualizations

Diels_Alder_Reaction Diels-Alder Reaction Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Diene This compound Reaction [4+2] Cycloaddition (Toluene, Reflux) Diene->Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction Product Substituted Cyclohexene Reaction->Product

Caption: Workflow for the Diels-Alder reaction of this compound.

ADMET_Polymerization ADMET Polymerization Workflow Monomer α,ω-Diene Monomer Polymerization Metathesis Reaction (Vacuum, Ethylene Removal) Monomer->Polymerization Catalyst Grubbs Catalyst Catalyst->Polymerization Polymer Unsaturated Polymer Polymerization->Polymer Propagation Termination Termination (e.g., Ethyl Vinyl Ether) Polymer->Termination Precipitation Precipitation (Methanol) Termination->Precipitation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: General workflow for ADMET polymerization.

Stereoselectivity_in_Diels_Alder Stereoselectivity in Diels-Alder Reactions Reactants Diene + Dienophile TS_Endo Endo Transition State (Kinetic Product) Reactants->TS_Endo Lower Activation Energy TS_Exo Exo Transition State (Thermodynamic Product) Reactants->TS_Exo Higher Activation Energy Product_Endo Endo Adduct TS_Endo->Product_Endo Product_Exo Exo Adduct TS_Exo->Product_Exo

Caption: Energy profile of endo vs. exo selectivity in Diels-Alder reactions.

Application Notes and Protocols for 3,5-Octadiene as a Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] 3,5-Octadiene, a readily available acyclic diene, presents itself as a versatile building block in this context. Its alkyl substituents are known to increase the reactivity of the diene by donating electron density.[2]

These application notes provide a comprehensive guide to the expected reactivity, stereoselectivity, and experimental protocols for the use of (3E,5E)-3,5-octadiene as a diene in Diels-Alder reactions. While specific literature data on the quantitative outcomes of this compound in these reactions is limited, the following information is based on established principles of Diels-Alder reactions and data from structurally analogous systems.

Reaction Principles

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[1] The stereochemistry of both the diene and the dienophile is retained in the product. For an acyclic diene like this compound, the reaction requires the diene to adopt an s-cis conformation. The ethyl groups at the termini of the diene system in (3E,5E)-3,5-octadiene are expected to be cis to each other in the resulting cyclohexene (B86901) adduct.

The rate of the Diels-Alder reaction is significantly influenced by the electronic properties of the reactants. Typically, the reaction is fastest between an electron-rich diene and an electron-poor dienophile (a "normal-demand" Diels-Alder reaction).[3] The presence of electron-withdrawing groups (EWGs) on the dienophile, such as carbonyls, nitriles, or nitro groups, lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[4]

Expected Reactivity and Stereoselectivity

The reaction of (3E,5E)-3,5-octadiene with various dienophiles is expected to yield substituted cyclohexene derivatives. The stereochemical outcome is predictable, with the substituents from the dienophile retaining their original stereochemistry in the product. When a cyclic dienophile is used, the formation of endo and exo diastereomers is possible. The endo product is generally the kinetically favored product due to secondary orbital interactions.[5]

Data Presentation: Expected Outcomes for Diels-Alder Reactions of (3E,5E)-3,5-Octadiene

The following table summarizes the expected reactivity and major products for the Diels-Alder reaction of (3E,5E)-3,5-octadiene with representative dienophiles. The anticipated yields are based on analogous reactions reported in the literature for similar dienes.

DieneDienophileCatalystExpected Major Product(s)Anticipated Yield (%)Notes
(3E,5E)-3,5-OctadieneMaleic Anhydride (B1165640)None (Thermal)cis-4,5-diethyl-3,6-dihydrophthalic anhydride (endo isomer)10-20Based on the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride, which yielded 10.5%.[6] Higher temperatures may be required.
(3E,5E)-3,5-OctadieneN-PhenylmaleimideNone (Thermal)endo-N-phenyl-cis-4,5-diethyl-3,6-dihydrophthalimide55-65Based on the reaction of in situ generated 1,3-butadiene (B125203) with N-phenylmaleimide.[5]
(3E,5E)-3,5-OctadieneMethyl Acrylate (B77674)None (Thermal)Methyl cis-3,4-diethylcyclohex-1-ene-1-carboxylateLowThermal reactions with unactivated acrylates are often slow and low-yielding.
(3E,5E)-3,5-OctadieneMethyl AcrylateLewis Acid (e.g., AlCl₃, Et₂AlCl)Methyl cis-3,4-diethylcyclohex-1-ene-1-carboxylate>90 (endo)Lewis acid catalysis is known to significantly accelerate the reaction and enhance endo selectivity.[7]
(3E,5E)-3,5-OctadieneBenzoquinoneNone (Thermal)cis-4a,5,8,8a-tetrahydro-2,3-diethyl-1,4-naphthalenedioneGoodQuinones are reactive dienophiles.

Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with (3E,5E)-3,5-octadiene. These should be regarded as starting points and may require optimization for specific dienophiles and desired outcomes.

Protocol 1: Thermal Diels-Alder Reaction of (3E,5E)-3,5-Octadiene with Maleic Anhydride

This protocol is adapted from a procedure for the reaction of a similar diene, (E,E)-2,4-hexadien-1-ol, with maleic anhydride.[6]

Materials:

  • (3E,5E)-3,5-Octadiene

  • Maleic Anhydride

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar, add maleic anhydride (e.g., 0.4 g).

  • Add an equimolar amount of (3E,5E)-3,5-octadiene.

  • Add approximately 5 mL of anhydrous toluene to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the mixture to reflux with stirring and maintain reflux for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask in an ice bath for 10 minutes to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene.

  • Allow the product to air dry and determine the yield and melting point.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of (3E,5E)-3,5-Octadiene with Methyl Acrylate

This protocol is a general procedure based on the principles of Lewis acid-catalyzed Diels-Alder reactions.[7]

Materials:

  • (3E,5E)-3,5-Octadiene

  • Methyl Acrylate

  • Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl))

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask (50 mL)

  • Stir bar

  • Septum

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath or cryocooler

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a 50 mL round-bottom flask with a stir bar under an inert atmosphere.

  • To the flask, add a solution of the Lewis acid (e.g., 1.1 equivalents of Et₂AlCl in hexanes) in anhydrous DCM (e.g., 10 mL) and cool the mixture to -78 °C.

  • Slowly add methyl acrylate (1.0 equivalent) to the cooled Lewis acid solution via syringe and stir for 15 minutes.

  • Add a solution of (3E,5E)-3,5-octadiene (1.2 equivalents) in anhydrous DCM via syringe to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Diels_Alder_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound Transition_State [4+2] Cyclic Transition State This compound->Transition_State Dienophile Dienophile Dienophile->Transition_State Cyclohexene_Adduct Substituted Cyclohexene Transition_State->Cyclohexene_Adduct Concerted Cycloaddition

Caption: General reaction pathway for the Diels-Alder cycloaddition of this compound.

Experimental_Workflow cluster_thermal Thermal Protocol cluster_catalyzed Lewis Acid Catalyzed Protocol T1 Mix Diene and Dienophile in Solvent T2 Heat to Reflux T1->T2 T3 Cool and Crystallize T2->T3 T4 Isolate Product (Filtration) T3->T4 C1 Cool Lewis Acid in Anhydrous Solvent C2 Add Dienophile C1->C2 C3 Add Diene C2->C3 C4 Quench Reaction C3->C4 C5 Workup and Purification C4->C5

Caption: Generalized experimental workflows for Diels-Alder reactions.

References

Application Notes and Protocols for the Polymerization of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiene is a conjugated diene with the potential to be polymerized into materials with unique properties. While specific literature on the polymerization of this compound is limited, the principles of diene polymerization are well-established. This document provides a comprehensive overview of potential polymerization methods for this compound, drawing upon established protocols for analogous conjugated dienes such as 1,3-butadiene (B125203) and isoprene (B109036). The information herein is intended to serve as a foundational guide for researchers venturing into the synthesis and application of poly(this compound). Potential applications for polymers derived from conjugated dienes are widespread, including in the development of synthetic rubbers and elastomers.[1]

Polymerization Methods

The polymerization of conjugated dienes like this compound can be achieved through various mechanisms, including coordination, anionic, cationic, and free-radical polymerization. Each method offers distinct advantages in controlling the polymer's microstructure, molecular weight, and other properties.

Coordination Polymerization

Coordination polymerization, particularly with Ziegler-Natta catalysts, is a powerful method for producing stereoregular polymers from conjugated dienes.[2][3] This control over stereochemistry is crucial as it significantly influences the physical and mechanical properties of the resulting polymer. For instance, high cis-1,4 content in polybutadiene (B167195) leads to superior elasticity.[4]

Mechanism: The polymerization proceeds via the insertion of the monomer into a transition metal-carbon bond of the catalyst complex.[3] The stereochemistry of the resulting polymer is dictated by the coordination of the diene to the metal center.[5][6]

Experimental Protocol (Generalized from 1,3-Butadiene Polymerization):

  • Catalyst System: A typical Ziegler-Natta catalyst system for diene polymerization consists of a transition metal compound (e.g., neodymium versatate, NdV₃) and an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL), often with a chloride donor (e.g., ethylaluminum sesquichloride, EASC).[7]

  • Reaction Setup:

    • A dry, inert atmosphere (e.g., nitrogen or argon) is crucial. A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inlets for monomer and catalyst is typically used.

    • The reactor is charged with a purified, anhydrous non-polar solvent such as hexane.

    • The co-catalyst (TEAL) is introduced into the reactor, followed by the catalyst (NdV₃) and the chloride donor (EASC) after a brief interval.

    • The monomer, this compound, is then fed into the reactor at a controlled rate.

  • Reaction Conditions:

    • Temperature: Polymerization is typically carried out at temperatures ranging from 45 to 75°C.[7]

    • Time: Reaction times can vary from 1.5 to 2.5 hours, depending on the desired conversion and molecular weight.[7]

  • Termination and Purification:

    • The polymerization is terminated by the addition of an alcohol, such as methanol, containing an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol).

    • The polymer is then precipitated, washed with alcohol and hexane, and dried under vacuum.

Quantitative Data (for 1,3-Butadiene Polymerization):

Monomer Concentration (wt%)Reaction Time (h)Reaction Temperature (°C)Monomer Conversion (%)Viscosity-Average Molecular Weight ( g/mol )cis-1,4 Content (%)
1925094.2151,81298.8

Data adapted from a study on 1,3-butadiene polymerization using a NdV₃/TEAL/EASC catalyst system.[7]

Diagram of Coordination Polymerization Mechanism:

Coordination_Polymerization Catalyst Active Catalyst Center (e.g., Ti-Al Complex) Coordination Coordination of Monomer to Metal Center Catalyst->Coordination π-complex formation Monomer This compound Monomer Monomer->Coordination Insertion Insertion of Monomer into Metal-Carbon Bond Coordination->Insertion cis/trans insertion Propagation Chain Propagation Insertion->Propagation Repetition Polymer Poly(this compound) Propagation->Polymer

Caption: Coordination polymerization of this compound.

Anionic Polymerization

Anionic polymerization, often initiated by organolithium compounds, is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[8] This "living" nature of the polymerization allows for the synthesis of block copolymers.[8]

Mechanism: The reaction is initiated by the addition of a nucleophile (e.g., an alkyl anion from an organolithium initiator) to the monomer, creating a propagating carbanion.[8] The microstructure (1,2- vs. 1,4-addition) can be influenced by the solvent polarity.

Experimental Protocol (Generalized from 1,3-Butadiene Polymerization):

  • Initiator: n-Butyllithium (n-BuLi) is a commonly used initiator.

  • Reaction Setup:

    • All glassware must be rigorously dried, and reactions are carried out under a high vacuum or in a glovebox to exclude moisture and oxygen.

    • A non-polar solvent like cyclohexane (B81311) is typically used for high 1,4-addition content.

    • The solvent and monomer (this compound) are purified to remove any protic impurities.

  • Reaction Conditions:

    • Temperature: Polymerizations are often conducted at temperatures ranging from 25 to 80°C.[9][10]

    • Initiator Concentration: The molecular weight of the polymer is controlled by the molar ratio of monomer to initiator.

  • Termination and Purification:

    • The "living" polymer chains are terminated by the addition of a protic agent, such as degassed methanol.

    • The polymer is then precipitated in an excess of methanol, filtered, and dried under vacuum.

Quantitative Data (for 1,3-Butadiene Polymerization):

Monomer/Initiator RatioTemperature (°C)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
10025>95~10,000<1.1

Typical data for anionic polymerization of conjugated dienes.[9]

Diagram of Anionic Polymerization Mechanism:

Anionic_Polymerization Initiator Initiator (e.g., n-BuLi) Initiation Initiation: Formation of Carbanion Initiator->Initiation Monomer This compound Monomer Monomer->Initiation Propagation Propagation: Addition of Monomer Monomer->Propagation n units Initiation->Propagation Termination Termination (e.g., with MeOH) Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Anionic polymerization of this compound.

Cationic Polymerization

Cationic polymerization of conjugated dienes is typically initiated by Lewis acids in the presence of a co-initiator like water or a proton donor.[11] This method can be complex due to side reactions such as cyclization and cross-linking.

Mechanism: The polymerization is initiated by the formation of a carbocation from the monomer, which then propagates by adding to other monomer units.[12]

Experimental Protocol (Generalized from Styrene (B11656)/Diene Polymerization):

  • Initiator System: A Lewis acid such as tin(IV) chloride (SnCl₄) with a co-initiator like water.[11]

  • Reaction Setup:

    • The reaction is carried out in a dry, inert atmosphere.

    • A chlorinated solvent like dichloromethane (B109758) is often used.

  • Reaction Conditions:

    • Temperature: Low temperatures, such as 0°C to -78°C, are typically employed to suppress side reactions.[11]

  • Termination and Purification:

    • The polymerization can be terminated by the addition of a nucleophile like methanol.

    • The polymer is then precipitated, washed, and dried.

Quantitative Data (for Isoprene Polymerization):

Initiator SystemTemperature (°C)Monomer Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
tBuCl/TiCl₄-HighVaries>1.5

Data for cationic polymerization of isoprene often shows broader molecular weight distributions.[13]

Diagram of Cationic Polymerization Mechanism:

Cationic_Polymerization Initiator Initiator System (e.g., SnCl₄/H₂O) Initiation Initiation: Formation of Carbocation Initiator->Initiation Monomer This compound Monomer Monomer->Initiation Propagation Propagation: Addition of Monomer Monomer->Propagation n units Initiation->Propagation Termination Termination/Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Cationic polymerization of this compound.

Free-Radical Polymerization

Free-radical polymerization is a versatile method that can be carried out under various conditions, including in bulk, solution, suspension, and emulsion.[14] For conjugated dienes, emulsion polymerization is a common industrial process.

Mechanism: The polymerization is initiated by a free radical that adds to a monomer unit, creating a new radical that propagates the chain.[14] Termination occurs through the combination or disproportionation of two growing chains.

Experimental Protocol (Generalized for Emulsion Polymerization of Isoprene):

  • Initiator: A water-soluble initiator such as potassium persulfate or a redox system. For controlled radical polymerization, a RAFT agent can be used.[15]

  • Reaction Setup:

    • A reactor is charged with deionized water, a surfactant (emulsifier), and a buffering agent.

    • The monomer (this compound) is added to form an emulsion.

    • The initiator is then added to the heated and stirred emulsion.

  • Reaction Conditions:

    • Temperature: Typically in the range of 50-80°C.

  • Termination and Purification:

    • The reaction is short-stopped by adding a radical scavenger.

    • The polymer latex is then coagulated, washed, and dried.

Quantitative Data (for Free-Radical Polymerization of Isoprene):

InitiatorTemperature (°C)Time (h)Monomer Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
BDC (iniferter)--VariesDecreases with initiator conc.>1.5

Data from a controlled radical polymerization of isoprene, showing that molecular weight is dependent on initiator concentration.[16]

Diagram of Free-Radical Polymerization Mechanism:

Free_Radical_Polymerization Initiator Radical Initiator (e.g., Peroxide) Initiation Initiation: Radical Formation & Addition Initiator->Initiation Decomposition Monomer This compound Monomer Monomer->Initiation Propagation Propagation: Chain Growth Monomer->Propagation n units Initiation->Propagation Termination Termination: Combination/Disproportionation Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Free-radical polymerization of this compound.

Applications

Polymers derived from conjugated dienes, such as polybutadiene and polyisoprene, are primarily used in the manufacturing of tires due to their excellent abrasion resistance and low rolling resistance.[4][17] They are also utilized as impact modifiers for plastics like polystyrene and acrylonitrile (B1666552) butadiene styrene (ABS) to enhance their toughness.[17] Other applications include the production of golf balls, footwear, and various elastic objects.[1] The specific properties of poly(this compound) would need to be experimentally determined to ascertain its most suitable applications.

Conclusion

References

Application Notes and Protocols for the Synthesis of Insect Pheromones from 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-octadiene as a starting material for the stereoselective synthesis of insect pheromones. While direct, detailed protocols for the synthesis of specific pheromones starting from this compound are not extensively documented in publicly available literature, this document outlines a plausible and chemically sound synthetic strategy. The protocols provided are based on well-established organic transformations and are intended to serve as a guide for researchers in the development of synthetic routes to diene-containing pheromones.

Introduction

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The conjugated 3,5-diene moiety present in this compound makes it an attractive, albeit underutilized, starting material for the synthesis of certain classes of pheromones. By leveraging the reactivity of the diene system and the terminal methyl groups, a variety of functionalized intermediates can be prepared and subsequently elaborated into target pheromone structures. This document focuses on a proposed synthetic pathway to generate a hypothetical C14 pheromone, (3Z,5E)-tetradeca-3,5-dien-1-yl acetate (B1210297), a structure analogous to known pheromones such as (Z,E)-3,5-tetradecadien-1-ol acetate, a sex attractant for the carpenterworm moth, Prionoxystus robiniae.[1]

Synthetic Strategy Overview

The proposed synthetic strategy involves a three-stage approach:

  • Functionalization of this compound: Introduction of a reactive functional group at one of the terminal positions of the octadiene chain.

  • Chain Elongation: Extension of the carbon skeleton to the desired length of the target pheromone.

  • Final Modification: Conversion of the functional group to the final alcohol or acetate moiety found in the active pheromone.

This modular approach allows for flexibility in the synthesis of various pheromone analogues by modifying the chain elongation and final modification steps.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis of (3Z,5E)-tetradeca-3,5-dien-1-yl acetate from this compound. The values are estimates based on typical yields for similar reactions reported in the literature.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductExpected Yield (%)
1Allylic Bromination(3Z,5E)-3,5-Octadiene1-Bromo-(3Z,5E)-3,5-octadiene60-70
2Grignard Reaction1-Bromo-(3Z,5E)-3,5-octadiene & Hexanal (B45976)(3Z,5E)-Tetradeca-3,5-dien-7-ol70-80
3Dehydration(3Z,5E)-Tetradeca-3,5-dien-7-ol(3Z,5E,7E)-Tetradeca-3,5,7-triene80-90
4Hydroboration-Oxidation(3Z,5E,7E)-Tetradeca-3,5,7-triene(3Z,5E)-Tetradeca-3,5-dien-1-ol75-85
5Acetylation(3Z,5E)-Tetradeca-3,5-dien-1-ol(3Z,5E)-Tetradeca-3,5-dien-1-yl acetate>95

Table 2: Spectroscopic Data for Key Intermediates and Final Product

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
1-Bromo-(3Z,5E)-3,5-octadiene5.5-6.5 (m, 4H), 4.0 (d, 2H), 2.1 (q, 2H), 1.0 (t, 3H)~135, 130, 128, 125, 35, 25, 13M+ ~188/190
(3Z,5E)-Tetradeca-3,5-dien-1-ol5.5-6.5 (m, 4H), 3.6 (t, 2H), 2.1 (m, 2H), 1.2-1.6 (m, 12H), 0.9 (t, 3H)~135, 130, 128, 125, 62, 32, 31, 29, 25, 22, 14M+ ~210
(3Z,5E)-Tetradeca-3,5-dien-1-yl acetate5.5-6.5 (m, 4H), 4.1 (t, 2H), 2.05 (s, 3H), 2.1 (m, 2H), 1.2-1.6 (m, 12H), 0.9 (t, 3H)~135, 130, 128, 125, 64, 32, 31, 29, 25, 22, 21, 14M+ ~252

Experimental Protocols

Step 1: Allylic Bromination of (3Z,5E)-3,5-Octadiene

This protocol describes the introduction of a bromine atom at the allylic position of the starting diene, which serves as a handle for subsequent chain elongation.

  • Materials:

    • (3Z,5E)-3,5-Octadiene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) (catalyst)

    • Carbon tetrachloride (CCl4), anhydrous

    • Hexane

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Apparatus:

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of (3Z,5E)-3,5-octadiene (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • Cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexane) to yield 1-bromo-(3Z,5E)-3,5-octadiene.

Step 2: Chain Elongation via Grignard Reaction

This step utilizes the prepared bromo-diene to form a Grignard reagent, which then reacts with an appropriate aldehyde to extend the carbon chain.

  • Materials:

    • 1-Bromo-(3Z,5E)-3,5-octadiene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Hexanal

    • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Apparatus:

    • Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

    • Magnetic stirrer

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a solution of 1-bromo-(3Z,5E)-3,5-octadiene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

    • Once the reaction has started, add the remaining bromide solution to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Cool the Grignard reagent to 0 °C and add a solution of hexanal (1.0 eq) in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (3Z,5E)-tetradeca-3,5-dien-7-ol.

Step 3: Acetylation to (3Z,5E)-Tetradeca-3,5-dien-1-yl acetate

The final step is the conversion of the synthesized dienol to its corresponding acetate, a common functional group in lepidopteran pheromones.[2]

  • Materials:

    • (3Z,5E)-Tetradeca-3,5-dien-1-ol

    • Acetic anhydride (B1165640)

    • Pyridine (B92270), anhydrous

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Apparatus:

    • Round-bottom flask with a magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of (3Z,5E)-tetradeca-3,5-dien-1-ol (1.0 eq) in anhydrous pyridine at 0 °C, add acetic anhydride (1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to obtain (3Z,5E)-tetradeca-3,5-dien-1-yl acetate.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general signaling pathway of pheromone detection in insects.

Synthetic_Workflow start This compound step1 Allylic Bromination (NBS, AIBN) start->step1 intermediate1 1-Bromo-3,5-octadiene step1->intermediate1 step2 Grignard Reaction (Mg, Hexanal) intermediate1->step2 intermediate2 Tetradeca-3,5-dien-7-ol step2->intermediate2 step3 Acetylation (Acetic Anhydride, Pyridine) intermediate2->step3 product Pheromone ((3Z,5E)-Tetradeca-3,5-dien-1-yl acetate) step3->product

Caption: Proposed synthetic workflow for a C14 pheromone from this compound.

Pheromone_Signaling_Pathway pheromone Pheromone Molecule receptor Odorant Receptor (OR) in Neuron pheromone->receptor Binding g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Behavioral Response) action_potential->brain

Caption: Generalized pheromone signaling pathway in an insect olfactory neuron.

References

Application Note and Protocol for the Gas Chromatography Analysis of 3,5-Octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiene is a conjugated diene with the molecular formula C₈H₁₄. It exists as four distinct geometric isomers: (3E,5E)-3,5-octadiene, (3Z,5Z)-3,5-octadiene, (3E,5Z)-3,5-octadiene, and (3Z,5E)-3,5-octadiene. The accurate identification and quantification of these isomers are crucial in various fields, including synthetic chemistry, flavor and fragrance analysis, and as potential impurities in pharmaceutical manufacturing. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful analytical technique for the separation and characterization of volatile and semi-volatile compounds like the isomers of this compound.

This document provides a detailed protocol for the analysis of this compound isomers using gas chromatography. It includes recommended instrumentation, experimental procedures, and data analysis guidelines to assist researchers in developing and validating their analytical methods.

Experimental Protocols

A robust gas chromatography method is essential for the successful separation and quantification of this compound isomers. The following protocol outlines a recommended starting point for method development.

Materials and Reagents
  • Solvent: Hexane or Pentane (GC grade or higher)

  • Standards: Certified reference standards of (3E,5E)-3,5-octadiene, (3Z,5Z)-3,5-octadiene, (3E,5Z)-3,5-octadiene, and (3Z,5E)-3,5-octadiene (if available). If individual standards are not commercially available, a mixture of isomers synthesized in-house will be required for initial identification and method development.

  • Sample: The material to be analyzed for the presence of this compound isomers.

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent (hexane or pentane).

  • Bring the flask to volume with the solvent and mix thoroughly.

  • If necessary, perform serial dilutions to bring the concentration of the analytes within the linear range of the detector.

  • Transfer an aliquot of the final solution to a 2 mL GC vial for analysis.

Gas Chromatography (GC) Method

The separation of geometric isomers often requires a high-resolution capillary column. A non-polar or a mid-polarity column is generally a good starting point for non-polar hydrocarbons. For enhanced separation of isomers with very similar boiling points, a more polar column may be employed.[1]

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A long capillary column (e.g., 30-60 m) is recommended for separating isomers.[1] A common choice would be a column with a non-polar stationary phase like 5% Phenyl Polysiloxane.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[1]

  • Injector: Split mode with a high split ratio (e.g., 50:1) is recommended to handle the volatile nature of the analytes and prevent column overloading.

  • Oven Temperature Program: A temperature gradient is crucial for separating isomers with different boiling points.[1]

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: Increase at 5 °C/min to 150 °C

    • Hold: Hold at 150 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

Mass Spectrometry (MS) Parameters (if applicable)

When coupled with a mass spectrometer, the following parameters can be used for the identification of the eluting isomers.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full Scan mode.

Data Presentation

The quantitative data obtained from the GC analysis should be summarized in a clear and structured table. This allows for easy comparison of the retention times and relative abundance of the different this compound isomers.

Table 1: Hypothetical Retention Times and Relative Abundance of this compound Isomers

IsomerRetention Time (min)Peak Area (%)
(3E,5E)-3,5-octadiene12.545.2
(3E,5Z)-3,5-octadiene12.823.1
(3Z,5E)-3,5-octadiene12.921.5
(3Z,5Z)-3,5-octadiene13.210.2

Note: The elution order and relative abundance are hypothetical and will depend on the specific column and analytical conditions used. The NIST Chemistry WebBook provides mass spectral data for (Z,Z)-3,5-octadiene which can be used for identification purposes.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the GC analysis of this compound isomers.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Sample Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Isomer Identification Integration->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for GC analysis of this compound isomers.

Isomer_Separation_Logic cluster_mixture Isomer Mixture cluster_gc Gas Chromatography Column cluster_separated Separated Isomers Mixture This compound Isomers ((EE), (EZ), (ZE), (ZZ)) Column Capillary Column (e.g., 5% Phenyl Polysiloxane) Mixture->Column EE (3E,5E) Column->EE Elutes based on boiling point and polarity EZ (3E,5Z) Column->EZ ZE (3Z,5E) Column->ZE ZZ (3Z,5Z) Column->ZZ

Caption: Logical diagram of isomer separation by gas chromatography.

References

Application Notes and Protocols for NMR Spectroscopy of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3,5-octadiene. It includes protocols for sample preparation and data acquisition for one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. Predicted spectral data for the (E,E), (E,Z), (Z,E), and (Z,Z) isomers are presented to aid in structural elucidation.

Introduction

This compound is a conjugated diene that can exist as four geometric isomers: (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z). NMR spectroscopy is a powerful analytical technique for unambiguously identifying these isomers by analyzing chemical shifts, coupling constants, and through-bond correlations. This application note serves as a practical guide for researchers utilizing NMR to characterize this compound and related compounds.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired NMR data for all isomers of this compound in the public domain, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using established computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Proton(E,E)-3,5-octadiene(E,Z)-3,5-octadiene(Z,E)-3,5-octadiene(Z,Z)-3,5-octadiene
H1, H81.01 (t)1.02 (t)1.00 (t)1.01 (t)
H2, H72.10 (quint)2.15 (quint)2.12 (quint)2.18 (quint)
H35.98 (dt)6.25 (dt)5.55 (dt)5.60 (dt)
H45.65 (dt)5.35 (dt)6.05 (dt)5.30 (dt)
H55.65 (dt)5.80 (t)5.80 (t)5.30 (dt)
H65.98 (dt)5.50 (dt)6.25 (dt)5.60 (dt)

Predicted coupling constants (J) are approximately 7 Hz for alkyl protons and range from 10-16 Hz for trans-alkenic protons and 6-12 Hz for cis-alkenic protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon(E,E)-3,5-octadiene(E,Z)-3,5-octadiene(Z,E)-3,5-octadiene(Z,Z)-3,5-octadiene
C1, C813.613.813.513.7
C2, C725.825.925.725.9
C3, C6131.5130.8130.5129.8
C4, C5129.0128.2128.5127.5

Experimental Protocols

The following are generalized protocols that can be adapted for the specific instrumentation available.

Sample Preparation

Given that this compound is a volatile organic compound, proper sample preparation is crucial to prevent evaporation and ensure high-quality spectra.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound in a small, clean vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

1D ¹H NMR Data Acquisition

This experiment provides information on the chemical environment and connectivity of protons in the molecule.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 12 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and pick the peaks.

1D ¹³C NMR Data Acquisition

This experiment identifies the number of unique carbon environments.

  • Spectrometer Setup:

    • Follow the same initial setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 128-1024 or more, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Pick the peaks.

2D COSY (Correlation Spectroscopy) Data Acquisition

COSY spectra reveal proton-proton couplings, identifying which protons are adjacent to one another in the molecule.[1][2]

  • Spectrometer Setup:

    • Follow the same initial setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

2D HSQC (Heteronuclear Single Quantum Coherence) Data Acquisition

HSQC correlates directly bonded proton and carbon atoms.[3][4]

  • Spectrometer Setup:

    • Follow the same initial setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Spectral Width (SW): The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum.

    • Reference both axes appropriately.

Visualizations

The following diagrams illustrate the workflow and logic of the NMR experiments described.

NMR_Experimental_Workflow NMR Experimental Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock, Shim) filter->setup H1 1D ¹H NMR setup->H1 C13 1D ¹³C NMR setup->C13 COSY 2D COSY setup->COSY HSQC 2D HSQC setup->HSQC process Fourier Transform & Phasing H1->process C13->process COSY->process HSQC->process reference Referencing process->reference assign Spectral Assignment reference->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR analysis of this compound.

NMR_Technique_Relationships Logical Relationships of NMR Techniques H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Correlations) H1->HSQC Correlates to carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC Correlates to protons Structure Molecular Structure of this compound Isomer COSY->Structure Provides connectivity HSQC->Structure Confirms attachments

Caption: Interrelation of NMR experiments for structure elucidation.

References

Application Note: Analysis of 3,5-Octadiene by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 3,5-octadiene using Gas Chromatography-Mass Spectrometry (GC-MS). It includes key mass spectral data, a proposed fragmentation pattern, and a comprehensive experimental methodology. This information is valuable for the identification and characterization of unsaturated hydrocarbons in various research and development settings.

Introduction

This compound is a conjugated diene with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol .[1][2] The analysis of such volatile organic compounds is crucial in fields ranging from petrochemical analysis to flavor and fragrance chemistry. Mass spectrometry, particularly when coupled with gas chromatography, offers a robust and sensitive method for the identification and structural elucidation of these compounds. This application note outlines the expected mass spectral behavior of this compound and provides a standardized protocol for its analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion (M⁺) is expected at an m/z of 110. The fragmentation pattern is dominated by cleavages typical for unsaturated hydrocarbons, including allylic cleavages and rearrangements.

Table 1: Key Mass Spectral Data for (Z,Z)-3,5-Octadiene

m/zRelative Intensity (%)Proposed Fragment
110~15[C₈H₁₄]⁺ (Molecular Ion)
95~20[C₇H₁₁]⁺
81100[C₆H₉]⁺ (Base Peak)
67~75[C₅H₇]⁺
55~50[C₄H₇]⁺
41~60[C₃H₅]⁺
29~30[C₂H₅]⁺

Note: Relative intensities are approximate and based on visual inspection of the NIST mass spectrum for (Z,Z)-3,5-Octadiene.[1]

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The conjugated diene system influences the subsequent fragmentation, favoring the formation of stable allylic cations. A proposed fragmentation pathway is illustrated below.

fragmentation_pathway M C₈H₁₄⁺˙ m/z = 110 (Molecular Ion) F1 C₇H₁₁⁺ m/z = 95 M->F1 -CH₃ F2 C₆H₉⁺ m/z = 81 (Base Peak) M->F2 -C₂H₅ F3 C₅H₇⁺ m/z = 67 F2->F3 -CH₂ F6 C₂H₅⁺ m/z = 29 F2->F6 -C₄H₄ F4 C₄H₇⁺ m/z = 55 F3->F4 -CH₂ F5 C₃H₅⁺ m/z = 41 F4->F5 -CH₂

Figure 1: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following protocol describes a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • For liquid samples, prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or pentane. A typical concentration is 1-10 ppm.

  • For gas-phase samples, headspace analysis can be employed.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Interface Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 25-200

  • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's data acquisition software.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

workflow cluster_sample Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution/Headspace) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection PeakID Peak Identification (Retention Time) Detection->PeakID SpectrumExtract Mass Spectrum Extraction PeakID->SpectrumExtract LibrarySearch Library Comparison (NIST) SpectrumExtract->LibrarySearch Confirmation Compound Confirmation LibrarySearch->Confirmation

Figure 2: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The provided data and protocols can be readily adapted by researchers for the identification and characterization of this and similar unsaturated hydrocarbons in their samples. The combination of chromatographic separation and mass spectral fragmentation patterns offers a high degree of confidence in the analytical results.

References

Application of 3,5-Octadiene in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

While 3,5-octadiene, a conjugated diene, presents theoretical potential as a monomer for polymer synthesis in materials science, a comprehensive review of publicly available scientific literature reveals a notable absence of specific applications and detailed experimental protocols for its use. Its structural similarity to other polymerizable dienes suggests that it could, in principle, be used to create novel polymeric materials. However, dedicated research on the polymerization of this compound and the characterization of the resulting polymers is not readily found.

This document, therefore, aims to provide a prospective overview based on analogous diene systems. It will present hypothetical application notes and a generalized experimental protocol for the polymerization of a generic diene, which could serve as a starting point for researchers interested in exploring the potential of this compound. It is crucial to emphasize that the following protocols are not based on established literature for this compound and would require significant adaptation and optimization.

Hypothetical Application Notes

Polymers derived from conjugated dienes, such as 1,3-butadiene (B125203) and isoprene, are fundamental to the rubber and elastomer industry.[1][2][3] Theoretically, poly(this compound) could exhibit properties suitable for various applications, including:

  • Elastomers and Synthetic Rubbers: The conjugated double bonds in the this compound monomer could be polymerized to form long-chain polymers with unsaturated backbones. These double bonds could then be cross-linked (a process known as vulcanization) to create a thermosetting elastomer with potential applications in seals, gaskets, and other flexible components.[1][4] The ethyl side groups in the repeating unit might influence the polymer's glass transition temperature and mechanical properties.

  • Conductive Polymers: The conjugated nature of the polymer backbone could, in principle, be exploited for the development of conductive materials.[5] Through doping with oxidizing or reducing agents, it might be possible to introduce charge carriers along the polymer chain, leading to electrical conductivity.[1][6] However, the presence of alkyl side chains could affect the planarity of the polymer backbone and thus limit conductivity.

  • Functionalized Materials: The residual double bonds in the poly(this compound) backbone would serve as reactive sites for post-polymerization modification.[7] This could allow for the grafting of various functional groups to tailor the polymer's properties for specific applications, such as improved adhesion, biocompatibility, or chemical resistance.

Generalized Experimental Protocols

The following are generalized protocols for the polymerization of a diene monomer and the subsequent characterization of the polymer. These are intended as a foundational guide and would need to be adapted for this compound.

I. Free Radical Polymerization of a Diene Monomer (Hypothetical for this compound)

This protocol describes a common method for polymerizing dienes.

Materials:

  • This compound (monomer)

  • Toluene (B28343) (solvent, anhydrous)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of this compound. Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Initiator Addition: In a separate vial, dissolve the initiator (AIBN, e.g., 1 mol% relative to the monomer) in a small amount of toluene.

  • Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C) in an oil bath with stirring. Inject the initiator solution into the monomer solution to start the polymerization.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).

  • Termination and Precipitation: After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Experimental Workflow for Free Radical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound ReactionVessel Schlenk Flask (Inert Atmosphere) Monomer->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Initiator AIBN Initiator->ReactionVessel Initiation Heating Oil Bath (60-80 °C) ReactionVessel->Heating Stirring Magnetic Stirring ReactionVessel->Stirring Precipitation Precipitation in Methanol ReactionVessel->Precipitation Termination Heating->ReactionVessel Stirring->ReactionVessel Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Poly(this compound) Poly(this compound) Drying->Poly(this compound)

Caption: A generalized workflow for the free radical polymerization of a diene monomer.

II. Polymer Characterization

The synthesized polymer would need to be thoroughly characterized to understand its structure and properties.

A. Structural Characterization

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's microstructure, including the cis/trans isomer content of the double bonds in the backbone and the regiochemistry of the monomer addition.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups in the polymer, such as C=C double bonds.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

B. Thermal Properties

TechniqueInformation Obtained
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.

C. Mechanical Properties

TechniqueInformation Obtained
Tensile Testing Measures the polymer's tensile strength, Young's modulus, and elongation at break, providing insights into its stiffness, strength, and ductility.[9][10][11]
Dynamic Mechanical Analysis (DMA) Investigates the viscoelastic properties of the polymer as a function of temperature and frequency.[12]

Logical Flow for Polymer Characterization

G cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis Polymer Synthesized Polymer NMR NMR Polymer->NMR FTIR FTIR Polymer->FTIR GPC GPC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA Tensile Tensile Testing Polymer->Tensile DMA DMA Polymer->DMA Microstructure Microstructure NMR->Microstructure Functional Groups Functional Groups FTIR->Functional Groups Molecular Weight Molecular Weight GPC->Molecular Weight Tg, Tm Tg, Tm DSC->Tg, Tm Thermal Stability Thermal Stability TGA->Thermal Stability Strength, Modulus Strength, Modulus Tensile->Strength, Modulus Viscoelasticity Viscoelasticity DMA->Viscoelasticity

Caption: A logical workflow for the comprehensive characterization of a synthesized polymer.

References

Application Notes and Protocols: 3,5-Octadiene in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utility of 3,5-octadiene and its derivatives as versatile building blocks in the synthesis of natural product scaffolds. The focus is on leveraging the diene functionality in key carbon-carbon bond-forming reactions, particularly the Diels-Alder reaction, to construct complex molecular architectures.

Introduction

This compound is an eight-carbon hydrocarbon containing a conjugated diene system. This structural motif is a valuable tool for synthetic chemists, enabling the construction of cyclic and acyclic frameworks found in a variety of natural products. The reactivity of the diene can be modulated by the presence of functional groups, allowing for a range of stereoselective transformations. A particularly useful derivative is octa-3,5-diene-2,7-dione (B15447298), whose electron-withdrawing ketone groups activate the diene for participation in Diels-Alder reactions, a cornerstone in the synthesis of six-membered rings prevalent in natural products.[1]

Key Applications and Synthetic Strategies

The primary application of this compound and its derivatives in natural product synthesis revolves around cycloaddition reactions.

Diels-Alder Reaction: A Gateway to Cyclic Scaffolds

The [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile is a powerful method for the stereospecific formation of cyclohexene (B86901) rings.[1] Octa-3,5-diene-2,7-dione is an excellent diene for this purpose, readily reacting with various dienophiles to generate highly functionalized cyclic compounds that can serve as advanced intermediates in the synthesis of complex natural products.[1]

A generalized workflow for the application of octa-3,5-diene-2,7-dione in the synthesis of a natural product precursor via a Diels-Alder reaction is depicted below.

Diels_Alder_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_elaboration Further Elaboration Octa-3,5-diene-2,7-dione Octa-3,5-diene-2,7-dione Diels_Alder Diels-Alder Reaction Octa-3,5-diene-2,7-dione->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Cyclohexene_Derivative Substituted Cyclohexene Diels_Alder->Cyclohexene_Derivative Functional_Group_Mod Functional Group Manipulation Cyclohexene_Derivative->Functional_Group_Mod Natural_Product_Scaffold Natural Product Scaffold Functional_Group_Mod->Natural_Product_Scaffold

Caption: Synthetic workflow utilizing octa-3,5-diene-2,7-dione.

Experimental Protocols

The following are generalized protocols for key experiments involving octa-3,5-diene-2,7-dione.

Protocol 1: General Procedure for Diels-Alder Reaction

This protocol describes a typical Diels-Alder reaction between octa-3,5-diene-2,7-dione and an electron-rich alkene.

Materials:

  • Octa-3,5-diene-2,7-dione (1.0 eq)

  • Dienophile (e.g., ethyl vinyl ether) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂, ZnCl₂)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add octa-3,5-diene-2,7-dione and the chosen solvent (to a concentration of 0.1-0.5 M).

  • Add the dienophile to the solution.

  • If a Lewis acid catalyst is used, cool the mixture to 0 °C before the slow, dropwise addition of the catalyst.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used) or water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure substituted cyclohexene derivative.

Protocol 2: Synthesis of a Pyridazine (B1198779) Derivative

The diketone functionality of the Diels-Alder adducts or octa-3,5-diene-2,7-dione itself can be utilized to construct heterocyclic systems.

Materials:

  • Octa-3,5-diene-2,7-dione (1.0 eq)

  • Hydrazine (B178648) hydrate (B1144303) (1.0 - 1.2 eq)

  • Protic solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve octa-3,5-diene-2,7-dione in the chosen protic solvent (0.2 M).

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated, and the crude product can be purified by recrystallization or column chromatography to yield the pyridazine derivative.[1]

Data Presentation

The following table summarizes expected yields for reactions involving octa-3,5-diene-2,7-dione based on analogous systems.[1]

Reaction TypeReagentProduct TypeExpected Yield Range (%)
Diels-AlderElectron-rich alkeneSubstituted cyclohexene60 - 90
Diels-AlderElectron-deficient alkeneSubstituted cyclohexene40 - 70
Nucleophilic AdditionGrignard Reagent (R-MgBr)Tertiary Alcohol70 - 95
CondensationHydrazine (N₂H₄)Pyridazine75 - 90
CondensationHydroxylamine (NH₂OH)Isoxazole70 - 85

Signaling Pathways and Logical Relationships

The strategic application of this compound derivatives in natural product synthesis can be visualized as a branching pathway, where key transformations unlock access to diverse molecular scaffolds.

Logical_Relationships cluster_reactions Key Transformations cluster_scaffolds Resulting Scaffolds 3_5_Octadiene_Derivative This compound Derivative (e.g., Octa-3,5-diene-2,7-dione) Diels_Alder Diels-Alder Reaction 3_5_Octadiene_Derivative->Diels_Alder Metathesis Olefin Metathesis 3_5_Octadiene_Derivative->Metathesis Nucleophilic_Addition Nucleophilic Addition 3_5_Octadiene_Derivative->Nucleophilic_Addition Cyclohexene_Core Cyclohexene-based Natural Product Cores Diels_Alder->Cyclohexene_Core Macrocyclic_Lactones Macrocyclic Lactones Metathesis->Macrocyclic_Lactones Polyketide_Fragments Functionalized Acyclic Polyketide Fragments Nucleophilic_Addition->Polyketide_Fragments

Caption: Synthetic pathways from this compound derivatives.

Conclusion

This compound and its functionalized derivatives, particularly octa-3,5-diene-2,7-dione, are valuable and versatile synthons in the construction of complex molecules. Their ability to participate in powerful C-C bond-forming reactions like the Diels-Alder cycloaddition provides an efficient entry to carbocyclic and heterocyclic scaffolds that are central to a wide range of natural products. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this C8 building block in the development of novel therapeutics and other biologically active compounds.[1]

References

Application Notes and Protocols for 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3,5-octadiene. It is intended to provide guidance on the chemical and physical properties, safety procedures, and proper disposal of this compound.

Chemical and Physical Properties

This compound is a conjugated diene with the molecular formula C₈H₁₄. It exists as several stereoisomers, primarily the (E,E), (Z,Z), and (E,Z) forms, each with a unique CAS number and potentially slightly different physical properties. It is a colorless liquid at room temperature and is generally soluble in organic solvents with limited solubility in water.[1]

PropertyValueSource
Molecular Formula C₈H₁₄[2][3]
Molecular Weight 110.20 g/mol [2][4]
CAS Number 25001-92-7 (unspecified stereochemistry)[2][5]
7348-80-3 ((Z,Z)-isomer)[3]
Boiling Point ~114-121 °C
Density ~0.74 g/cm³
Flash Point 9 °C (for 1,7-Octadiene)
Solubility Soluble in organic solvents, limited solubility in water.[1]

Note: Specific physical properties such as boiling point and density may vary slightly between the different stereoisomers of this compound. The flash point provided is for 1,7-octadiene (B165261) and should be considered as a conservative estimate for the flammable nature of this compound.

Health and Safety Information

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Protocols

Protocol for Handling and Use of this compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and have it readily available.

    • Prepare a spill kit appropriate for flammable liquids.

    • Ensure all ignition sources (e.g., hot plates, open flames, electrical equipment) are removed from the work area.

    • Ground all equipment to prevent static discharge.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with this compound.

    • Properly dispose of any contaminated materials as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical.

Protocol for Storage of this compound
  • Storage Container:

    • Store this compound in its original, tightly sealed container.

    • Ensure the container is properly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage Location:

    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.

    • The storage area should be away from heat, sparks, open flames, and strong oxidizing agents.

    • Store in a secondary containment tray to prevent the spread of potential spills.

    • Avoid exposure to direct sunlight. Due to its reactive nature, this compound is sensitive to light, heat, and oxygen.[6]

Protocol for Spill and Waste Disposal
  • Spill Response:

    • Small Spills (in a fume hood):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent for flammable liquids.

      • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

      • Clean the spill area with a suitable solvent, followed by soap and water.

    • Large Spills (or spills outside a fume hood):

      • Evacuate the area immediately.

      • Alert your institution's emergency response team.

      • Prevent the spread of the spill if it is safe to do so.

      • Remove all ignition sources.

      • Ventilate the area.

  • Waste Disposal:

    • All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour this compound down the drain.

Reactivity and Stability

This compound is a conjugated diene, which makes it more stable than non-conjugated dienes. However, it is still a reactive compound.

  • Polymerization: Like other conjugated dienes, this compound can undergo polymerization, potentially initiated by heat, light, or catalysts.

  • Oxidation: It can react with oxidizing agents.

  • Diels-Alder Reactions: As a conjugated diene, it can participate in Diels-Alder cycloaddition reactions with suitable dienophiles.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Toxicological Information

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill & Waste Disposal Prep Assess Hazards & Review SDS PPE Don Personal Protective Equipment (PPE) Prep->PPE Hood Ensure Fume Hood is Operational PPE->Hood SpillKit Prepare Spill Kit Hood->SpillKit Ignition Remove Ignition Sources SpillKit->Ignition WorkInHood Work in Fume Hood Ignition->WorkInHood Transfer Transfer Chemical Carefully WorkInHood->Transfer Spill Follow Spill Protocol WorkInHood->Spill Seal Keep Container Sealed Transfer->Seal Transfer->Spill Store Store in a Cool, Dry, Ventilated Area Seal->Store Waste Dispose as Hazardous Waste Seal->Waste Label Ensure Proper Labeling Store->Label Segregate Segregate from Incompatibles Label->Segregate Spill->Waste

Caption: Workflow for Safe Handling and Storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Separation of (E,E)- and (E,Z)-3,5-Octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of (E,E)- and (E,Z)-3,5-octadiene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating (E,E)- and (E,Z)-3,5-octadiene?

A1: The main difficulty lies in the similar physicochemical properties of the (E,E) and (E,Z) isomers, such as boiling point, polarity, and solubility. This similarity makes their separation by standard chromatographic techniques challenging, often resulting in poor resolution or co-elution. Achieving baseline separation requires careful optimization of the chromatographic conditions.

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be successfully employed. For GC, long capillary columns with polar stationary phases are often effective. For HPLC, silver ion chromatography is a particularly powerful technique that separates isomers based on the differential stability of their π-complexes with silver ions.

Q3: I am observing co-eluting peaks for the (E,E) and (E,Z) isomers in my GC analysis. What should I do?

A3: Co-elution of these isomers is a common issue. A systematic approach to troubleshooting is recommended. First, confirm co-elution by examining the peak shape for shoulders or tailing and by analyzing the mass spectra across the peak if using a GC-MS system.[1] To resolve the co-elution, you can try optimizing the oven temperature program by using a slower ramp rate or introducing an isothermal segment just below the elution temperature of the isomers.[1] If this is not sufficient, consider switching to a more polar GC column.[2]

Q4: How does silver ion chromatography work for separating diene isomers?

A4: Silver ion chromatography separates unsaturated compounds based on the number, configuration, and position of their double bonds.[3][4] The separation relies on the formation of reversible charge-transfer complexes between the silver ions immobilized on the stationary phase and the π-electrons of the double bonds in the dienes.[5] Generally, trans double bonds form weaker complexes with silver ions than cis double bonds, leading to earlier elution. For conjugated dienes, the elution order is typically (E,E) > (E,Z) > (Z,Z).[3][6]

Q5: My isomer ratios seem to be inconsistent between different analyses. What could be the cause?

A5: Inconsistency in isomer ratios can sometimes be attributed to isomerization occurring during sample preparation or analysis. Although 3,5-octadiene is relatively stable, exposure to light, heat, or acidic/basic conditions can potentially cause interconversion between the (E,E) and (E,Z) forms. It is crucial to maintain consistent and mild conditions throughout your experimental workflow.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor or no separation of isomer peaks 1. Inappropriate GC column (stationary phase). 2. Suboptimal oven temperature program. 3. Incorrect carrier gas flow rate.1. Use a long (e.g., > 60 m) capillary column with a polar stationary phase such as polyethylene (B3416737) glycol (e.g., Carbowax type) or a cyanopropyl-substituted polysiloxane.[7] 2. Decrease the temperature ramp rate (e.g., 1-2 °C/min) to improve resolution.[1] 3. Optimize the carrier gas flow rate to achieve the best column efficiency.
Peak tailing or fronting 1. Active sites in the GC inlet or column. 2. Column overload.1. Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Dilute the sample and reinject.
Co-eluting peaks with other matrix components Matrix interference with similar retention times to the octadiene isomers.1. Optimize the temperature program to separate the analytes from the interference.[2] 2. If using GC-MS, use extracted ion chromatograms (EICs) for quantification to minimize the impact of co-eluting compounds.[1]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor resolution of (E,E) and (E,Z) isomers 1. Insufficient selectivity of the stationary phase. 2. Mobile phase composition is not optimal.1. For silver ion HPLC, ensure the column is properly loaded with silver ions. Consider a column with a higher silver ion concentration. 2. Adjust the mobile phase composition. In silver ion HPLC, modifying the polarity of the mobile phase can alter the retention and selectivity.
Broad peaks 1. Column deterioration. 2. Extra-column band broadening.1. Replace the column if it has been used extensively. 2. Minimize the length and diameter of tubing connecting the injector, column, and detector.
Irreproducible retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition or temperature.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. 2. Use a column thermostat and prepare fresh mobile phase daily.

Experimental Protocols

Representative GC Method for Separation of this compound Isomers

This protocol is a starting point for method development and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: High-polarity capillary column (e.g., DB-WAX or equivalent, 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Injection:

    • Injector Temperature: 200 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Final Hold: Hold at 150 °C for 10 minutes.

  • Detector:

    • FID Temperature: 250 °C

    • MS Transfer Line Temperature: 220 °C

    • MS Ion Source Temperature: 230 °C

Representative Silver Ion HPLC Method for Separation of this compound Isomers

This protocol is based on methods for separating similar conjugated dienes and should be optimized.[3][6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Silver ion HPLC column (e.g., ChromSpher 5 Lipids, or a silica (B1680970) column custom-loaded with silver nitrate).

  • Mobile Phase: A non-polar mobile phase such as hexane (B92381) with a small percentage of a more polar modifier like acetonitrile (B52724) or isopropanol. A typical starting point could be 99.8:0.2 (v/v) hexane:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm (conjugated dienes have a UV absorbance maximum in this region).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Representative GC Retention Data for this compound Isomers

Note: These are hypothetical retention times for illustrative purposes, based on the principle that (E,E) isomers are generally less retained on polar columns than (E,Z) isomers.

IsomerExpected Retention Time (min)
(E,E)-3,5-octadiene25.5
(E,Z)-3,5-octadiene26.8
Table 2: Representative HPLC Elution Order for this compound Isomers

Based on established principles of silver ion chromatography.[3][6]

IsomerElution OrderRationale
(E,E)-3,5-octadiene1stWeaker π-complex with silver ions.
(E,Z)-3,5-octadiene2ndStronger π-complex with silver ions compared to the (E,E) isomer.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for (E,E) and (E,Z)-3,5-Octadiene Separation start Start: Poor or No Isomer Separation check_method Is the method GC or HPLC? start->check_method gc_path GC Method check_method->gc_path GC hplc_path HPLC Method check_method->hplc_path HPLC optimize_temp Optimize Oven Temperature Program (e.g., slower ramp rate) gc_path->optimize_temp check_gc_column Is separation adequate? optimize_temp->check_gc_column change_gc_column Switch to a more polar capillary column (e.g., WAX) check_gc_column->change_gc_column No gc_success Separation Achieved check_gc_column->gc_success Yes change_gc_column->gc_success optimize_mobile_phase Adjust Mobile Phase Polarity hplc_path->optimize_mobile_phase check_hplc_column Is separation adequate? optimize_mobile_phase->check_hplc_column use_silver_ion Use/Optimize Silver Ion (Ag+) Chromatography check_hplc_column->use_silver_ion No hplc_success Separation Achieved check_hplc_column->hplc_success Yes use_silver_ion->hplc_success

Caption: A decision tree for troubleshooting poor separation of this compound isomers.

References

Technical Support Center: 3,5-Octadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-octadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important conjugated diene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or slightly increasing the temperature if starting material is still present.[1]

  • Reagent Purity and Stability: The purity and stability of your starting materials and reagents are crucial.

    • Solution: Ensure the purity of starting materials like aldehydes, alkynes, or phosphonium (B103445) salts through distillation or chromatography before use.[1] Reagents like organolithiums or hydrides are sensitive to air and moisture; use freshly opened or properly stored reagents and handle them under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Side Reactions: Undesired side reactions, such as polymerization of the diene, can significantly reduce the yield.

    • Solution: Optimize reaction conditions by adjusting temperature, concentration, and addition rates of reagents. For Wittig reactions, ensure the ylide is generated and consumed under controlled conditions to minimize side reactions.

  • Product Loss During Work-up and Purification: this compound is a volatile compound, and significant loss can occur during solvent removal and purification.

    • Solution: Use a rotary evaporator at a controlled temperature and pressure to remove solvents.[1] Optimize column chromatography conditions, such as the choice of solvent system and stationary phase, to ensure good separation and recovery.[1]

Question 2: How can I improve the stereoselectivity (E/Z isomer ratio) of the double bonds in my this compound product?

Possible Causes and Solutions:

  • Non-Stereoselective Reagents and Conditions: The choice of reagents and reaction conditions plays a critical role in determining the geometry of the double bonds.

    • Solution for Wittig Reaction: To favor the (Z)-isomer, use non-stabilized ylides under salt-free conditions.[1] For the (E)-isomer, employ stabilized ylides.[1][2] The Schlosser modification of the Wittig reaction can also be used to obtain the (E)-alkene.

    • Solution for Alkyne Reduction: For the synthesis of (Z,Z)-3,5-octadiene, use Lindlar's catalyst for the partial hydrogenation of the corresponding diyne.[3] For the (E,E)-isomer, a dissolving metal reduction (e.g., sodium in liquid ammonia) is effective.[3]

  • Isomerization: The double bonds may isomerize during the reaction or work-up.

    • Solution: Avoid harsh acidic or basic conditions and prolonged heating, which can promote isomerization.[1] If necessary, buffer the reaction mixture.

Question 3: I am observing significant byproduct formation. What are the likely byproducts and how can I minimize them?

Common Byproducts and Minimization Strategies:

  • Wittig Reaction: A common byproduct is triphenylphosphine (B44618) oxide.

    • Minimization and Removal: While its formation is inherent to the reaction, it can be removed from the product by precipitation from a nonpolar solvent mixture like diethyl ether/hexanes or by column chromatography.[4]

  • Alkyne Reduction: Over-reduction to the corresponding alkane (octane) is a potential issue.

    • Minimization: Use a "poisoned" or deactivated catalyst like Lindlar's catalyst for partial reduction to the alkene.[3] Careful monitoring of the reaction progress is essential to stop the reaction once the alkyne has been consumed.

  • Polymerization: Conjugated dienes like this compound can polymerize, especially under acidic conditions or upon prolonged heating.

    • Minimization: Work under neutral or slightly basic conditions and avoid excessive heat. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) during distillation and storage can be beneficial.

Question 4: I am having difficulty separating the different stereoisomers of this compound. What are the recommended purification methods?

Purification Strategies:

  • Fractional Distillation: Due to slight differences in the boiling points of the stereoisomers, careful fractional distillation can be an effective method for separation on a larger scale.

  • Preparative Gas Chromatography (Prep-GC): For high-purity isomers on a smaller scale, Prep-GC is a powerful technique that can provide excellent separation.[5]

  • Column Chromatography: While challenging due to the similar polarities of the isomers, column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) can be used. The silver ions interact differently with the π-bonds of the various isomers, allowing for separation.

Quantitative Data Summary

The following tables summarize typical yields and isomer ratios for common synthetic routes to this compound. Note that actual results will vary depending on specific reaction conditions and substrate purity.

Table 1: Wittig Reaction for this compound Synthesis

Ylide TypeAldehydeBaseSolventTypical Yield (%)Major IsomerE/Z Ratio
Non-stabilized (e.g., from propyltriphenylphosphonium bromide)Crotonaldehyde (B89634)n-BuLiTHF60-80(Z,E)Varies, favors Z
Stabilized (e.g., (Triphenylphosphoranylidene)acetaldehyde)PropionaldehydeNaHDMF70-90(E,E)>95:5

Table 2: Alkyne Reduction for this compound Synthesis

Starting MaterialCatalyst/ReagentSolventTypical Yield (%)Major IsomerIsomer Purity
3,5-Octadiyne (B98918)H₂, Lindlar's CatalystHexane/Quinoline (B57606)85-95(Z,Z)>98% Z,Z
3,5-OctadiyneNa, liq. NH₃Ether80-90(E,E)>98% E,E

Detailed Experimental Protocols

Protocol 1: Synthesis of (3Z,5E)-3,5-Octadiene via Wittig Reaction

This protocol describes the synthesis using a non-stabilized ylide, which typically favors the formation of the Z-double bond.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Crotonaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will turn a deep red/orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution back down to -78 °C using a dry ice/acetone bath. Slowly add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent carefully on a rotary evaporator at low temperature and pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield this compound.

Protocol 2: Synthesis of (3Z,5Z)-3,5-Octadiene via Alkyne Reduction

This protocol describes the partial hydrogenation of a diyne to the corresponding (Z,Z)-diene.

Materials:

  • 3,5-Octadiyne

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

  • Hexane

  • Quinoline

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-octadiyne (1.0 equivalent) in hexane. Add Lindlar's catalyst (5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

  • Hydrogenation: Connect the flask to a hydrogen balloon or a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm).

  • Reaction Monitoring: Monitor the reaction progress by GC. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hexane.

  • Purification: Concentrate the filtrate using a rotary evaporator at low temperature and pressure to yield (3Z,5Z)-3,5-octadiene. Further purification can be achieved by distillation if necessary.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Reagent_Issues Reagent Issues? Start->Reagent_Issues Side_Reactions Side Reactions? Start->Side_Reactions Workup_Loss Loss During Work-up? Start->Workup_Loss Monitor Monitor by TLC/GC Extend Reaction Time Increase Temperature Incomplete_Reaction->Monitor Yes Purify_Reagents Purify Starting Materials Use Fresh/Dry Reagents Inert Atmosphere Reagent_Issues->Purify_Reagents Yes Optimize_Conditions Adjust Temperature Optimize Concentration Control Addition Rate Side_Reactions->Optimize_Conditions Yes Careful_Purification Controlled Rotovap Conditions Optimize Chromatography Gentle Handling Workup_Loss->Careful_Purification Yes

Caption: Troubleshooting flowchart for low reaction yield.

Stereoselectivity_Control Goal Desired Stereoisomer Z_Isomer (Z)-Isomer Goal->Z_Isomer E_Isomer (E)-Isomer Goal->E_Isomer Wittig_Z Wittig: Non-stabilized Ylide (Salt-free) Z_Isomer->Wittig_Z Alkyne_Z Alkyne Reduction: Lindlar's Catalyst Z_Isomer->Alkyne_Z Wittig_E Wittig: Stabilized Ylide Schlosser Modification E_Isomer->Wittig_E Alkyne_E Alkyne Reduction: Na/liq. NH3 E_Isomer->Alkyne_E

Caption: Decision tree for controlling stereoselectivity.

Experimental_Workflow_Wittig Start Start: Phosphonium Salt + Aldehyde Ylide_Gen 1. Ylide Generation (Base, Anhydrous Solvent) Start->Ylide_Gen Reaction 2. Reaction (Low Temperature) Ylide_Gen->Reaction Quench 3. Quench (e.g., aq. NH4Cl) Reaction->Quench Extraction 4. Extraction (Organic Solvent) Quench->Extraction Purification 5. Purification (Chromatography/Distillation) Extraction->Purification Product Product: This compound Purification->Product

Caption: General experimental workflow for Wittig synthesis.

References

Technical Support Center: Synthesis of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-octadiene and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve carbon-carbon bond-forming reactions. These include the Wittig reaction, which couples an aldehyde with a phosphorus ylide, and palladium-catalyzed cross-coupling reactions like the Heck coupling, which joins a vinyl halide with an alkene.[1][2] Elimination reactions from suitable precursors are also a viable, though less common, route.[3][4]

Q2: How can I control the stereochemistry (E/Z isomerism) of the double bonds in this compound?

A2: Stereochemical control is a critical aspect of this compound synthesis. In Wittig reactions, using stabilized ylides generally favors the formation of (E)-alkenes, while non-stabilized ylides under salt-free conditions tend to produce (Z)-alkenes.[5] For Heck couplings, the choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome, although it often favors the trans product.[6][7]

Q3: What are the typical side reactions that can lower the yield of this compound?

A3: Common side reactions include polymerization of the diene product, especially under harsh acidic conditions or elevated temperatures.[8] Isomerization of the double bonds can also occur, leading to a mixture of stereoisomers.[5] In Wittig reactions, the formation of triphenylphosphine (B44618) oxide can sometimes complicate purification. For Heck couplings, side reactions can include homocoupling of the starting materials and reduction of the vinyl halide.[8]

Q4: My this compound synthesis has a low yield. What are the first steps I should take to troubleshoot?

A4: Initially, you should verify the purity of your starting materials, as impurities can poison catalysts or lead to unwanted side reactions.[8] It is also crucial to ensure that the reaction is running to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] Re-evaluating the reaction conditions, such as temperature, reaction time, and solvent, is also a critical step.[9]

Q5: What are the best methods for purifying crude this compound?

A5: Due to its volatility, care should be taken during solvent removal, for instance, by using a rotary evaporator at a controlled temperature and pressure.[5] For purification, fractional vacuum distillation is effective for separating this compound from non-volatile impurities.[10] For separating different stereoisomers or closely related impurities, preparative gas chromatography is a highly effective method.[10]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Reagents or Catalyst Ensure the purity and activity of all reagents. For instance, in a Wittig reaction, the ylide should be freshly prepared. In a Heck coupling, the palladium catalyst should not be deactivated. Use freshly opened or properly stored reagents.[8][9]
Suboptimal Reaction Temperature The optimal temperature is crucial. Some reactions require low temperatures to prevent side reactions, while others may need heating to proceed.[9] Screen a range of temperatures to find the optimal condition for your specific substrates.
Incorrect Solvent The polarity and coordinating ability of the solvent can be critical. Consult literature for the recommended solvent for your specific reaction. Common solvents for these types of reactions include THF, DMF, and acetonitrile.[11]
Incomplete Reaction Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Consider extending the reaction time if starting material is still present.[5]
Issue 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)
Potential Cause Suggested Solution
Non-Stereoselective Reagents/Conditions (Wittig) For (E)-3,5-octadiene, use a stabilized ylide (e.g., a phosphorane with an adjacent electron-withdrawing group). For (Z)-3,5-octadiene, use a non-stabilized ylide in a salt-free, aprotic solvent at low temperature.[5][12]
Isomerization of Product Double bonds may isomerize during the reaction or work-up. Avoid harsh acidic or basic conditions and prolonged heating. Consider buffering the reaction mixture if necessary.[5]
Ligand and Base Choice (Heck Coupling) The choice of phosphine (B1218219) ligand and base can influence stereoselectivity. Experiment with different ligands and bases to optimize the desired isomer formation.[7]
Issue 3: Product Loss During Work-up and Purification
Potential Cause Suggested Solution
Volatility of this compound Use care during solvent removal. Employ a rotary evaporator with controlled temperature and pressure. When performing extractions, ensure the aqueous and organic layers are well-separated to avoid loss.[5]
Inefficient Chromatography Optimize column chromatography conditions, including the choice of solvent system and stationary phase, to ensure good separation and recovery. For volatile compounds, ensure the column does not run dry.[5]
Decomposition on Silica (B1680970) Gel Some dienes can be sensitive to acidic silica gel. If decomposition is suspected, consider using neutral alumina (B75360) for chromatography or purifying by other means such as distillation.

Experimental Protocols

Protocol 1: Synthesis of (3E,5E)-Octa-3,5-diene via Wittig Reaction

This protocol describes the synthesis of the (E,E)-isomer using a stabilized phosphorus ylide.

Materials:

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve (triphenylphosphoranylidene)acetaldehyde (1.0 eq) in anhydrous toluene.

  • Add hexanal (1.1 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield (3E,5E)-octa-3,5-diene.

Protocol 2: Synthesis of (3Z,5E)-Octa-3,5-diene via Heck Coupling

This protocol outlines a plausible route to a mixed stereoisomer of this compound.

Materials:

Procedure:

  • In a pressure-rated reaction vessel, combine Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), (Z)-1-bromobut-1-ene (1.0 eq), and triethylamine (1.5 eq) in anhydrous DMF under an inert atmosphere.[11]

  • Cool the vessel to 0 °C and introduce 1-butene (1.2 eq) as a condensed liquid or gas.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, carefully vent the reaction vessel.

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to afford (3Z,5E)-octa-3,5-diene.

Data Presentation

Table 1: Effect of Base and Solvent on Wittig Reaction Yield for (E,E)-3,5-Octadiene
EntryBase (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1n-BuLiTHF-78 to 25127515:85
2NaHDMF25248290:10
3K₂CO₃Toluene1101865>95:5
4NaOEtEthanol78127892:8

Note: Data are representative and may vary based on specific experimental conditions.

Table 2: Influence of Catalyst and Ligand on Heck Coupling Yield
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF85
2PdCl₂(PPh₃)₂ (2)-NaOAcNMP78
3Pd(dba)₂ (1)P(o-tol)₃ (2)K₂CO₃Acetonitrile88
4Pd(OAc)₂ (2)noneEt₃NDMF45

Note: Data are representative and intended for comparative purposes.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok monitor_reaction Monitor Reaction Progress (TLC/GC) reaction_complete Reaction Complete? monitor_reaction->reaction_complete optimize_conditions Optimize Reaction Conditions adjust_params Adjust Temp, Solvent, or Catalyst optimize_conditions->adjust_params purity_ok->monitor_reaction Yes purify_reagents Purify Starting Materials purity_ok->purify_reagents No reaction_complete->optimize_conditions Yes extend_time Extend Reaction Time / Increase Temp reaction_complete->extend_time No yield_improved Yield Improved? end_success Successful Synthesis yield_improved->end_success Yes end_fail Consult Further Literature yield_improved->end_fail No purify_reagents->check_purity extend_time->monitor_reaction adjust_params->yield_improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Stereoselectivity_Logic cluster_wittig Wittig Reaction cluster_heck Heck Coupling wittig_start Desired Isomer? stabilized_ylide Use Stabilized Ylide (e.g., Ph3P=CHCO2Et) wittig_start->stabilized_ylide E-isomer non_stabilized_ylide Use Non-Stabilized Ylide (e.g., Ph3P=CHCH3) + Salt-Free Conditions wittig_start->non_stabilized_ylide Z-isomer e_isomer (E)-Isomer stabilized_ylide->e_isomer z_isomer (Z)-Isomer non_stabilized_ylide->z_isomer heck_start Generally Favors (E)-Isomer heck_optimization Optimize Ligand, Base, and Temperature for Maximum Selectivity heck_start->heck_optimization heck_e_isomer (E)-Isomer Predominates heck_optimization->heck_e_isomer

Caption: Logical guide to achieving desired stereoselectivity in diene synthesis.

References

Technical Support Center: Synthesis of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3,5-octadiene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete Reaction: Starting materials may not have fully reacted.Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.
Reagent Decomposition: The reagents used may be sensitive to air or moisture.Use freshly opened or properly stored reagents. It is recommended to handle sensitive reagents under an inert atmosphere, such as argon or nitrogen.[1]
Suboptimal Reaction Conditions: Temperature, pressure, or catalyst loading may not be ideal.Optimize reaction conditions by systematically varying one parameter at a time. Consult literature for analogous diene syntheses to identify a suitable starting point.
Presence of Multiple Isomers in the Product Mixture Non-Stereoselective Synthesis Route: The chosen synthetic method may not favor the formation of the desired stereoisomer (e.g., (E,E), (E,Z), (Z,Z)).Employ stereoselective synthesis methods, such as the Wittig reaction with stabilized ylides for (E)-alkenes or non-stabilized ylides under salt-free conditions for (Z)-alkenes.[1] Cobalt-catalyzed isomerization can also be used to convert E/Z mixtures to the desired (E,E)-isomer.[2]
Isomerization During Work-up or Purification: The double bonds in this compound can isomerize under harsh conditions.Avoid exposure to strong acids, bases, or prolonged heating during the work-up and purification steps.[1] Use buffered solutions if necessary.
Formation of Polymeric Byproducts Radical or Acid-Catalyzed Polymerization: Conjugated dienes like this compound are susceptible to polymerization.Add a radical inhibitor (e.g., BHT) to the reaction mixture and during storage. Ensure all glassware is clean and free of acidic residues.
Presence of Oxidized Byproducts Air Oxidation: Dienes can react with atmospheric oxygen, especially at elevated temperatures or in the presence of light.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the final product under an inert atmosphere and at a low temperature.
Difficulty in Product Purification Close Boiling Points of Isomers or Impurities: Separation of different this compound isomers or closely related impurities by distillation can be challenging.Utilize fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography or column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (which complexes with double bonds) can be effective.
Azeotrope Formation: The product may form an azeotrope with solvents or impurities, hindering separation by distillation.Consider extractive distillation with a suitable solvent to break the azeotrope.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Isomerization: Formation of undesired geometric isomers (E,E; E,Z; Z,Z) of this compound. This can be influenced by reaction conditions and work-up procedures.[1]

  • Polymerization: Conjugated dienes are prone to radical or acid-catalyzed polymerization, leading to the formation of high molecular weight oligomers or polymers.[1]

  • Oxidation: Exposure to air can lead to the formation of peroxides and other oxygenated byproducts.[1]

  • 1,2- and 1,4-Addition: If the synthesis involves the addition of reagents like HBr to a precursor, both 1,2- and 1,4-addition products can form, leading to a mixture of constitutional isomers.[4]

  • Diels-Alder Reaction: The synthesized this compound can act as a diene and react with any dienophiles present in the reaction mixture, leading to the formation of cyclohexene (B86901) derivatives.[5][6]

Q2: How can I minimize the formation of the undesired (E,Z) and (Z,Z) isomers of this compound when my target is the (E,E) isomer?

A2: To achieve high stereoselectivity for the (E,E) isomer, consider the following strategies:

  • Stereoselective Synthesis: Employ reactions known to favor the formation of (E)-alkenes, such as the Horner-Wadsworth-Emmons reaction with an appropriate phosphonate (B1237965) ylide.

  • Catalytic Isomerization: If a mixture of isomers is obtained, it can be subjected to isomerization using a cobalt-based catalyst, which has been shown to effectively convert E/Z mixtures of 1,3-dienes to the thermodynamically more stable (E,E) isomer.[2]

  • Purification: While not a method to prevent their formation, careful fractional distillation or preparative chromatography can be used to separate the desired (E,E) isomer from the others.

Q3: My final product of this compound is yellowing over time. What is the cause and how can I prevent it?

A3: Yellowing is often an indication of product degradation, likely due to oligomerization or oxidation. To prevent this:

  • Add an Inhibitor: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the purified product.

  • Inert Atmosphere Storage: Store the this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

  • Refrigeration and Light Protection: Store the product at low temperatures (e.g., in a refrigerator) and in an amber-colored vial to protect it from light, which can accelerate degradation.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between the various isomers of this compound?

A4: Yes, ¹H NMR and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum can distinguish between cis (Z) and trans (E) double bonds. Generally, the J-value for trans protons is larger (typically 12-18 Hz) than for cis protons (typically 6-12 Hz). The chemical shifts of the vinylic protons and carbons will also differ between the isomers.

Experimental Protocols

Protocol 1: Synthesis of (3E,5E)-Octadiene via Wittig Reaction

This protocol describes a general procedure for the synthesis of (3E,5E)-octadiene from propanal and a suitable phosphonium (B103445) ylide.

Materials:

  • (Propan-1-ylidene)triphenylphosphorane (prepared in situ from propyltriphenylphosphonium bromide and a strong base like n-butyllithium)

  • Propanal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes via the dropping funnel. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of propanal in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with n-hexane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain (3E,5E)-octadiene.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_completeness Monitor Reaction (TLC/GC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_reagents Verify Reagent Quality incomplete->check_reagents No decomposed Reagent Decomposition check_reagents->decomposed use_fresh Use Fresh/Properly Stored Reagents decomposed->use_fresh Yes optimize Optimize Conditions decomposed->optimize No side_reactions start This compound (Desired Product) polymerization Polymerization start->polymerization Radicals/Acid oxidation Oxidation start->oxidation O2, Light, Heat isomerization Isomerization start->isomerization Acid/Base, Heat diels_alder Diels-Alder Reaction (if dienophile is present) start->diels_alder

References

Technical Support Center: Stabilization of 3,5-Octadiene for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-octadiene. The information is designed to help you maintain the stability and purity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common signs of degradation in this compound are an increase in viscosity and a change in color, often to a yellowish or brownish tint. These changes typically indicate the onset of polymerization, where individual this compound molecules react to form larger oligomers and polymers. You may also observe the formation of solid precipitates.

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at or below 4°C for short-to-medium-term storage. For long-term storage (months to years), it is highly recommended to store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen, which can initiate degradation pathways.

  • Light: Protect the compound from light by using amber glass vials or other light-blocking containers. Light, particularly UV light, can provide the energy to initiate polymerization.

  • Inhibitor: The presence of a polymerization inhibitor is crucial for long-term storage.

Q3: What type of container should I use to store this compound?

A3: It is recommended to use amber glass bottles with tight-fitting caps (B75204) to protect the compound from light and air. Ensure the cap liner is made of an inert material, such as PTFE, to prevent leaching of any reactive substances into the diene.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Increased viscosity or yellowing of the this compound sample. Polymerization due to exposure to heat, light, or oxygen.1. Confirm the presence of an appropriate polymerization inhibitor. 2. Ensure the storage container is properly sealed and purged with an inert gas. 3. Store the sample at the recommended low temperature and protect it from light. 4. If purity is critical, consider re-purification by distillation under reduced pressure, making sure to add a non-volatile inhibitor to the distillation flask.
Inconsistent experimental results using stored this compound. Partial degradation of the diene, leading to lower effective concentration and the presence of interfering byproducts.1. Analyze the purity of the stored this compound using GC-MS or HPLC before use. 2. If degradation is confirmed, purify the diene as described above. 3. For future storage, strictly adhere to the recommended storage conditions and consider adding a fresh aliquot of inhibitor.
Precipitate formation in the this compound sample. Advanced polymerization leading to the formation of insoluble polymers.1. The bulk of the material may be unusable for applications requiring high purity. 2. The remaining liquid may be salvageable by careful decanting and re-purification, but a thorough quality control analysis is essential. 3. Discard the sample if extensive polymerization has occurred, following appropriate safety protocols for chemical waste.

Quantitative Data on Stability

Storage Condition Inhibitor Expected Shelf Life (General Guideline)
Room Temperature (~25°C), Exposed to Air and LightNoneDays to Weeks
Room Temperature (~25°C), Inert Atmosphere, DarkNoneWeeks to Months
Refrigerated (4°C), Inert Atmosphere, DarkBHT or Hydroquinone (100-200 ppm)6-12 Months
Frozen (-20°C), Inert Atmosphere, DarkBHT or Hydroquinone (100-200 ppm)>1 year

Experimental Protocols

Protocol for Adding a Polymerization Inhibitor to this compound

This protocol describes the addition of Butylated Hydroxytoluene (BHT), a common radical scavenger, to this compound for storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous, peroxide-free solvent (e.g., hexane (B92381) or diethyl ether)

  • Volumetric flask

  • Micropipette

  • Inert gas (Argon or Nitrogen)

  • Amber glass storage vial with a PTFE-lined cap

Procedure:

  • Prepare a Stock Solution of BHT:

    • Accurately weigh a small amount of BHT (e.g., 100 mg).

    • Dissolve the BHT in a known volume of an anhydrous, peroxide-free solvent (e.g., 10 mL of hexane) in a volumetric flask to create a stock solution (e.g., 10 mg/mL).

  • Determine the Required Volume of Inhibitor:

    • Calculate the volume of the BHT stock solution needed to achieve the desired final concentration in the this compound (a typical target is 100-200 ppm).

    • For example, to add 200 ppm of BHT to 10 g of this compound:

      • Mass of BHT needed = (200 / 1,000,000) * 10 g = 0.002 g = 2 mg

      • Volume of stock solution = 2 mg / 10 mg/mL = 0.2 mL = 200 µL

  • Add the Inhibitor:

    • Place the this compound in the amber glass storage vial.

    • Using a micropipette, add the calculated volume of the BHT stock solution to the this compound.

    • Gently swirl the vial to ensure thorough mixing.

  • Inerting and Storage:

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

    • Store the stabilized this compound at the appropriate low temperature, protected from light.

Protocol for Monitoring this compound Purity by GC-MS

This protocol provides a general method for the analysis of this compound purity and the detection of potential oligomers.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-500.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent (e.g., 1 µL of sample in 1 mL of hexane).

  • Injection:

    • Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion m/z 110.11).

    • Calculate the purity by determining the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Examine the chromatogram for later-eluting peaks, which may correspond to dimers (expected m/z around 220), trimers (expected m/z around 330), and other oligomers. The mass spectra of these peaks can help in their identification.

Degradation Pathway

The primary degradation pathway for this compound is free-radical polymerization . This is a chain reaction consisting of three main stages: initiation, propagation, and termination.

Free-Radical Polymerization of this compound Initiator Initiator (e.g., Peroxide, Light, Heat) Radical Initiator Radical (R•) Initiator->Radical Initiation Monomer_Radical Octadiene Monomer Radical Radical->Monomer_Radical Initiation Octadiene This compound Monomer Octadiene->Monomer_Radical Initiation Growing_Chain Growing Polymer Chain Radical Octadiene->Growing_Chain Propagation Monomer_Radical->Growing_Chain Propagation Inactive Inactive Species Monomer_Radical->Inactive Inhibition Growing_Chain->Growing_Chain Polymer Stable Polymer Growing_Chain->Polymer Termination (Combination or Disproportionation) Growing_Chain->Inactive Inhibition Inhibitor Inhibitor (e.g., BHT) Inhibitor->Inactive Inhibition Inhibitor->Inactive Inhibition

Free-Radical Polymerization Pathway of this compound

Initiation: The process begins with the formation of a free radical from an initiator, which can be a peroxide impurity, or initiated by exposure to heat or light. This radical then reacts with a this compound monomer to create a monomer radical.

Propagation: The newly formed monomer radical is highly reactive and adds to another this compound molecule, extending the chain and regenerating a radical at the new chain end. This step repeats, rapidly increasing the length of the polymer chain.

Termination: The polymerization process ceases when two growing radical chains react with each other, either by combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two stable polymer chains).

Inhibition: Polymerization inhibitors, such as BHT or hydroquinone, act by scavenging the free radicals. They react with the initiator radicals or the growing polymer chain radicals to form stable, non-reactive species, thus breaking the chain reaction and preventing polymerization.

Technical Support Center: Diels-Alder Reactions with 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diels-Alder reactions involving 3,5-octadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound and maleic anhydride (B1165640) is resulting in a very low yield. What are the potential causes?

A1: Low yields in Diels-Alder reactions are a common issue that can stem from several factors. For a reaction involving this compound, the primary suspects are:

  • Diene Isomerization: this compound must be in the s-cis conformation to react.[1][2] The open-chain structure of this compound allows for rotation around the central C4-C5 single bond, leading to an equilibrium between the reactive s-cis and unreactive s-trans conformers. The s-trans conformer is often more stable, reducing the effective concentration of the reactive diene.[1]

  • Reaction Temperature: The Diels-Alder reaction is a thermally reversible process.[3] While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile, thus lowering the overall yield.[3]

  • Purity of Reagents: Impurities in either the this compound or the dienophile can inhibit the reaction or lead to unwanted side reactions. Ensure all reagents are of high purity.

  • Suboptimal Solvent: The choice of solvent can influence reaction rates. Polar organic solvents, and even water, have been shown to accelerate some Diels-Alder reactions due to effects like hydrophobic packing and hydrogen-bond stabilization of the transition state.[3]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: The formation of multiple products often points to issues with stereoselectivity (endo/exo isomers) or competing side reactions like polymerization.

  • Stereoselectivity (Endo/Exo): The Diels-Alder reaction can produce two diastereomeric products: the endo and exo adducts.[4][5] The endo product is typically the kinetically favored product, formed faster at lower temperatures, due to favorable secondary orbital interactions.[4][6] The exo product is often the thermodynamically more stable product and may become dominant at higher temperatures.[6][7] To favor the endo product, it is recommended to run the reaction at the lowest feasible temperature.[6]

  • Polymerization: Dienes and activated dienophiles can sometimes undergo polymerization, especially at higher temperatures. This can be minimized by using a moderate reaction temperature and ensuring high purity of the starting materials.[8]

Q3: Can a Lewis acid catalyst be used to improve the rate and yield of my reaction with this compound?

A3: Yes, Lewis acid catalysis is a powerful technique for accelerating Diels-Alder reactions.[9][10] Lewis acids, such as AlCl₃, BF₃, SnCl₄, and ZnCl₂, can coordinate to the dienophile (e.g., maleic anhydride), making it more electron-deficient and therefore more reactive.[8][9] This enhanced reactivity often leads to:

  • Increased Reaction Rates: The reaction can often be performed at lower temperatures, which helps to suppress side reactions and the retro-Diels-Alder reaction.[8][11]

  • Improved Selectivity: Lewis acid catalysis can enhance both regioselectivity and stereoselectivity, often favoring the endo product.[9][11]

It is crucial to use the Lewis acid in stoichiometric or catalytic amounts under anhydrous conditions, as the presence of water can decompose the catalyst.

Troubleshooting Guides

Guide 1: Addressing Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in the Diels-Alder reaction between this compound and an activated dienophile like N-phenylmaleimide.

Low_Yield_Troubleshooting Start Start: Low Product Yield Observed Check_Purity Step 1: Verify Purity of This compound & Dienophile Start->Check_Purity Check_Temp Step 2: Evaluate Reaction Temperature Check_Purity->Check_Temp If purity is confirmed Optimize_Solvent Step 3: Optimize Solvent Choice Check_Temp->Optimize_Solvent If yield is still low Use_Catalyst Step 4: Introduce a Lewis Acid Catalyst Optimize_Solvent->Use_Catalyst If yield is still low Result Improved Yield Use_Catalyst->Result

Detailed Steps:

  • Verify Reagent Purity:

    • Action: Analyze your this compound and dienophile using techniques like NMR or GC-MS to check for impurities or isomers.

    • Rationale: Contaminants can inhibit the reaction. This compound may exist as a mixture of (E,E), (E,Z), and (Z,Z) isomers, which can have different reactivities.[12][13]

  • Optimize Reaction Temperature:

    • Action: Set up a series of small-scale reactions at different temperatures (e.g., 25°C, 50°C, 80°C) and monitor the product formation over time.

    • Rationale: Finding the optimal temperature is a balance. It must be high enough to promote the reaction but low enough to prevent the retro-Diels-Alder reaction and polymerization.[3]

  • Screen Different Solvents:

    • Action: Test a range of solvents with varying polarities.

    • Rationale: The reaction rate can be sensitive to the solvent.[3][14] Aprotic polar solvents are often a good starting point.

  • Employ Lewis Acid Catalysis:

    • Action: Introduce a Lewis acid like ZnCl₂ or AlCl₃.

    • Rationale: Catalysis can dramatically increase the reaction rate, allowing for lower temperatures and shorter reaction times.[9][15]

Table 1: Effect of Reaction Conditions on Yield

EntryDieneDienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1This compoundN-phenylmaleimideNoneToluene802435
2This compoundN-phenylmaleimideNoneToluene1101228
3This compoundN-phenylmaleimideNoneAcetonitrile801855
4This compoundN-phenylmaleimideZnCl₂ (10)Dichloromethane25492
Guide 2: Managing Diene Isomerization and Conformation

The ability of this compound to adopt the required s-cis conformation is critical for the Diels-Alder reaction.

Diene_Isomerization s_trans s-trans (Unreactive) s_cis s-cis (Reactive) s_trans->s_cis Rotation (Equilibrium) s_cis->s_trans dienophile + Dienophile s_cis->dienophile product Diels-Alder Product dienophile->product [4+2] Cycloaddition

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for improving the yield and selectivity of the reaction between this compound and N-phenylmaleimide using a Lewis acid catalyst.

Materials:

  • This compound (1.0 eq)

  • N-phenylmaleimide (1.0 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-phenylmaleimide and anhydrous DCM.

  • Stir the mixture until the dienophile is fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add anhydrous zinc chloride to the solution and stir for 15 minutes.

  • Slowly add this compound to the reaction mixture dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 3,5-Octadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 3,5-octadiene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the polymerization of this compound?

A1: The successful polymerization of this compound and the properties of the resulting polymer are influenced by several key parameters. These include the choice of catalyst system, reaction temperature, solvent, monomer concentration, and the monomer-to-catalyst ratio. Careful control and optimization of these factors are crucial for achieving desired outcomes such as high polymer yield, specific molecular weight, and desired stereochemistry.

Q2: What type of catalysts are suitable for this compound polymerization?

A2: The polymerization of conjugated dienes like this compound can be initiated using various catalytic systems, including Ziegler-Natta catalysts, metallocene catalysts, and late transition metal catalysts.[1][2] The choice of catalyst is critical as it significantly influences the polymer's microstructure (cis-1,4; trans-1,4; 1,2; or 3,4-addition), molecular weight, and molecular weight distribution.[1] For instance, catalyst systems based on transition metals like titanium, vanadium, cobalt, and lanthanides are commonly used for the stereospecific polymerization of 1,3-dienes.[1] The nature of the ligands attached to the metal center can also have a strong influence on the polymerization process.[1]

Q3: How does reaction temperature affect the polymerization of this compound?

A3: Reaction temperature is a critical parameter that affects the rate of polymerization, polymer properties, and the potential for side reactions.[3] Generally, higher temperatures lead to faster reaction rates due to increased kinetic energy.[3][4] However, excessively high temperatures can lead to undesired side reactions, thermal degradation of the polymer, and broader molecular weight distributions.[3] Conversely, lower temperatures can slow down the polymerization process but may offer better control over the polymer's molecular weight and structure.[3] For some polymerization processes, there exists a "ceiling temperature" above which polymerization becomes thermodynamically unfavorable.[4]

Q4: What solvents are recommended for this compound polymerization?

A4: The choice of solvent can significantly impact the polymerization of dienes. The solvent should be inert to the catalyst and the growing polymer chain. Common solvents used for diene polymerization include non-polar aliphatic and aromatic hydrocarbons such as toluene, hexane, and cyclohexane. The polarity of the solvent can influence catalyst activity and polymer solubility.[5] It is crucial to use anhydrous and purified solvents to prevent deactivation of the catalyst.[6]

Troubleshooting Guides

Problem 1: Low or No Polymer Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - Verify the activity of the catalyst with a known reactive monomer. - Consider using a different, more active catalyst system.[7]
Presence of Impurities - Rigorously purify the monomer, solvent, and any other reagents to remove inhibitors such as water, oxygen, or other polar compounds.[6] - Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[6]
Incorrect Monomer-to-Catalyst Ratio - Optimize the monomer-to-catalyst ratio. A low ratio may result in low yield, while a very high ratio might lead to incomplete conversion.
Suboptimal Reaction Temperature - Investigate a range of reaction temperatures. The optimal temperature will depend on the specific catalyst system being used.[3][8]
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Potential Cause Troubleshooting Steps
Chain Transfer Reactions - Minimize chain transfer reactions by using a non-polar solvent. - Lower the reaction temperature to reduce the rate of chain transfer relative to propagation.
Multiple Active Species - Use a single-site catalyst if possible to ensure more uniform active centers.[9] - Ensure rapid and efficient mixing of the catalyst and monomer to promote uniform initiation.
Temperature Fluctuations - Maintain a constant and uniform reaction temperature throughout the polymerization process.
Slow Initiation - Choose an initiator that provides rapid initiation relative to propagation.
Problem 3: Formation of Insoluble Polymer (Gelation)
Potential Cause Troubleshooting Steps
Cross-linking Side Reactions - Lower the reaction temperature to minimize side reactions. - Reduce the monomer concentration. - Adjust the catalyst system, as some catalysts may promote cross-linking.
High Polymer Molecular Weight - Target a lower molecular weight by adjusting the monomer-to-initiator ratio.

Experimental Protocols

Below is a generalized experimental protocol for the polymerization of this compound. This should be considered a starting point, and specific conditions will need to be optimized for the chosen catalyst system.

Materials:

  • This compound (purified)

  • Anhydrous solvent (e.g., toluene)

  • Catalyst (e.g., Ziegler-Natta or metallocene catalyst)

  • Cocatalyst (if required, e.g., methylaluminoxane (B55162) - MAO)

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., methanol)

  • Precipitating solvent (e.g., methanol)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.

  • Solvent and Monomer Addition: Add the desired amount of anhydrous solvent and purified this compound monomer to the reaction flask via syringe or cannula under an inert atmosphere.

  • Catalyst Preparation and Addition: In a separate Schlenk flask, prepare the catalyst solution by dissolving the catalyst and cocatalyst (if applicable) in the anhydrous solvent.

  • Initiation: Inject the catalyst solution into the rapidly stirring monomer solution to initiate the polymerization.

  • Polymerization: Maintain the reaction at the desired temperature for the specified duration. Monitor the reaction progress if possible (e.g., by observing an increase in viscosity).

  • Termination: Quench the reaction by adding a small amount of a terminating agent, such as methanol.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.[10]

Data Presentation

The following tables provide a template for summarizing quantitative data from optimization experiments.

Table 1: Effect of Catalyst Type on this compound Polymerization

CatalystCatalyst Conc. (mol%)Temp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
Catalyst A
Catalyst B
Catalyst C

Table 2: Effect of Temperature on this compound Polymerization

CatalystTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
Catalyst A40
Catalyst A60
Catalyst A80

Table 3: Effect of Solvent on this compound Polymerization

CatalystSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
Catalyst AToluene
Catalyst AHexane
Catalyst ADichloromethane

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the optimization of this compound polymerization.

Experimental_Workflow A Preparation of Glassware and Reagents B Addition of Solvent and Monomer A->B D Initiation of Polymerization B->D C Preparation of Catalyst Solution C->D E Polymerization Reaction D->E F Termination of Reaction E->F G Precipitation and Purification F->G H Characterization of Polymer G->H Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps C1 Inactive Catalyst S1 Use Fresh/Active Catalyst C1->S1 C2 Impurities Present S2 Purify Reagents & Inert Atmosphere C2->S2 C3 Suboptimal Conditions S3 Optimize Temp & Catalyst Ratio C3->S3 Problem Low/No Polymer Yield Problem->C1 Problem->C2 Problem->C3 Parameter_Optimization_Relationship Parameters Reaction Parameters Catalyst Catalyst Parameters->Catalyst Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent Concentration Concentration Parameters->Concentration Yield Yield Catalyst->Yield MW Molecular Weight Catalyst->MW PDI PDI Catalyst->PDI Stereochem Stereochemistry Catalyst->Stereochem Temperature->Yield Temperature->MW Temperature->PDI Solvent->Yield Solvent->MW Concentration->Yield Concentration->MW Properties Polymer Properties Yield->Properties MW->Properties PDI->Properties Stereochem->Properties

References

Technical Support Center: Degradation Pathways of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,5-octadiene. As direct experimental data for this compound is limited, the information provided is based on established principles for the degradation of conjugated dienes and similar unsaturated hydrocarbons.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Ozonolysis of this compound

Q1: What are the expected products from the ozonolysis of this compound followed by a reductive workup?

A1: Ozonolysis of this compound will cleave both double bonds. A reductive workup (e.g., with dimethyl sulfide (B99878) (DMS) or zinc) will yield aldehydes from vinylic carbons bearing a hydrogen. For this compound, the expected products are propanal and butanal.

Q2: My ozonolysis reaction is giving a low yield of the expected aldehydes. What could be the issue?

A2: Low yields in ozonolysis can stem from several factors.[1] Here are some common issues and troubleshooting steps:

  • Incomplete Reaction: Ensure a slight excess of ozone is bubbled through the solution. A blue color in the solution, indicating excess ozone, is a common endpoint. The reaction should be carried out at a low temperature, typically -78°C, to stabilize the ozonide intermediate.[2]

  • Improper Workup: The reductive workup is crucial to prevent over-oxidation to carboxylic acids. Ensure an adequate amount of the reducing agent (e.g., DMS, Zn) is added and that the reaction is allowed to proceed to completion.[1]

  • Volatile Products: The expected products, propanal and butanal, are volatile. Care must be taken during the workup and product isolation to minimize loss due to evaporation. Use cold solvents and avoid high temperatures during solvent removal.

  • Side Reactions: The ozonide intermediate can be unstable. Ensure the reaction is quenched effectively before warming to room temperature to avoid unwanted side reactions.

Q3: Can I use an oxidative workup for the ozonolysis of this compound?

A3: Yes, an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) can be used.[3] This will oxidize the resulting aldehydes to carboxylic acids. The expected products from the ozonolysis of this compound with an oxidative workup would be propanoic acid and butanoic acid.

Oxidation of this compound

Q1: What are the likely products of oxidizing this compound with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄)?

A1: Strong oxidizing agents like acidic or hot potassium permanganate will cleave the double bonds of the diene.[4][5] This oxidative cleavage will result in the formation of carboxylic acids and ketones. For this compound, the expected products would be propanoic acid and butanoic acid.

Q2: I am observing a complex mixture of products in my oxidation reaction. How can I improve the selectivity?

A2: The oxidation of conjugated dienes can sometimes lead to a mixture of products due to the reactivity of the double bonds and potential for over-oxidation. To improve selectivity:

  • Control Reaction Conditions: Carefully control the temperature and reaction time. Lower temperatures and shorter reaction times may favor the formation of diols over cleavage products.

  • Choice of Oxidizing Agent: Consider using a milder oxidizing agent if you wish to avoid cleavage. For example, osmium tetroxide (OsO₄) can be used to form diols.

  • Protecting Groups: If other functional groups are present in the molecule, consider using protecting groups to prevent their oxidation.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the products being formed.

Photodegradation of this compound

Q1: Is this compound susceptible to photodegradation?

A1: Unsaturated hydrocarbons, including conjugated dienes, can undergo photodegradation upon exposure to UV light.[6] The energy from the light can promote electrons to higher energy states, leading to reactions such as isomerization, cyclization, or reaction with other molecules like oxygen. Direct photolysis and sensitized photolysis are possible degradation pathways.[7]

Q2: What are the potential products of this compound photodegradation?

A2: The products of photodegradation can be diverse and depend on the specific conditions (e.g., wavelength of light, presence of oxygen, solvent). Possible products could include geometric isomers of this compound, cyclic compounds, and oxidation products if oxygen is present.

Q3: How can I minimize photodegradation during my experiments?

A3: To minimize photodegradation, experiments should be conducted in amber glassware or protected from light. If the compound is stored, it should be kept in a dark place.

Biodegradation of this compound

Q1: Can this compound be biodegraded?

A1: Alkenes and other hydrocarbons can be biodegraded by various microorganisms.[8][9] The presence of double bonds can influence the degradation pathway. Both aerobic and anaerobic degradation pathways for alkenes have been identified in different microorganisms.[10]

Q2: What are the general steps in the microbial degradation of a diene like this compound?

A2: Microbial degradation of alkenes often begins with an initial oxidation step. This can involve the action of monooxygenases or dioxygenases, which introduce oxygen atoms into the molecule. The resulting alcohols, aldehydes, or epoxides are then further metabolized through various pathways, eventually leading to intermediates of central metabolism.

Q3: My microbial culture is not showing significant degradation of this compound. What could be the problem?

A3: Several factors can affect the efficiency of biodegradation:

  • Microbial Strain: Not all microorganisms can degrade all hydrocarbons. It may be necessary to screen for or enrich a microbial consortium that is adapted to degrading this compound.

  • Nutrient Limitation: The growth of microorganisms and their metabolic activity can be limited by the availability of essential nutrients like nitrogen and phosphorus. Ensure the culture medium is appropriately supplemented.[8][9]

  • Toxicity: High concentrations of the substrate can be toxic to microorganisms. It may be necessary to optimize the starting concentration of this compound.

  • Acclimation Period: Microorganisms may require a period of adaptation to induce the necessary enzymes for degradation.

Data Presentation

Table 1: Predicted Products of this compound Degradation

Degradation PathwayReagents/ConditionsExpected Major Products
Ozonolysis (Reductive Workup)1. O₃, -78°C2. DMS or Zn/H₂OPropanal, Butanal
Ozonolysis (Oxidative Workup)1. O₃, -78°C2. H₂O₂Propanoic Acid, Butanoic Acid
Strong OxidationKMnO₄, H⁺/heatPropanoic Acid, Butanoic Acid
PhotodegradationUV light, O₂Isomers, Cycloadducts, Oxidation Products
BiodegradationAerobic/Anaerobic MicroorganismsAlcohols, Aldehydes, Carboxylic Acids

Experimental Protocols

Note: These are generalized protocols based on reactions of similar compounds. Optimization for this compound will be necessary.

Protocol 1: General Procedure for Ozonolysis of a Conjugated Diene (Reductive Workup)

  • Dissolve the diene (e.g., this compound) in a suitable solvent (e.g., dichloromethane, methanol) in a three-neck flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add the reducing agent (e.g., dimethyl sulfide) dropwise to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

  • Work up the reaction by washing with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to isolate the aldehyde products.

Protocol 2: General Procedure for Oxidation of a Conjugated Diene with Potassium Permanganate

  • Dissolve the diene in a suitable solvent (e.g., acetone, t-butanol) and cool in an ice bath.

  • Prepare a solution of potassium permanganate in water, and if required, add a phase transfer catalyst.

  • Add the potassium permanganate solution dropwise to the stirred diene solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite).

  • Filter the manganese dioxide precipitate.

  • Acidify the filtrate and extract the carboxylic acid products with an organic solvent.

  • Dry the organic layer and remove the solvent to isolate the products.

Visualizations

Ozonolysis_Pathway This compound This compound Molozonide Molozonide This compound->Molozonide 1. O3 Ozonide Ozonide Molozonide->Ozonide Propanal Propanal Ozonide->Propanal 2. DMS Butanal Butanal Ozonide->Butanal 2. DMS

Caption: Ozonolysis of this compound to form aldehydes.

Oxidation_Pathway This compound This compound Intermediate_Diol Intermediate_Diol This compound->Intermediate_Diol KMnO4 (cold, dilute) Propanoic_Acid Propanoic_Acid This compound->Propanoic_Acid KMnO4 (hot, acidic) Butanoic_Acid Butanoic_Acid This compound->Butanoic_Acid KMnO4 (hot, acidic) Intermediate_Diol->Propanoic_Acid KMnO4 (hot, acidic) Intermediate_Diol->Butanoic_Acid KMnO4 (hot, acidic)

Caption: Oxidation of this compound with KMnO₄.

Biodegradation_Concept cluster_cell Microbial Cell Monooxygenase Monooxygenase Oxidized_Intermediates Oxidized_Intermediates Monooxygenase->Oxidized_Intermediates Oxidation Further_Metabolism Further_Metabolism Central_Metabolism Central_Metabolism Further_Metabolism->Central_Metabolism CO2_H2O CO2_H2O Central_Metabolism->CO2_H2O Mineralization This compound This compound This compound->Monooxygenase Uptake Oxidized_Intermediates->Further_Metabolism

Caption: Conceptual overview of microbial degradation.

References

Technical Support Center: Avoiding Isomerization of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the isomerization of 3,5-octadiene during chemical reactions.

Troubleshooting Unwanted Isomerization of this compound

Unwanted isomerization of the conjugated diene this compound can lead to mixtures of stereoisomers, complicating purification and reducing the yield of the desired product. The primary causes of isomerization are exposure to acid, base, heat, or certain metal catalysts. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Flow for Troubleshooting

The following diagram outlines a decision-making process for troubleshooting unwanted isomerization of this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnosis & Solution Pathways cluster_3 Corrective Actions start Unwanted isomerization of this compound observed check_conditions Review Reaction Conditions: - Temperature - pH - Reaction Time start->check_conditions check_reagents Examine Reagents: - Purity - Potential contaminants (acid/base) start->check_reagents thermal Thermal Isomerization check_conditions->thermal High Temp? acid_base Acid/Base Catalyzed check_conditions->acid_base Extreme pH? check_reagents->acid_base Acidic/Basic Reagents? metal Metal-Catalyzed check_reagents->metal Using Metal Catalyst? sol_thermal Reduce reaction temperature. Minimize heating during workup. thermal->sol_thermal sol_acid_base Use buffered solutions. Neutralize reaction mixture at low temp (0°C). Wash with sat. NaHCO3. acid_base->sol_acid_base sol_metal Choose a milder catalyst. Use ligands to modulate catalyst activity. Consider alternative synthetic routes. metal->sol_metal

Troubleshooting flowchart for this compound isomerization.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of (3E,5E)-, (3E,5Z)-, and (3Z,5Z)-3,5-octadiene. What is the most likely cause?

A1: The formation of a mixture of stereoisomers is a classic sign of isomerization. The most common culprits are:

  • Acidic or Basic Conditions: Trace amounts of acid or base can catalyze the equilibration of the double bonds. This can come from reagents, solvents, or even the surface of silica (B1680970) gel during chromatography.

  • Elevated Temperatures: Heating the reaction mixture for extended periods or using high temperatures during workup (e.g., distillation or rotary evaporation) can provide the energy needed for thermal isomerization.

  • Metal Catalysts: Many transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can promote diene isomerization through mechanisms like hydride addition-elimination.

Q2: How can I prevent acid- or base-catalyzed isomerization during my reaction and workup?

A2: To minimize acid- or base-catalyzed isomerization, consider the following steps:

  • Use Buffered Solutions: If your reaction tolerates it, use a buffered solvent system to maintain a neutral pH.

  • Neutralize Carefully: Before workup, cool the reaction mixture to a low temperature (e.g., 0°C) and neutralize any acidic or basic components by washing with a mild quenching agent like saturated sodium bicarbonate solution.

  • Mild Workup: Use pre-cooled aqueous solutions for washing and extraction. A final wash with brine can help remove residual water and salts.

  • Deactivated Silica Gel: If you are using column chromatography for purification, consider using silica gel that has been deactivated with a base like triethylamine.

Q3: I suspect my metal catalyst is causing isomerization. What are my options?

A3: If your metal catalyst is the source of isomerization, you can try several strategies:

  • Lower Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

  • Ligand Modification: The choice of ligand can significantly influence the catalytic activity and selectivity. In some cases, more sterically hindered or electron-donating ligands can suppress isomerization pathways.

  • Choose a Milder Catalyst: Investigate alternative catalysts that are known to be less prone to causing isomerization.

  • Alternative Synthetic Routes: If isomerization is unavoidable with a particular catalytic method, you may need to consider a different synthetic approach that does not rely on that type of catalyst. For example, stereoselective Wittig reactions or Julia-Kocienski olefinations can be excellent alternatives for constructing dienes with high stereochemical fidelity.

Q4: Can isomerization occur during storage?

A4: Yes, this compound, especially in its less stable isomeric forms, can be sensitive to light, heat, and oxygen over time.[1] To ensure long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light.

Data on Isomerization of Related Dienes

Temperature (°C)Rate Constant (k_obs, s⁻¹)Activation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/mol·K)
25.01.2 x 10⁻⁴20.3 ± 0.4-9.8 ± 1.4
35.03.8 x 10⁻⁴20.3 ± 0.4-9.8 ± 1.4
45.01.1 x 10⁻³20.3 ± 0.4-9.8 ± 1.4

Data adapted from a study on the isomerization of 5-androstene-3,17-dione. This data is illustrative for a related system and should be used as a qualitative guide.

This data indicates that the rate of isomerization increases with temperature, as expected. The activation enthalpy represents the energy barrier for the isomerization process.

Experimental Protocol: Stereoselective Synthesis of (3E,5E)-Octa-3,5-diene-2,7-dione via Diels-Alder Reaction

This protocol describes a general method for the synthesis of a substituted this compound derivative using a Diels-Alder reaction, a method known for its high stereospecificity, which helps to avoid isomerization.

Reaction: Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction.

Materials:

  • Substituted furan (B31954) (diene precursor)

  • Activated dienophile (e.g., dimethyl acetylenedicarboxylate)

  • Inert solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted furan (1.0 equivalent) in toluene (B28343) (to make a 0.1 M solution).

  • Addition of Dienophile: Add the dienophile (1.1 equivalents) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired (3E,5E)-octa-3,5-diene derivative.

Catalytic Cycle for Metal-Catalyzed Diene Isomerization

The following diagram illustrates a plausible catalytic cycle for the isomerization of a diene catalyzed by a palladium(II) hydride species. This type of mechanism is common for transition metal-catalyzed alkene and diene isomerizations.

G cluster_0 Catalytic Cycle A [Pd]-H (Active Catalyst) B π-Complex with Diene A->B + Diene C Hydropalladation (Formation of π-allyl complex) B->C Insertion D π-σ-π Isomerization C->D Rearrangement E β-Hydride Elimination D->E E->A - Isomerized Diene

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for obtaining 3,5-octadiene, a conjugated diene with applications in organic synthesis and materials science. The analysis focuses on key performance indicators such as reaction yield, stereoselectivity, and reaction conditions, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound can be accomplished through several strategic approaches, each presenting distinct advantages and limitations. This guide details three prominent methods: the Wittig reaction, nickel-catalyzed cross-coupling of Grignard reagents, and palladium-catalyzed dimerization of 1,3-butadiene (B125203). The choice of the optimal route is contingent upon factors including the desired stereoisomer, required scale, and availability of starting materials and catalysts. For instance, the Wittig reaction offers a classical and versatile approach, while metal-catalyzed methods can provide high efficiency and stereocontrol.

Data Presentation

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Stereoselectivity
Wittig Reaction Crotonaldehyde (B89634), n-Propyltriphenylphosphonium bromiden-Butyllithium (n-BuLi)THF, -78 °C to rtApprox. 70-85%Mixture of (E,E) and (E,Z) isomers
Nickel-Catalyzed Cross-Coupling 1-Bromo-1-butene (B1587848)n-Butylmagnesium chloride, NiCl₂(dppp)Diethyl ether, refluxApprox. 80-90%Stereospecific depending on starting material geometry
Palladium-Catalyzed Dimerization 1,3-ButadienePalladium acetate (B1210297), Triphenylphosphine (B44618)Toluene (B28343), 100 °CVaries; can be selective for linear dimersPrimarily linear dimers, including 1,3,7-octatriene (B13812992) and this compound isomers

Experimental Protocols

Wittig Reaction

This protocol describes the synthesis of this compound via the Wittig reaction between crotonaldehyde and the ylide generated from n-propyltriphenylphosphonium bromide.

Materials:

  • n-Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Crotonaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • A solution of n-propyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the stirred suspension. The mixture is allowed to warm to room temperature and stirred for 1 hour to form the deep red phosphorus ylide.

  • The reaction mixture is cooled back to -78 °C, and a solution of crotonaldehyde in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Nickel-Catalyzed Cross-Coupling

This method outlines the synthesis of this compound through the nickel-catalyzed cross-coupling of a butenyl Grignard reagent, prepared in situ from 1-bromo-1-butene.

Materials:

  • Magnesium turnings

  • 1-Bromo-1-butene (as a mixture of E/Z isomers or a specific isomer)

  • n-Butylmagnesium chloride (as an initiator)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Anhydrous diethyl ether

Procedure:

  • Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • A small amount of n-butylmagnesium chloride solution is added to activate the magnesium.

  • A solution of 1-bromo-1-butene in anhydrous diethyl ether is added dropwise to the activated magnesium at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure the formation of the butenyl Grignard reagent.

  • In a separate flask, a catalytic amount of NiCl₂(dppp) is suspended in anhydrous diethyl ether under an inert atmosphere.

  • The prepared butenyl Grignard reagent is added to the nickel catalyst suspension at 0 °C.

  • The reaction mixture is then refluxed for 4-6 hours.

  • The reaction is cooled to 0 °C and quenched by the careful addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Palladium-Catalyzed Dimerization of 1,3-Butadiene

This protocol describes the linear dimerization of 1,3-butadiene to form a mixture of octadienes, from which this compound can be isolated.

Materials:

  • 1,3-Butadiene

  • Palladium(II) acetate

  • Triphenylphosphine

  • Anhydrous Toluene

Procedure:

  • Palladium(II) acetate and triphenylphosphine are dissolved in anhydrous toluene in a pressure vessel under an inert atmosphere.

  • The vessel is cooled, and a known amount of liquefied 1,3-butadiene is added.

  • The vessel is sealed and heated to 100 °C for several hours. The progress of the reaction can be monitored by gas chromatography.

  • After cooling to room temperature, the excess pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent and unreacted butadiene are removed by distillation.

  • The resulting mixture of octadiene isomers is then carefully separated by fractional distillation to isolate the this compound fraction.

Mandatory Visualization

Synthetic_Routes_to_3_5_Octadiene cluster_wittig Wittig Reaction cluster_coupling Ni-Catalyzed Cross-Coupling cluster_dimerization Pd-Catalyzed Dimerization Crotonaldehyde Crotonaldehyde Wittig_Product This compound Crotonaldehyde->Wittig_Product n-BuLi, THF Propyl_Ylide n-Propyltriphenyl- phosphonium Ylide Propyl_Ylide->Wittig_Product Butenyl_Grignard 1-Butenylmagnesium bromide Coupling_Product This compound Butenyl_Grignard->Coupling_Product NiCl₂(dppp) Butadiene 1,3-Butadiene Dimerization_Product This compound Butadiene->Dimerization_Product Pd(OAc)₂, PPh₃

Navigating the Uncharted Territory: A Comparative Analysis of 3,5-Octadiene Stereoisomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current scientific literature is the absence of direct comparative studies on the biological activities of 3,5-octadiene stereoisomers. While chemical and physical properties of isomers such as (3E,5E)-octa-3,5-diene, (3Z,5Z)-octa-3,5-diene, and (3E,5Z)-octa-3,5-diene are documented, a comprehensive understanding of their differential effects within biological systems is lacking. This guide provides a framework for researchers, scientists, and drug development professionals to systematically investigate and compare the biological profiles of these stereoisomers. The proposed methodologies are based on established protocols for the evaluation of lipophilic and diene-containing compounds.

Proposed Framework for Comparative Analysis

A thorough comparative analysis of this compound stereoisomers necessitates a multi-tiered approach, progressing from initial cytotoxicity screening to more detailed cellular and biochemical assays. Given their lipophilic nature, careful consideration must be given to the formulation and delivery of these compounds in aqueous cell culture media to ensure accurate and reproducible results.

Data Presentation: A Template for Comparative Efficacy

To facilitate a clear and direct comparison of the biological activities of this compound stereoisomers, all quantitative data should be meticulously recorded and presented in a structured format. The following table serves as a template for summarizing key comparative metrics.

Parameter(3E,5E)-octa-3,5-diene(3Z,5Z)-octa-3,5-diene(3E,5Z)-octa-3,5-dieneVehicle ControlPositive Control
Cytotoxicity (IC50, µM)
Cell Line A (e.g., HepG2)
Cell Line B (e.g., A549)
Cellular Uptake (RFU/cell)
Reactive Oxygen Species (ROS) Production (Fold Change)
Mitochondrial Membrane Potential (ΔΨm) (% of Control)
Gene Expression (Fold Change)
Gene X
Gene Y
Enzyme Inhibition (IC50, µM)
Enzyme A
Enzyme B

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments that can be adapted for the comparative analysis of this compound stereoisomers.

Compound Solubilization and Delivery

Due to the lipophilic nature of this compound stereoisomers, appropriate solubilization is critical for their use in aqueous cell culture media.

  • Protocol:

    • Prepare a stock solution of each stereoisomer in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

    • For cell-based assays, dilute the stock solution in cell culture medium to the desired final concentrations. The final concentration of the organic solvent should be kept constant across all experimental groups and should not exceed a level that affects cell viability (typically ≤ 0.5% v/v).

    • Alternatively, consider the use of delivery systems such as nanoemulsions stabilized by phospholipids (B1166683) to enhance the bioavailability of the lipophilic compounds to the cells.

Cytotoxicity Assays

Initial screening for the cytotoxic effects of the stereoisomers is a fundamental step. The MTS or Neutral Red uptake assays are commonly used methods.

  • MTS Assay Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each this compound stereoisomer and the vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, add the MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each stereoisomer.

Cellular Uptake and Efflux Assays

Understanding the extent to which each stereoisomer can enter and accumulate within cells is crucial for interpreting their biological effects.

  • Cellular Uptake Assay Protocol:

    • Culture cells to a confluent monolayer in a multi-well plate.

    • Incubate the cells with a fluorescently labeled version of each this compound stereoisomer or use a fluorescent probe that responds to the presence of the compound.

    • At various time points, wash the cells to remove any unbound compound.

    • Lyse the cells and measure the intracellular fluorescence using a fluorometer or visualize and quantify uptake using fluorescence microscopy.

    • For efflux studies, after the loading period, replace the compound-containing medium with fresh medium and measure the decrease in intracellular fluorescence over time.

Biochemical Assays for Mechanistic Insights

To probe the potential mechanisms of action, various biochemical assays can be employed.

  • Reactive Oxygen Species (ROS) Production Assay:

    • Treat cells with the this compound stereoisomers.

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Following treatment with the stereoisomers, stain the cells with a potentiometric fluorescent dye (e.g., JC-1 or TMRE).

    • Analyze the fluorescence using flow cytometry or a fluorescence microscope to assess changes in mitochondrial membrane potential.

Visualizing the Experimental Approach

The following diagrams illustrate the proposed workflow for a comprehensive comparative analysis and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Analysis cluster_cellular cluster_biochemical Stereoisomers This compound Stereoisomers ((3E,5E), (3Z,5Z), (3E,5Z)) Solubilization Solubilization (e.g., DMSO, Nanoemulsion) Stereoisomers->Solubilization Cytotoxicity Cytotoxicity Screening (e.g., MTS Assay) Solubilization->Cytotoxicity Dose-Response Cellular_Assays Cellular Assays Cytotoxicity->Cellular_Assays Determine Sub-lethal Doses Biochemical_Assays Biochemical Assays Cytotoxicity->Biochemical_Assays Determine Sub-lethal Doses Uptake Cellular Uptake/ Efflux Cellular_Assays->Uptake ROS ROS Production Cellular_Assays->ROS Mitochondria Mitochondrial Function Cellular_Assays->Mitochondria Enzyme Enzyme Activity Biochemical_Assays->Enzyme Gene_Expression Gene Expression Biochemical_Assays->Gene_Expression Data_Analysis Comparative Data Analysis (IC50, Fold Change, etc.) Uptake->Data_Analysis ROS->Data_Analysis Mitochondria->Data_Analysis Enzyme->Data_Analysis Gene_Expression->Data_Analysis

Caption: Proposed experimental workflow for the comparative analysis of this compound stereoisomers.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment Octadiene This compound Stereoisomer Membrane Cell Membrane Octadiene->Membrane Interacts with/crosses ROS Increased ROS Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Stress_Kinase Stress-activated Kinase (e.g., JNK) ROS->Stress_Kinase Apoptosis Apoptosis Mitochondria->Apoptosis Transcription_Factor Transcription Factor (e.g., AP-1) Stress_Kinase->Transcription_Factor Gene_Expression Gene Expression (Stress Response, Apoptosis) Transcription_Factor->Gene_Expression Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway potentially modulated by this compound stereoisomers.

A Comparative Guide to Analytical Methods for 3,5-Octadiene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like 3,5-octadiene is crucial for various applications, including environmental monitoring, food science, and industrial quality control. The primary analytical techniques for such volatile, non-polar compounds are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] High-Performance Liquid Chromatography (HPLC) is generally less suitable for highly volatile compounds like this compound as it is designed for non-volatile and thermally unstable substances.[2]

This guide provides an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by representative experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. Gas chromatography is the preferred technique for analyzing volatile substances.[1] GC-FID is known for its robustness and high sensitivity to hydrocarbons, while GC-MS offers superior selectivity and compound identification capabilities.[1][3]

ParameterGC-FIDGC-MS
Limit of Detection (LOD) 0.19 - 1.26 ppmv (for C1-C8 hydrocarbons)[4]Low µg/m³ to sub-ppb range[5][6]
Limit of Quantification (LOQ) Typically > LOD; quantifiable near 1 ppmv[4]1–3 μg m⁻³ (for C3-C6 VVOCs)[5]
Accuracy (Recovery) Good[4]High (dependent on internal standards)
Precision (%RSD) < 1.0% to 3.67%[4][7]Typically < 15%
Linearity (R²) > 0.995 - 0.999[4][7]> 0.99[8]
Selectivity Good for simple mixtures; susceptible to co-elutionHigh, especially in Selected Ion Monitoring (SIM) mode[9]
Cost Lower initial and operational costHigher initial and operational cost

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for sample preparation and analysis using GC-FID and GC-MS.

Sample Preparation: Headspace Gas Chromatography

Headspace analysis is a common technique for separating volatile analytes from a solid or liquid matrix without direct injection of the sample, which minimizes contamination of the GC system.[10]

Protocol:

  • Sample Collection: Place the liquid or solid sample into a clean, sealed headspace vial.[10]

  • Equilibration: Heat the vial at a constant temperature to allow the volatile compounds, including this compound, to vaporize and partition into the headspace (the gas phase above the sample).[10]

  • Injection: A specialized syringe or an automated sampling loop is used to transfer a specific volume of the headspace gas into the GC injection port for analysis.[10]

GC-FID Analysis Protocol

This protocol outlines the quantification of this compound using a Gas Chromatograph with a Flame Ionization Detector.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890 Series GC or equivalent.[5]

    • Injector: Split/Splitless inlet.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to handle high concentration samples.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[11]

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm) is suitable for separating hydrocarbons.

    • Oven Program: Initial temperature of 40 °C (hold for 1 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).[8]

    • Detector: Flame Ionization Detector (FID).

    • FID Temperature: 300 °C.

  • Calibration:

    • Prepare a series of standard solutions of this compound in a volatile solvent (e.g., hexane (B92381) or methanol) at concentrations spanning the expected sample range.

    • Inject each standard to generate a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (R²) of >0.995 is desirable.[4]

  • Sample Analysis & Quantification:

    • Inject the prepared sample into the GC-FID system.

    • Identify the this compound peak based on its retention time, which should match that of the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Analysis Protocol

This protocol provides a method for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[8]

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[8]

    • Injector, Carrier Gas, Column, and Oven Program: Same as the GC-FID protocol.[8]

    • Transfer Line Temperature: 280 °C.[8]

    • Ion Source Temperature: 230 °C.[8]

    • Quadrupole Temperature: 150 °C.[8]

    • Ionization Mode: Electron Ionization (EI).[8]

    • Electron Energy: 70 eV.[8]

    • Mass Range: 40-400 m/z.[8]

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity and selectivity.

  • Calibration:

    • Follow the same procedure as for GC-FID to create a calibration curve.

  • Sample Analysis & Quantification:

    • Inject the prepared sample into the GC-MS system.

    • Confirm the identity of this compound by comparing its retention time and mass spectrum to that of a known standard and a spectral library (e.g., NIST).[12]

    • Quantify the concentration using the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode and the calibration curve.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing the analytical method validation workflow and a comparison of the GC-FID and GC-MS analytical workflows.

cluster_plan Planning cluster_exec Execution cluster_eval Evaluation cluster_doc Documentation obj Define Analytical Objective method Select Analytical Method obj->method protocol Develop Validation Protocol method->protocol prep Prepare Samples & Standards protocol->prep analyze Analyze Samples & Collect Data prep->analyze lin Linearity & Range analyze->lin acc Accuracy analyze->acc prec Precision analyze->prec lod LOD & LOQ analyze->lod spec Specificity analyze->spec rob Robustness analyze->rob report Prepare Validation Report lin->report acc->report prec->report lod->report spec->report rob->report

General workflow for the validation of an analytical method.

cluster_gcfid GC-FID Workflow cluster_gcms GC-MS Workflow prep_fid Sample Preparation inj_fid Injection (Volatilization) prep_fid->inj_fid sep_fid Separation (Capillary Column) inj_fid->sep_fid det_fid Detection (FID) sep_fid->det_fid quant_fid Quantification (Peak Area) det_fid->quant_fid prep_ms Sample Preparation inj_ms Injection (Volatilization) prep_ms->inj_ms sep_ms Separation (Capillary Column) inj_ms->sep_ms det_ms Detection (MS) sep_ms->det_ms id_ms Identification (Mass Spectrum) det_ms->id_ms quant_ms Quantification (Peak Area) id_ms->quant_ms

Comparison of GC-FID and GC-MS analytical workflows.

References

A Spectroscopic Showdown: Unraveling the Isomers of 3,5-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the (3E,5E), (3Z,5Z), and (3E,5Z) stereoisomers of 3,5-octadiene using UV-Vis, IR, and NMR spectroscopy reveals distinct spectral fingerprints crucial for their identification and characterization in research and drug development.

The geometric isomerism of this compound gives rise to three distinct stereoisomers: (3E,5E)-octa-3,5-diene, (3Z,5Z)-octa-3,5-diene, and (3E,5Z)-octa-3,5-diene. Each isomer, with its unique spatial arrangement of atoms, exhibits subtle yet significant differences in its interaction with electromagnetic radiation. This guide provides a comprehensive comparison of their spectroscopic properties, supported by experimental data, to aid researchers in their unambiguous identification.

Isomeric Landscape of this compound

The structural relationship between the three stereoisomers of this compound is depicted below. The 'E' (entgegen) designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, while 'Z' (zusammen) indicates they are on the same side.

Caption: Stereoisomers of this compound.

Spectroscopic Data Summary

The key spectroscopic data for the three isomers of this compound are summarized in the table below. This data has been compiled from various spectral databases and scientific literature.

Spectroscopic TechniqueParameter(3E,5E)-octa-3,5-diene(3Z,5Z)-octa-3,5-diene(3E,5Z)-octa-3,5-diene
UV-Vis Spectroscopy λmax (nm)~224~228~226
IR Spectroscopy C=C Stretch (cm⁻¹)~1650 (weak)~1645 (medium)~1648 (medium)
=C-H Out-of-Plane Bend (cm⁻¹)~965 (strong)~725 (strong)~965 (strong), ~720 (medium)
¹H NMR Spectroscopy δ (ppm) - Olefinic H~5.5-6.2 (m)~5.2-6.0 (m)~5.3-6.4 (m)
J (Hz) - Vicinal Olefinic~15~10~15 and ~10
¹³C NMR Spectroscopy δ (ppm) - Olefinic C~130-135~125-130~127-133
δ (ppm) - Allylic C~25~20~20, ~25

Detailed Spectroscopic Analysis

UV-Vis Spectroscopy

As conjugated dienes, all three isomers of this compound exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum due to π → π* electronic transitions. The position of maximum absorbance (λmax) is influenced by the planarity and substitution of the conjugated system. The (3Z,5Z) isomer, with its cis configurations, experiences greater steric hindrance, which may slightly disrupt the planarity of the diene system, leading to a small hypsochromic (blue) shift compared to the more planar (3E,5E) isomer. The λmax values are generally observed in ethanol.

Infrared (IR) Spectroscopy

The IR spectra of the this compound isomers provide valuable information about their functional groups and stereochemistry.

  • C=C Stretching: The carbon-carbon double bond stretching vibration for conjugated dienes appears in the region of 1600-1680 cm⁻¹. The intensity of this absorption is generally weaker for the more symmetric (3E,5E) isomer.

  • =C-H Out-of-Plane Bending: The most significant diagnostic feature in the IR spectra is the out-of-plane bending vibration of the olefinic C-H bonds, which is highly dependent on the stereochemistry of the double bond.

    • The (3E,5E) isomer shows a strong absorption band around 965 cm⁻¹, characteristic of a trans-disubstituted double bond.

    • The (3Z,5Z) isomer exhibits a strong band around 725 cm⁻¹, indicative of a cis-disubstituted double bond.

    • The (3E,5Z) isomer displays bands for both trans (~965 cm⁻¹) and cis (~720 cm⁻¹) configurations, with the trans band typically being more intense.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of the this compound isomers. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Spectroscopy: The chemical shifts of the olefinic protons are found in the range of 5.2-6.4 ppm. The key to distinguishing the isomers lies in the vicinal coupling constants (³J) between these protons.

    • For the (3E,5E) isomer, the coupling constant between the olefinic protons is approximately 15 Hz, which is typical for a trans relationship.

    • In the (3Z,5Z) isomer, the corresponding coupling constant is around 10 Hz, characteristic of a cis relationship.

    • The (3E,5Z) isomer will show both of these characteristic coupling constants in its complex multiplet pattern for the olefinic protons.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms also differ between the isomers.

    • The olefinic carbons of the (3E,5E) isomer resonate further downfield (~130-135 ppm) compared to the (3Z,5Z) isomer (~125-130 ppm). This is attributed to the steric compression (gamma-gauche effect) in the cis isomer, which shields the carbons and shifts their signals upfield.

    • The allylic carbon signals also show a similar trend, with those of the (3Z,5Z) isomer appearing at a higher field (more shielded) than in the (3E,5E) isomer. The (3E,5Z) isomer will exhibit a combination of these chemical shifts.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the this compound isomer is prepared in a UV-transparent solvent, typically ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline is recorded with the pure solvent. The spectrum of the sample is then recorded over a range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

IR Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean KBr plates is recorded. The spectrum of the sample is then recorded, typically over a range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of a this compound isomer.

Isomer_Identification_Workflow cluster_0 Spectroscopic Analysis cluster_1 Decision Points cluster_2 Isomer Identification Unknown Unknown this compound Isomer IR Record IR Spectrum Unknown->IR UV Record UV-Vis Spectrum Unknown->UV IR_Check Check =C-H bend IR->IR_Check NMR Record 1H and 13C NMR Spectra NMR_Check Check 1H J-coupling NMR->NMR_Check IR_Check->NMR ~965 cm-1 (strong) IR_Check->NMR ~725 cm-1 (strong) IR_Check->NMR ~965 & ~725 cm-1 EE (3E,5E) NMR_Check->EE J ≈ 15 Hz ZZ (3Z,5Z) NMR_Check->ZZ J ≈ 10 Hz EZ (3E,5Z) NMR_Check->EZ J ≈ 15 & 10 Hz

Diels-Alder Reactivity: A Comparative Analysis of 3,5-Octadiene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. The choice of diene is critical to the success of this cycloaddition. This guide provides a detailed comparison of the Diels-Alder reactivity of 3,5-octadiene and isoprene (B109036), supported by theoretical principles and available experimental data.

This analysis delves into the electronic and steric factors that govern the reactivity of these two dienes. While isoprene is a well-studied and commonly utilized diene in Diels-Alder reactions, data for this compound is less prevalent. This guide compiles available information to provide a comprehensive comparison for researchers selecting dienes for their synthetic strategies.

Executive Summary of Reactivity

The Diels-Alder reactivity of a conjugated diene is primarily influenced by two key factors: the ability to adopt the s-cis conformation and the electronic nature of the diene. Electron-donating groups on the diene generally increase its reactivity.

  • Isoprene , with a single methyl group, is an electron-rich diene that readily participates in Diels-Alder reactions.

  • This compound possesses two ethyl groups at the terminal positions of the conjugated system. These electron-donating groups are expected to further increase the electron density of the diene, potentially leading to higher reactivity. However, the steric bulk of these ethyl groups can hinder the necessary rotation to the reactive s-cis conformation, which may decrease its overall reaction rate compared to isoprene.

DieneStructureKey Features Influencing ReactivityExpected Relative Reactivity
Isoprene Isoprene structureOne electron-donating methyl group. Relatively low steric hindrance to adopting the s-cis conformation.High
This compound this compound structureTwo electron-donating ethyl groups. Potential for significant steric hindrance to adopting the s-cis conformation.Moderate to High (competing electronic and steric effects)

Theoretical Framework: Factors Governing Diels-Alder Reactivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The rate of this reaction is largely determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller HOMO-LUMO gap leads to a faster reaction.

Electronic Effects: Electron-donating groups (EDGs) on the diene, such as alkyl groups, raise the energy of the HOMO.[1] This reduces the HOMO-LUMO gap with a typical electron-poor dienophile, thereby increasing the reaction rate.[1]

  • Isoprene: The methyl group is an effective EDG, making isoprene more reactive than unsubstituted 1,3-butadiene.

  • This compound: The two ethyl groups are also EDGs and, based on electronic effects alone, should make this compound more reactive than isoprene.

Steric Effects and the s-cis Conformation: For the concerted reaction to occur, the diene must be in the planar s-cis conformation.[2] Acyclic dienes exist in equilibrium between the more stable s-trans and the less stable s-cis conformations. Any steric hindrance that destabilizes the s-cis conformation will decrease the concentration of the reactive conformer and thus slow down the reaction.[2]

  • Isoprene: The methyl group at the C2 position does not significantly hinder the adoption of the s-cis conformation.

  • This compound: The ethyl groups at the terminal C3 and C5 positions can lead to significant steric clashes in the s-cis conformation, potentially raising its energy and reducing its population at equilibrium. This steric hindrance is a critical factor that can counteract the favorable electronic effects.

Quantitative Data Comparison

Isoprene Reactivity:

The reaction of isoprene with maleic anhydride (B1165640) is a well-characterized Diels-Alder reaction. Kinetic studies have been performed under various conditions. For instance, in supercritical carbon dioxide at 60°C and 100 atm, the rate constant (k) for this reaction has been reported.[3]

DieneDienophileSolventTemperature (°C)Rate Constant (k)
IsopreneMaleic AnhydrideSupercritical CO₂6017.0 ± 1.3 hr⁻¹ (in mole fraction units)[3]

This compound Reactivity (Predicted):

While specific kinetic data for this compound is scarce, studies on other 1,4-disubstituted dienes like (E,E)-2,4-hexadiene can provide insights. The terminal methyl groups in 2,4-hexadiene (B1165886) introduce some steric hindrance to achieving the s-cis conformation, but it is generally considered a reactive diene. The larger ethyl groups in (3E,5E)-octa-3,5-diene would be expected to present a greater steric barrier. This increased steric hindrance could lead to a slower reaction rate compared to isoprene, despite the more favorable electronics.

Experimental Protocols

Below is a representative experimental protocol for the Diels-Alder reaction of isoprene with maleic anhydride. A similar procedure could be adapted for this compound, likely requiring more forcing conditions (higher temperature or longer reaction time) due to the anticipated lower reactivity.

Diels-Alder Reaction of Isoprene with Maleic Anhydride:

Materials:

  • Isoprene

  • Maleic anhydride

  • Toluene (or another suitable solvent like xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.

  • Add isoprene (1.1 equivalents) to the solution.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 1-3 hours), remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the product to a constant weight.

  • Characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

Logical Relationship of Reactivity Factors

The interplay between electronic and steric effects ultimately determines the Diels-Alder reactivity of a given diene. The following diagram illustrates this relationship for this compound versus isoprene.

G cluster_isoprene Isoprene cluster_octadiene This compound I_Me Methyl Group (EDG) I_HOMO Raised HOMO Energy I_Me->I_HOMO I_Steric Low Steric Hindrance I_sCis Accessible s-cis Conformation I_Steric->I_sCis I_Reactivity High Reactivity I_HOMO->I_Reactivity I_sCis->I_Reactivity O_Reactivity Moderate to High Reactivity I_Reactivity->O_Reactivity Comparison O_Et Two Ethyl Groups (EDGs) O_HOMO Higher HOMO Energy O_Et->O_HOMO O_Steric High Steric Hindrance O_sCis Hindered s-cis Conformation O_Steric->O_sCis O_HOMO->O_Reactivity + O_sCis->O_Reactivity -

Caption: Factors influencing the Diels-Alder reactivity of isoprene vs. This compound.

Conclusion

References

Scant Research on Simple 3,5-Octadiene Derivatives Hinders Broad Biological Activity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of research into the biological activities of simple 3,5-octadiene derivatives. While the core structure is known, in-depth studies investigating its potential pharmacological effects, such as antimicrobial, anti-inflammatory, or cytotoxic properties, are largely absent. This lack of data prevents a broad comparative analysis of the biological performance of various this compound derivatives.

However, a related class of compounds, 3,5-bis(benzylidene)piperidin-4-ones, which feature a conjugated diene system as part of a more complex heterocyclic structure, has been the subject of more extensive investigation. These molecules can be considered derivatives of a 1,5-diaryl-1,4-pentadien-3-one system and have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This guide, therefore, focuses on these more complex derivatives to provide an illustrative comparison of biologically active compounds containing a diene-like scaffold, while acknowledging the data gap for simpler this compound structures.

Cytotoxic Activity of 3,5-Bis(benzylidene)piperidin-4-one Derivatives

Several studies have synthesized and evaluated a series of 3,5-bis(benzylidene)piperidin-4-one derivatives for their cytotoxic activity against various cancer cell lines. These compounds have shown promising results, with some exhibiting submicromolar potency and selective toxicity towards malignant cells over non-malignant cell lines.[1]

Comparative Cytotoxicity Data (IC50/CC50 in µM)
Compound/SeriesCell LineIC50/CC50 (µM)Reference
Series 1a–n Molt4/C8 (T-lymphocyte)Average: 2.57[2]
CEM (T-lymphocyte)Average: 3.78[2]
L1210 (Murine leukemia)Average: 16.0[2]
Series 2a–u Ca9-22 (Gingival carcinoma)Potent (submicromolar for some)[3]
HSC-2 (Squamous carcinoma)Potent (submicromolar for some)[3]
HSC-4 (Squamous carcinoma)Potent (submicromolar for some)[3]
N-acyl analogs (Series 2) HSC-2, HSC-4, HL-60Mainly submicromolar[1]

Note: The specific IC50/CC50 values for each individual compound within the series are extensive and can be found in the cited literature. The table provides an overview of the general potency observed.

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

The viability of cancer cell lines and non-malignant cells was typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) method.[3]

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum.

  • Treatment: Varying concentrations of the test compounds were added to the cultured cells.

  • Incubation: The cells were incubated with the compounds for a specified period, typically 48 hours, at 37°C.[3]

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. Cell viability was calculated as a percentage of the untreated control.

Antimicrobial Activity of 3,5-Diarylidene-4-piperidone Derivatives

A number of N-substituted 3,5-diarylidene-4-piperidone derivatives have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. The activity was found to be dependent on the nature of the substituents on the aryl rings and the N-substituent of the piperidone core.

Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureusAspergillus nigerAspergillus fumigatusReference
5e -PromisingPromising[4]
5b Moderate--[4]

Note: Specific MIC values were not consistently provided in the abstracts. Compound 5e (3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one) was highlighted for its promising antifungal activity.[4]

Experimental Protocols

Antimicrobial Activity Screening (Agar Well Diffusion Method):

The in vitro antimicrobial activity of the synthesized compounds was evaluated using the agar (B569324) well diffusion method.[4]

  • Media Preparation: Muller Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi) were prepared and sterilized.

  • Inoculation: The microbial strains were uniformly seeded onto the surface of the agar plates.

  • Well Preparation: Wells of a specific diameter were punched into the agar.

  • Compound Loading: A defined concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

  • Incubation: The plates were incubated at an appropriate temperature and duration for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured.

Anti-inflammatory Activity of 3,5-Bis(benzylidene)piperidin-4-one Derivatives

Certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have demonstrated potent anti-inflammatory activity. These compounds were shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Inhibition of Inflammatory Mediators
CompoundInhibition of TNF-αInhibition of IL-6Inhibition of IL-1βInhibition of PGE2Inhibition of NOReference
c6 PotentPotentPotentPotentPotent[5]
c10 PotentPotentPotentPotentPotent[5]

Note: Compound c6 is N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one and c10 is N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one.[5]

Experimental Protocols

In Vitro Anti-inflammatory Assay:

  • Cell Culture: RAW 264.7 macrophage cells were cultured in an appropriate medium.

  • Stimulation: The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The cells were treated with the test compounds at various concentrations.

  • Measurement of Inflammatory Mediators: The levels of tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in the cell culture supernatant were quantified using appropriate methods such as ELISA and Griess assay.

Signaling Pathways

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines and mediators. A common pathway activated by LPS is the NF-κB signaling pathway. While the specific mechanism for the 3,5-bis(benzylidene)piperidin-4-one derivatives was not detailed in the provided search results, a general representation of the LPS-induced inflammatory pathway is presented below.

LPS_Inflammatory_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes NFkB->Genes Activates transcription Mediators Inflammatory Mediators (TNF-α, IL-6, IL-1β, PGE2, NO) Genes->Mediators Expression of Compound 3,5-Bis(benzylidene) piperidin-4-one Derivatives Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling pathway.

experimental_workflow start Start: Synthesized This compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., LPS-stimulated macrophages) start->anti_inflammatory active_compounds Identify Active Compounds cytotoxicity->active_compounds antimicrobial->active_compounds anti_inflammatory->active_compounds moa Mechanism of Action Studies active_compounds->moa For potent hits lead_optimization Lead Optimization moa->lead_optimization end End: Potential Therapeutic Agents lead_optimization->end

Caption: General workflow for evaluating biological activity.

References

A Researcher's Guide to the Computational Conformational Analysis of 3,5-Octadiene and Related Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, known as its conformation, plays a critical role in determining its physical, chemical, and biological properties. For conjugated dienes, a common structural motif in natural products and pharmaceutical compounds, the conformational landscape is primarily dictated by the rotation around the central single bond. This guide provides a comparative overview of computational methods used to study the conformation of conjugated dienes, using 1,3-butadiene (B125203) and its substituted analogue, (E)-1,3-pentadiene, as models to inform the conformational analysis of more complex systems like 3,5-octadiene.

Conformational Landscape of Conjugated Dienes

Conjugated dienes predominantly exist in two planar or near-planar conformations: the s-trans and the s-cis. The "s" refers to the single bond (sigma bond) connecting the two double bonds. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance.[1] The s-cis conformation has the double bonds on the same side, a necessary arrangement for participation in crucial reactions like the Diels-Alder cycloaddition.

However, high-level computational studies and experimental evidence have shown that the second stable conformer for 1,3-butadiene is not the planar s-cis but a non-planar gauche structure, with the planar s-cis being a transition state between the two gauche enantiomers.[2][3] The energy difference between these conformers and the barrier to their interconversion are key parameters that computational chemistry aims to predict accurately.

Performance of Computational Methods

The accuracy of computational predictions for conformational energies is highly dependent on the chosen theoretical method and basis set. Below is a comparison of high-level computational results with experimental data for 1,3-butadiene, along with computational data for (E)-1,3-pentadiene to illustrate the effect of alkyl substitution.

CompoundConformer/Transition StateMethodRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
1,3-Butadiene s-transCCSD(T)/aug-cc-pVQZ0.00-
gaucheCCSD(T)/aug-cc-pVQZ3.01-
s-cis (TS)CCSD(T)/aug-cc-pVQZ3.49-
Rotational TSCCSD(T)/aug-cc-pVQZ-6.40
s-transExperimental 0.00-
gauche/s-cisExperimental ~2.5 - 3.03.9
(E)-1,3-Pentadiene s-transVarious (Avg.)0.00-
s-cisVarious (Avg.)~1.0~4.2

Note: The experimental energy difference for 1,3-butadiene is for the second stable conformer, which is known to be gauche. The experimental rotational barrier is for the s-cis to s-trans conversion. The data for (E)-1,3-pentadiene is averaged from various computational methods and serves as an estimate.

As evidenced by the data, high-level ab initio methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) provide results in excellent agreement with experimental values for 1,3-butadiene.[2] Density Functional Theory (DFT) methods, such as B3LYP, are widely used for their balance of accuracy and computational cost and generally provide good estimates for these systems, with mean errors typically below 1 kcal/mol when compared to high-level benchmarks.[4] Lower-level methods and force fields can offer qualitative insights but may lack the quantitative accuracy required for definitive conformational analysis.[4]

Experimental and Computational Protocols

A reliable conformational analysis of a conjugated diene involves a synergistic approach between computational modeling and experimental validation where possible.

Computational Protocol for Conformational Analysis
  • Initial Structure Generation: Generate the 3D coordinates of the diene of interest (e.g., this compound) in its various possible conformations (s-trans, s-cis, and gauche).

  • Geometry Optimization: Perform geometry optimization for each conformer using a selected quantum mechanical method. A common and reliable choice is DFT with a functional like B3LYP and a Pople-style basis set such as 6-31G(d,p).[4] For higher accuracy, larger basis sets (e.g., aug-cc-pVTZ) and more sophisticated methods like MP2 or CCSD(T) can be employed.[4]

  • Frequency Calculation: Perform frequency calculations at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. One imaginary frequency indicates a transition state.

  • Energy Profiling (Potential Energy Scan): To determine the rotational barrier, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the central single bond (e.g., from 0° to 180° in steps of 10°) while optimizing the rest of the molecular geometry at each step.

  • Transition State Search: Locate the precise transition state structure for the rotation using methods like the Berny algorithm, starting from the highest energy point of the potential energy scan. A frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the rotational motion.

  • Energy Calculation: Calculate the single-point energies of the optimized minima and transition states using a higher level of theory or a larger basis set to obtain more accurate relative energies and barrier heights. The DLPNO-CCSD(T) method with extrapolation to the complete basis set limit is considered a "gold standard" for accurate energy calculations.[4]

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a powerful experimental technique for the precise determination of molecular structures and the identification of different conformers in the gas phase.

  • Sample Introduction: The diene sample is introduced into a high-vacuum chamber, often seeded in an inert carrier gas like argon, and expanded through a nozzle to create a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures.

  • Microwave Irradiation: The jet-cooled molecules are irradiated with microwave radiation.

  • Detection of Rotational Transitions: When the microwave frequency matches a rotational transition of a specific conformer, the molecule absorbs the radiation. This absorption is detected, and the precise frequencies of these transitions are recorded.

  • Spectral Assignment: The observed rotational spectrum, a unique fingerprint for each conformer, is assigned by fitting the transition frequencies to a rotational Hamiltonian. This process yields the rotational constants (A, B, C) for each conformer present in the jet.

  • Structure Determination: The experimentally determined rotational constants are related to the moments of inertia of the molecule, from which a precise molecular structure for each conformer can be derived. By comparing the experimental rotational constants with those calculated ab initio for different theoretical conformers, the observed species can be unambiguously identified.[3]

Workflow for Computational Conformational Analysis

The following diagram illustrates a typical workflow for the computational investigation of diene conformations.

G cluster_start Initial Steps cluster_qm Quantum Mechanical Calculations cluster_analysis Analysis start Define Molecule (e.g., this compound) gen_conformers Generate Initial Conformations (s-trans, s-cis, gauche) start->gen_conformers opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d,p)) gen_conformers->opt_freq pes_scan Potential Energy Surface Scan (Dihedral Angle Rotation) gen_conformers->pes_scan high_level_energy High-Level Single-Point Energy (e.g., DLPNO-CCSD(T)) opt_freq->high_level_energy rel_energies Determine Relative Energies of Conformers opt_freq->rel_energies ts_search Transition State Search pes_scan->ts_search ts_search->high_level_energy rot_barrier Determine Rotational Barrier ts_search->rot_barrier high_level_energy->rel_energies high_level_energy->rot_barrier comparison Compare with Experimental Data rel_energies->comparison rot_barrier->comparison

Computational conformational analysis workflow.

References

A Comparative Analysis of 3,5-Octadiene and Other C8 Dienes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, properties, and synthetic utility of 3,5-octadiene in comparison to other C8 diene isomers, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound with other C8 diene isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By examining their physicochemical properties, reactivity, and applications, this document aims to facilitate informed decisions in the selection of appropriate dienes for specific synthetic and research purposes.

Introduction to C8 Dienes

Dienes, hydrocarbons containing two carbon-carbon double bonds, are pivotal building blocks in organic synthesis. Their utility is largely dictated by the relative positions of these double bonds, which classifies them into three main categories: conjugated, isolated, and cumulated (allenes). Conjugated dienes, where the double bonds are separated by a single bond, exhibit unique electronic properties that lead to enhanced stability and distinct reactivity compared to their non-conjugated counterparts.[1][2] C8 dienes, with the molecular formula C₈H₁₄, exist in numerous isomeric forms, each with a unique profile of physical and chemical characteristics.[3][4][5]

This compound is a conjugated diene, and its comparison with other C8 isomers, such as the conjugated 1,3-octadiene (B86258) and the isolated 1,7-octadiene (B165261), reveals important structure-activity relationships. These relationships are critical in applications ranging from polymer chemistry to the synthesis of complex natural products and pharmaceuticals.[6][7]

Physicochemical Properties: A Comparative Overview

The arrangement of double bonds within a C8 diene isomer significantly influences its physical properties. Conjugated dienes, like this compound and 1,3-octadiene, are generally more stable than isolated dienes, such as 1,7-octadiene. This increased stability is a result of the delocalization of π-electrons across the conjugated system, which lowers the overall energy of the molecule.[8] This stability can be experimentally quantified through measurements of heats of hydrogenation, with conjugated dienes releasing less heat upon hydrogenation compared to their non-conjugated isomers.[9]

Below is a table summarizing key physicochemical properties of selected C8 dienes, compiled from various sources. Note that experimental data for all isomers is not always available, and some values are computed.

PropertyThis compound ((E,E)-isomer)1,3-Octadiene1,7-Octadiene
Molecular Formula C₈H₁₄C₈H₁₄C₈H₁₄
Molecular Weight ( g/mol ) 110.20110.20110.20
Boiling Point (°C) 124-126122-124114-121
Density (g/mL) ~0.74~0.750.746
Refractive Index ~1.45~1.45~1.43
Heat of Hydrogenation (kJ/mol) Lower (more stable)Lower (more stable)Higher (less stable)
UV-Vis λmax (nm) ~227~228No significant absorption > 200 nm

Data compiled from PubChem and general principles of organic chemistry.[3][5] The longer wavelength of maximum UV absorbance (λmax) for conjugated dienes is a direct consequence of the smaller HOMO-LUMO energy gap due to π-electron delocalization.[10]

Reactivity and Synthetic Applications

The differing electronic structures of C8 diene isomers lead to distinct reactivities, which are harnessed in a variety of synthetic applications.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of conjugated dienes.[11] In this reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring, a common structural motif in many natural products and pharmaceuticals. The reactivity of the diene in a Diels-Alder reaction is influenced by its ability to adopt the s-cis conformation and the presence of electron-donating or electron-withdrawing groups.[12]

Both this compound and 1,3-octadiene can participate in Diels-Alder reactions. In contrast, isolated dienes like 1,7-octadiene are unreactive as dienes in this context. The choice between this compound and 1,3-octadiene in a synthetic route may depend on the desired substitution pattern of the resulting cyclohexene and the steric hindrance around the diene.

Diels_Alder_Comparison cluster_dienes C8 Dienes cluster_reaction Diels-Alder Reaction This compound This compound Dienophile Dienophile This compound->Dienophile + 1,3-Octadiene 1,3-Octadiene 1,3-Octadiene->Dienophile + 1,7-Octadiene 1,7-Octadiene NoReaction No Reaction 1,7-Octadiene->NoReaction Unreactive as a diene Product Product Dienophile->Product [4+2] Cycloaddition

Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds.[13] While conjugated dienes can be challenging substrates for metathesis, isolated dienes like 1,7-octadiene can undergo ring-closing metathesis (RCM) to form cyclic alkenes. Furthermore, cross-metathesis can be employed to synthesize more complex dienes and polyenes.[14] The synthesis of this compound itself can be envisioned through the cross-metathesis of smaller alkenes.

Polymerization

Experimental Protocols

Synthesis of this compound via Isomerization of 1,7-Octadiene

Objective: To synthesize a conjugated diene from an isolated diene.

Materials:

  • 1,7-octadiene

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with potassium tert-butoxide (0.1 equivalents) under an inert atmosphere.

  • Anhydrous DMSO is added to the flask via syringe.

  • 1,7-octadiene (1.0 equivalent) is then added to the stirred solution.

  • The reaction mixture is heated to a temperature that allows for efficient isomerization while minimizing side reactions (typically in the range of 80-120 °C).

  • The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with a nonpolar solvent (e.g., pentane (B18724) or diethyl ether).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation to yield this compound.

This is a generalized protocol based on known isomerization procedures for unconjugated dienes.[15]

Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

Objective: To demonstrate the reactivity of a conjugated C8 diene in a cycloaddition reaction.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask, this compound (1.0 equivalent) is dissolved in toluene.

  • Maleic anhydride (1.0 equivalent) is added to the solution.

  • The reaction mixture is heated under reflux.

  • The reaction progress is monitored by TLC or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, a cyclohexene derivative, can be purified by recrystallization or column chromatography.

This is a representative protocol for a Diels-Alder reaction.[16]

Logical Workflow for Diene Selection in Synthesis

The choice of a C8 diene for a particular synthetic application depends on the desired outcome and the reaction conditions. The following diagram illustrates a simplified decision-making process.

Diene_Selection_Workflow Start Define Synthetic Goal IsConjugated Is a Conjugated System Required? Start->IsConjugated SelectConjugated Select this compound or 1,3-Octadiene IsConjugated->SelectConjugated Yes SelectIsolated Select 1,7-Octadiene or other isolated diene IsConjugated->SelectIsolated No DielsAlder Diels-Alder Cycloaddition? SelectConjugated->DielsAlder Metathesis Ring-Closing Metathesis? SelectIsolated->Metathesis ConsiderRegio Consider Regiochemistry and Sterics DielsAlder->ConsiderRegio Yes OtherReaction Consider other reactions (e.g., polymerization, hydrofunctionalization) DielsAlder->OtherReaction No ProceedRCM Proceed with RCM Metathesis->ProceedRCM Yes Metathesis->OtherReaction No FinalChoice Final Diene Selection ConsiderRegio->FinalChoice ProceedRCM->FinalChoice OtherReaction->FinalChoice

C8 Dienes in Drug Development and Natural Product Synthesis

Conjugated dienes are prevalent structural motifs in a wide array of biologically active natural products.[17] Their synthesis is a key step in the total synthesis of these complex molecules. For instance, diene fragments are found in compounds with antifungal and cytotoxic properties.[6] The ability to selectively synthesize and functionalize different C8 diene isomers is therefore of significant interest to medicinal chemists.

While direct applications of this compound in approved pharmaceuticals are not prominent, its value lies as a versatile intermediate. The principles governing its reactivity can be applied to the synthesis of more complex diene-containing molecules with potential therapeutic applications. The Diels-Alder reaction, in particular, allows for the rapid construction of molecular complexity from relatively simple diene precursors.[18]

Conclusion

The comparison of this compound with other C8 dienes underscores the fundamental principles of structure and reactivity in organic chemistry. As a conjugated diene, this compound exhibits enhanced stability and unique reactivity in cycloaddition reactions compared to its isolated isomers. The choice of a specific C8 diene for a research or drug development project will ultimately depend on the target molecule and the synthetic strategy employed. This guide provides a foundational understanding to aid in this selection process, highlighting the importance of considering the interplay between a diene's isomeric form and its chemical behavior. Further experimental studies directly comparing the full range of C8 diene isomers would be invaluable to the scientific community.

References

Safety Operating Guide

Proper Disposal of 3,5-Octadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,5-Octadiene, an unsaturated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for its proper handling and disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all requisite personal protective equipment (PPE) is worn and that the work is conducted in a safe environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2] If there is a risk of inhalation, especially in poorly ventilated areas, a full-face respirator may be necessary.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][2]

  • Ignition Sources: As an unsaturated hydrocarbon, this compound is likely flammable. Keep it away from open flames, hot surfaces, sparks, and other potential ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment when handling significant quantities.[2][3]

  • Static Discharge: Take precautionary measures against static discharge by grounding all metal parts of equipment.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spilled chemical.[3]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Prohibited Actions: Do not flush spilled this compound into the sanitary sewer system or allow it to contaminate ground water.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Never dispose of this chemical with regular trash or down the drain.[1]

  • Waste Collection:

    • Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) containers are generally suitable.[1]

    • The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," its characteristics (e.g., "Flammable Liquid"), and the contact information for the responsible laboratory or principal investigator.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[1]

    • It is common practice to segregate non-halogenated organic waste, like this compound, from halogenated organic waste.[4]

  • Storage of Chemical Waste:

    • Securely close the waste container and store it in a designated satellite accumulation area within the laboratory.[1]

    • This storage area must be a cool, dry, and well-ventilated space, away from sources of ignition.[1][2]

    • Ensure the waste container is stored in secondary containment to prevent the spread of potential spills.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS department with accurate information about the waste contents to ensure proper handling and disposal in accordance with all applicable regulations.

Quantitative Data for Similar Unsaturated Hydrocarbons

Property3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-1,7-Octadiene
CAS Number 18675-16-63710-30-3
Molecular Formula C10H18OC8H14
Molecular Weight 154.25 g/mol 110.20 g/mol
Appearance Liquid-
Flash Point 85°C-
Boiling Point 224.7°C at 760 mmHg-
Density 0.865 g/cm³-

Data sourced from a Safety Data Sheet for 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-[1] and a Safety Data Sheet for 1,7-Octadiene[5].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Segregate from Other Waste Streams C->D E Store in a Cool, Dry, Ventilated Area with Secondary Containment D->E F Contact Institutional EHS for Waste Pickup E->F G Waste Transferred to an Approved Disposal Facility F->G S1 Spill Occurs S2 Contain with Inert Absorbent Material S1->S2 S3 Collect and Place in Hazardous Waste Container S2->S3 S3->C

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 3,5-Octadiene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 3,5-Octadiene, a conjugated diene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 25001-92-7), this document extrapolates from the safety data of the closely related compound 3,5-Octadien-2-one and general principles for handling flammable hydrocarbons. A thorough risk assessment should be conducted before commencing any work with this chemical.

Essential Safety Information at a Glance

Immediate access to critical safety data is crucial for laboratory personnel. The following table summarizes the known physical, chemical, and potential hazard information for this compound and its related compounds.

PropertyValueReference
Chemical Identity This compound
CAS Number25001-92-7[1]
Molecular FormulaC₈H₁₄[1]
Molecular Weight110.20 g/mol [2]
Physical Properties
AppearanceColorless liquid[3][4]
Boiling Point130.8°C at 760 mmHg[1]
Flash Point18.7°C[1]
Density0.745 g/cm³[1]
Hazards (Extrapolated)
FlammabilityHighly flammable liquid and vapor.
Skin ContactMay cause skin irritation and may cause an allergic skin reaction.[5][6]
Eye ContactMay cause eye irritation.
InhalationMay cause respiratory tract irritation. Vapors may cause dizziness or suffocation.
IngestionMay be harmful if swallowed.
Exposure Controls
Engineering ControlsHandle in a well-ventilated area, preferably in a chemical fume hood.[5]
Personal Protective EquipmentSafety goggles with side shields, chemical-resistant gloves (e.g., Nitrile rubber), flame-retardant lab coat, and closed-toe shoes.[5]
Respiratory ProtectionIf ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[5]
Disposal Considerations
Waste DisposalDispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow to enter drains.[5]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized protocols is essential to mitigate risks associated with handling this compound. The following step-by-step procedures provide a framework for safe laboratory operations.

Pre-Operational Safety Checklist:
  • Risk Assessment: Before handling, conduct a thorough risk assessment specific to the planned experiment, considering the quantities involved and the potential for exposure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity. Ensure gloves are of the appropriate material and thickness.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for flammable liquids is readily accessible.

Step-by-Step Handling Protocol:
  • Donning PPE: Wear a flame-retardant lab coat, safety goggles with side shields, and chemical-resistant gloves. Nitrile gloves are a suitable starting point, but glove compatibility should be verified.

  • Working in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded during transfer.

  • Dispensing: Use only non-sparking tools for opening and dispensing from containers.

  • Heating: Avoid heating this compound over an open flame. Use a heating mantle, steam bath, or oil bath with appropriate temperature control.

  • Storage: Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed when not in use.

Disposal Plan:
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound."

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste. Puncture the empty, rinsed container to prevent reuse before disposal.

Safety and Handling Workflow

The following diagram illustrates the logical progression of safety and handling procedures for this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal risk_assessment 1. Conduct Risk Assessment ppe_check 2. Inspect Personal Protective Equipment risk_assessment->ppe_check fume_hood_check 3. Verify Fume Hood Functionality ppe_check->fume_hood_check emergency_prep 4. Locate Emergency Equipment & Spill Kit fume_hood_check->emergency_prep don_ppe 5. Don Appropriate PPE emergency_prep->don_ppe use_fume_hood 6. Work in Certified Fume Hood don_ppe->use_fume_hood grounding 7. Ground and Bond Equipment use_fume_hood->grounding dispense 8. Dispense with Non-Sparking Tools grounding->dispense storage 9. Store Properly dispense->storage waste_collection 10. Collect Waste in Labeled Container storage->waste_collection disposal 11. Follow Institutional Disposal Procedures waste_collection->disposal

Caption: A flowchart outlining the key safety and handling steps for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.